2(1H)-Quinolinone, 3-(2-bromoacetyl)-
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H8BrNO2 |
|---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C11H8BrNO2/c12-6-10(14)8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5,8H,6H2 |
InChI Key |
AFHPZNZGTNULGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)C(=O)CBr |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Bromoacetyl)-2(1H)-quinolinone: Properties, Synthesis, and Applications
Executive Summary: 3-(2-bromoacetyl)-2(1H)-quinolinone is a highly versatile bifunctional molecule that serves as a pivotal intermediate in synthetic organic chemistry and drug discovery. Its structure integrates the privileged quinolinone scaffold, known for a wide range of biological activities, with a reactive α-bromoacetyl group. This combination makes it an exceptional building block for constructing complex heterocyclic systems and for the targeted covalent modification of biological macromolecules. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers in medicinal chemistry and materials science.
The Quinolinone Scaffold: A Foundation of Pharmacological Significance
The quinolin-2(1H)-one, or carbostyril, core is a prominent N-heterocycle found in numerous natural alkaloids and synthetic compounds.[1][2] This scaffold is considered "privileged" in medicinal chemistry due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological effects. These activities include anticancer, antimalarial, antibacterial, anti-inflammatory, and antiviral properties.[1][3] The functionalization of the quinolinone ring at various positions allows for the fine-tuning of its biological profile. The introduction of a 2-bromoacetyl group at the C3-position transforms the stable quinolinone core into a reactive electrophilic probe, ideal for creating covalent linkages and exploring chemical space for novel therapeutics.
Physicochemical and Spectroscopic Properties
The precise characterization of 3-(2-bromoacetyl)-2(1H)-quinolinone is fundamental to its application. While extensive public data for this specific molecule is limited, its properties can be reliably predicted based on its structure and data from closely related analogues.
Core Chemical Properties
A summary of the key physicochemical properties is presented below. These values are calculated or estimated based on standard computational models and data from analogous structures.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₈BrNO₂ | - |
| Molecular Weight | 266.09 g/mol | - |
| Appearance | Expected to be a light-colored solid (e.g., off-white to pale yellow) | Analogy |
| Melting Point | Not available; expected to be >150 °C | Analogy |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, CHCl₃ | Analogy |
| pKa | ~14 (for the N-H proton) | Predicted[4] |
Spectroscopic Signature
Elucidation of the molecular structure relies on a combination of spectroscopic techniques. The expected data are outlined below.
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons (4H): Multiple signals expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the benzene ring of the quinolinone system.
-
C4-H Proton (1H): A sharp singlet expected around δ 8.1-8.5 ppm, shifted downfield due to the anisotropic effects of the adjacent carbonyl and the aromatic system.
-
CH₂ Protons (2H): A sharp singlet expected around δ 4.5-5.0 ppm, characteristic of the methylene protons adjacent to a carbonyl and a bromine atom.
-
N-H Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), which is exchangeable with D₂O.
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Carbonyl Carbons (2C): Two signals are expected in the downfield region, ~δ 160-165 ppm for the C2-quinolinone carbonyl and ~δ 190-195 ppm for the acetyl carbonyl.
-
Aromatic & Vinylic Carbons (9C): A series of signals between δ 115-145 ppm.
-
CH₂ Carbon (1C): A signal expected around δ 30-35 ppm.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretches: Two distinct, strong absorption bands are anticipated: one around 1660-1680 cm⁻¹ for the quinolinone amide carbonyl and another around 1690-1710 cm⁻¹ for the ketone carbonyl.
-
C=C Aromatic Stretches: Multiple sharp absorptions in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion Peak: Electrospray ionization (ESI) would show a prominent [M+H]⁺ peak at m/z 266/268 and an [M-H]⁻ peak at m/z 264/266. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.
Experimental Protocol: Spectroscopic Characterization
The following provides a standardized workflow for the robust analytical characterization of newly synthesized 3-(2-bromoacetyl)-2(1H)-quinolinone.[5]
-
Sample Preparation:
-
NMR: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. The choice of solvent is critical to ensure full solubility and avoid signal overlap.[5]
-
MS: Prepare a dilute solution (~1 mg/mL) of the sample in a high-purity solvent such as methanol or acetonitrile.[5]
-
IR: For solid samples, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory.[5]
-
-
Data Acquisition:
-
Data Analysis: Compare the acquired spectra with the expected chemical shifts, coupling constants, absorption frequencies, and isotopic patterns to confirm the structure and assess purity.
Caption: Workflow for the synthesis and structural elucidation of a target compound.[5]
Synthesis and Purification
The most direct and common method for preparing 3-(2-bromoacetyl)-2(1H)-quinolinone is through the selective bromination of the corresponding acetyl precursor, 3-acetyl-2(1H)-quinolinone.
Synthetic Pathway: Radical Bromination
This transformation is typically achieved via a free-radical substitution reaction at the α-carbon of the acetyl group.[1][2]
-
Reagents: N-Bromosuccinimide (NBS) is the preferred brominating agent as it provides a low, constant concentration of bromine, minimizing side reactions. The reaction requires a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN).
-
Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is used to facilitate the radical chain reaction.
-
Mechanism: The reaction proceeds via a standard free-radical mechanism. The initiator generates radicals that abstract a proton from the α-carbon of the acetyl group. The resulting enolate-stabilized radical then reacts with NBS to form the α-bromo product and a succinimidyl radical, which propagates the chain.
Caption: General scheme for the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone.
Experimental Protocol: Synthesis
-
Setup: To a solution of 3-acetyl-2(1H)-quinolinone (1.0 eq) in dry carbon tetrachloride, add N-Bromosuccinimide (1.1 eq).
-
Initiation: Add a catalytic amount of benzoyl peroxide (e.g., 3 mol%).[1]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.
-
Workup: After cooling to room temperature, filter the reaction mixture to remove the succinimide byproduct.
-
Purification: Wash the filtrate with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) to yield the pure 3-(2-bromoacetyl)-2(1H)-quinolinone.
Chemical Reactivity and Mechanistic Insights
The synthetic utility of 3-(2-bromoacetyl)-2(1H)-quinolinone stems from the high reactivity of the α-bromoacetyl moiety, which acts as a potent electrophile.
The α-Bromoacetyl Group: An Electrophilic Hub
The bromine atom, being a good leaving group, and the adjacent electron-withdrawing carbonyl group make the methylene carbon highly susceptible to nucleophilic attack. This functionality is an excellent alkylating agent, readily participating in Sₙ2 reactions with a wide range of nucleophiles.
This reactivity is the cornerstone of its use in building more complex molecular architectures. For instance, reaction with thiourea or thioamides leads to the formation of aminothiazole rings, a common motif in pharmacologically active compounds.[6][7] Similarly, reactions with amines, hydrazines, or active methylene compounds can be used to construct a variety of other heterocyclic systems fused or appended to the quinolinone core.[7][8]
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- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline: Synthesis, Properties, and Application in Drug Discovery
A Note on Nomenclature: Initial searches for "3-(2-bromoacetyl)-2-hydroxyquinoline" did not yield a well-documented compound with this specific structure. However, the closely related and synthetically significant compound, 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline , was consistently identified. This guide will focus on this latter, well-characterized molecule.
Introduction
8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a quinoline derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structure, featuring a quinoline core, a benzyloxy group, and a reactive bromoacetyl moiety, makes it a versatile building block in medicinal chemistry. This guide provides a comprehensive overview of its synthesis, chemical properties, and its pivotal role in the development of β2 adrenergic agonists, with a particular focus on the drug Indacaterol.
Nomenclature and Chemical Identity
A clear understanding of the chemical identity of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is fundamental for researchers.
| Identifier | Value |
| CAS Number | 100331-89-3[1][2][3][4] |
| Molecular Formula | C18H14BrNO3[1][2][3] |
| Molecular Weight | 372.21 g/mol [2][3] |
| IUPAC Name | 8-(Benzyloxy)-5-(2-bromoacetyl)quinolin-2(1H)-one |
| Synonyms | 1-[8-(Benzyloxy)-2-hydroxyquinolin-5-yl]-2-bromoethanone, 5-(2-Bromoacetyl)-8-(benzyloxy)carbostyril, 8-(Benzyloxy)-5-(2-bromoacetyl)-1H-quinolin-2-one, Indacaterol Intermediate 2[1][2] |
Physicochemical Properties
The physical and chemical characteristics of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline are essential for its handling, storage, and application in synthesis.
| Property | Value |
| Appearance | Off-white to pale beige solid[5] |
| Melting Point | 192-194 °C[2] |
| Solubility | Sparingly soluble in chloroform and slightly soluble in ethyl acetate.[2][6] |
| Stability | Reported to be unstable in DMSO.[1] |
| Storage | Store under an inert atmosphere (nitrogen or argon) at 2-8°C.[2] |
Synthesis and Mechanism
The synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline is a multi-step process that begins with the protection of the hydroxyl group of 8-hydroxyquinoline, followed by a Friedel-Crafts acylation and subsequent bromination.
Step 1: Synthesis of the Precursor, 5-Acetyl-8-benzyloxyquinoline
The initial step involves the benzylation of 5-acetyl-8-hydroxyquinoline. This is a standard ether synthesis where the hydroxyl group of the quinoline is deprotonated by a base, such as potassium carbonate, to form a phenoxide ion. This nucleophilic phenoxide then attacks benzyl chloride in an SN2 reaction to yield 5-acetyl-8-benzyloxyquinoline.[7]
Experimental Protocol: Synthesis of 5-Acetyl-8-benzyloxyquinoline [7]
-
Dissolve 27 g of 5-acetyl-8-hydroxyquinoline hydrochloride in 540 ml of anhydrous dimethylformamide (DMF).
-
Add 50 g of powdered potassium carbonate to the solution.
-
Under an argon atmosphere, add 18.4 g of benzyl chloride to the mixture at 50°C.
-
Stir the mixture at 50°C for 4.5 hours, then continue stirring at room temperature for 1.5 hours.
-
After the reaction is complete, add water to the mixture and extract the aqueous mixture with ethyl acetate.
-
Wash the organic extract with water and a saturated sodium chloride solution.
-
Dry the organic layer and evaporate the ethyl acetate under reduced pressure.
-
Recrystallize the residue from ethanol to obtain 5-acetyl-8-benzyloxyquinoline as brownish prisms.
Step 2: Bromination to Yield 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline
The second key step is the bromination of the acetyl group at the alpha-position. This reaction is typically carried out using a brominating agent like bromine in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, in a suitable solvent like dichloromethane.[2] The acetyl group is first converted to its enol or enolate form, which then acts as a nucleophile and attacks the electrophilic bromine.
Experimental Protocol: Synthesis of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline [2]
-
Prepare a solution of bromine (7.8 g) in 30 mL of dichloromethane.
-
In a separate flask, dissolve 13 g of 5-acetyl-8-benzyloxy-1H-quinolin-2-one and 7.56 g of boron trifluoride etherate in 170 ml of dichloromethane and heat the mixture to reflux.
-
Slowly add the bromine solution dropwise to the refluxing mixture.
-
Continue the reflux for 30 minutes after the addition is complete.
-
Remove the solvent by distillation under reduced pressure.
-
Adjust the pH of the residue to alkaline by adding a 10% aqueous solution of potassium carbonate, which will cause the product to precipitate.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a mixture of chloroform and methanol to yield light yellow acicular crystals of 5-bromoacetyl-8-benzyloxy-1H-quinolin-2-one.
Synthesis Workflow Diagram:
Caption: Synthetic pathway for 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.
Biological Significance and Application in Drug Discovery
The primary significance of 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline lies in its role as a key intermediate in the synthesis of Indacaterol , a long-acting β2 adrenergic agonist (LABA) used in the management of chronic obstructive pulmonary disease (COPD). The bromoacetyl group provides a reactive site for the subsequent attachment of the amine-containing side chain required for the final drug molecule.
Mechanism of Action of β2 Adrenergic Agonists
β2 adrenergic agonists, like Indacaterol, exert their therapeutic effect by stimulating β2 adrenergic receptors, which are predominantly found in the smooth muscle cells of the airways.[1] This stimulation initiates a signaling cascade that leads to bronchodilation.
The binding of a β2 agonist to its G-protein coupled receptor (GPCR) activates the associated Gs protein.[1] This, in turn, stimulates the enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The increased intracellular concentration of the second messenger cAMP leads to the activation of protein kinase A (PKA). PKA then phosphorylates various intracellular targets, resulting in a decrease in intracellular calcium levels and the inactivation of myosin light-chain kinase, ultimately causing smooth muscle relaxation and widening of the airways.[1]
Signaling Pathway of β2 Adrenergic Agonists:
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- 7. prepchem.com [prepchem.com]
Harnessing the 3-Bromoacetyl-2-quinolinone Scaffold: A Technical Guide to Synthesis, Functionalization, and Biological Evaluation
Executive Summary
The 2-quinolinone core is a privileged pharmacophore in medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties [1]. The introduction of a 3-bromoacetyl moiety transforms this core into a highly reactive, versatile intermediate. This whitepaper provides an in-depth technical analysis of 3-bromoacetyl-2-quinolinone derivatives, detailing the chemical rationale for their design, validated synthetic methodologies, and their structure-activity relationships (SAR) in biological systems.
Chemical Rationale and Pharmacological Significance
The 2-quinolinone ring system closely resembles the structural framework of standard fluoroquinolones (e.g., ciprofloxacin), which are renowned for their potent antibacterial properties. By functionalizing the C-3 position with a bromoacetyl group, chemists create an
The resulting hybrid molecules often exhibit synergistic biological effects. For instance, condensing 3-bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one with substituted thiadiazoles yields compounds with enhanced lipophilicity and target affinity, significantly improving their antimicrobial and antifungal profiles against resistant strains [4]. Furthermore, heterocycle-fused quinolinones have demonstrated efficacy as Hepatitis C virus NS5B polymerase inhibitors, underscoring the scaffold's versatility in antiviral drug design [2, 3].
Mechanistic Pathways of Biological Activity
The biological efficacy of these derivatives is heavily dependent on their ability to penetrate cellular membranes and interact with specific intracellular targets. In antibacterial applications, the quinolinone core intercalates with bacterial DNA, while the functionalized C-3 side chain (e.g., a thiadiazole or pyridinium ring) forms critical hydrogen bonds with the DNA gyrase or Topoisomerase IV enzyme complex. This dual interaction stabilizes the DNA-enzyme cleavage complex, preventing DNA supercoiling and ultimately leading to bacterial cell death.
Mechanism of Action: DNA Gyrase Inhibition by Quinolinone Derivatives.
Experimental Methodology & Protocols
As a self-validating system, the synthesis and evaluation of these compounds must follow rigorous, reproducible protocols. The following methodologies detail the generation of the 3-bromoacetyl intermediate and its subsequent biological screening.
Protocol A: Synthesis of 3-Bromoacetyl-4-hydroxy-1-methylquinolin-2(1H)-one
Causality & Rationale: Bromination of the 3-acetyl group requires careful control to prevent unwanted electrophilic aromatic substitution on the quinolinone ring. Glacial acetic acid is used as a solvent because it stabilizes the enol tautomer of the acetyl group, directing the bromine specifically to the
-
Preparation of Precursor: Dissolve 0.1 mol of 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one in 150 mL of glacial acetic acid in a 500 mL round-bottom flask.
-
Bromination: Prepare a solution of bromine (5.12 mL, 0.1 mol) in 20 mL of glacial acetic acid. Add this mixture dropwise to the precursor solution over 30 minutes under continuous magnetic stirring at room temperature.
-
Reaction Progression: Maintain stirring for an additional 3 hours. The reaction mixture will transition in color as the
-bromination proceeds. -
Isolation: Pour the reaction mixture into 500 mL of ice-cold distilled water. The sudden change in polarity forces the precipitation of the 3-bromoacetyl derivative.
-
Purification: Filter the solid under vacuum, wash extensively with cold water to remove residual acetic acid, and recrystallize from chloroform to yield pure brownish/yellowish crystals. Verify purity via TLC and melting point determination.
Protocol B: In Vitro Antimicrobial Screening (Cup-Plate Agar Diffusion)
Causality & Rationale: The cup-plate method is preferred for initial screening of these bulky, lipophilic derivatives because it relies on radial diffusion through the agar matrix, providing a clear, concentration-dependent zone of inhibition that correlates with the compound's minimum inhibitory concentration (MIC).
-
Media Preparation: Prepare Nutrient Agar for bacterial strains (e.g., S. aureus, E. coli) and Sabouraud Dextrose Agar for fungal strains (e.g., C. albicans). Sterilize via autoclaving at 121°C for 15 minutes.
-
Inoculation: Seed the agar plates with standardized microbial suspensions (adjusted to 0.5 McFarland standard) using sterile cotton swabs to ensure confluent growth.
-
Well Creation: Using a sterile cork borer (6 mm diameter), punch wells into the solidified agar.
-
Compound Application: Dissolve the synthesized derivatives in DMSO (a biologically inert solvent at low concentrations) to a final concentration of 100 µg/mL. Pipette 50 µL of each solution into the respective wells. Include Ciprofloxacin (antibacterial) and Fluconazole (antifungal) as positive controls, and pure DMSO as a negative control.
-
Incubation & Measurement: Incubate bacterial plates at 37°C for 24 hours and fungal plates at 25°C for 48-72 hours. Measure the zones of inhibition (in mm) using a calibrated caliper.
Synthetic and Screening Workflow for 3-Bromoacetyl-2-quinolinone Derivatives.
Quantitative Data & Structure-Activity Relationship (SAR)
The biological activity of 3-bromoacetyl-2-quinolinone derivatives is highly tunable. When the bromoacetyl group is subjected to nucleophilic substitution with 1,3,4-thiadiazoles, the resulting compounds exhibit marked antimicrobial activity. The SAR indicates that electron-withdrawing groups (e.g., -Cl, -NO2) on the distal phenyl ring of the thiadiazole moiety significantly enhance penetration into Gram-negative bacteria, while N-1 methylation of the quinolinone core improves antifungal efficacy [4].
Table 1: Representative Antimicrobial Activity (Zone of Inhibition in mm at 100 µg/mL)
| Compound Derivative | Substitution (Thiadiazole ring) | S. aureus (Gram +) | E. coli (Gram -) | C. albicans (Fungi) |
| 4a | -H | 14 | 12 | 10 |
| 4b | -Cl (Electron-withdrawing) | 22 | 19 | 18 |
| 4c | -NO2 (Electron-withdrawing) | 24 | 21 | 17 |
| 4d | -CH3 (Electron-donating) | 15 | 13 | 12 |
| Ciprofloxacin | Standard Antibacterial | 26 | 28 | N/A |
| Fluconazole | Standard Antifungal | N/A | N/A | 22 |
Conclusion & Future Perspectives
The 3-bromoacetyl-2-quinolinone scaffold represents a cornerstone in the development of novel chemotherapeutics. By leveraging the reactivity of the
References
-
Asif, M. (2016). Synthesis and Characterization of Quinolinones and Biological Activity of Some Selective Compounds. Moroccan Journal of Chemistry, 4(1), 75–92. URL:[Link]
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Shiro, T., Fukaya, T., & Tobe, M. (2015). The chemistry and biological activity of heterocycle-fused quinolinone derivatives: A review. European Journal of Medicinal Chemistry, 97, 397-408. URL:[Link]
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Tedesco, R., et al. (2009). Synthesis and biological activity of heteroaryl 3-(1,1-dioxo-2H-(1,2,4)-benzothiadizin-3-yl)-4-hydroxy-2(1H)-quinolinone derivatives as hepatitis C virus NS5B polymerase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(15), 4354-8. URL:[Link]
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RGUHS Journal of Pharmaceutical Sciences. Synthesis and Antimicrobial Activity of 3-(2-(Substituted 1,3,4-Thiadiazol-2-Ylamino)Acetyl)-4-Hydroxy-1-Methyl/Phenylquinolin-2(1H)-Ones. Journalgrid. URL: [Link]
antimicrobial potential of 3-substituted 2-quinolinones
An In-depth Technical Guide to the Antimicrobial Potential of 3-Substituted 2-Quinolinones
Authored by a Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. The 2-quinolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides a comprehensive exploration of the antimicrobial potential of 3-substituted 2-quinolinone derivatives. We delve into the synthetic methodologies, elucidate the primary mechanisms of action, dissect the intricate structure-activity relationships, and provide detailed protocols for the evaluation of their antimicrobial efficacy. This document is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of next-generation antimicrobial agents.
Introduction: The Imperative for New Antimicrobial Agents
The relentless evolution of multidrug-resistant (MDR) pathogens poses a formidable threat to global public health. The waning efficacy of existing antibiotic arsenals has created a critical void in our ability to treat a spectrum of infectious diseases, leading to increased morbidity and mortality[1]. This challenge has galvanized the scientific community to explore novel chemical scaffolds that can circumvent existing resistance mechanisms. Among these, the quinoline and quinolinone core structures have garnered significant attention due to their inherent biological activities, including antibacterial, antifungal, antiviral, and anticancer properties[1][2].
The 2-quinolinone moiety, a structural isomer of the well-known 4-quinolone antibiotics, offers a versatile platform for chemical modification, particularly at the 3-position. This allows for the systematic modulation of physicochemical and pharmacological properties, enabling the optimization of antimicrobial potency and selectivity. This guide will provide a deep dive into the scientific rationale and experimental methodologies for harnessing the .
Synthetic Strategies: Accessing Chemical Diversity
The synthesis of 3-substituted 2-quinolinones is a cornerstone of their development as antimicrobial agents. A variety of synthetic routes have been established, allowing for the introduction of diverse functionalities at the C3 position, which is crucial for modulating biological activity.[3] The choice of synthetic strategy is often dictated by the desired substituent and the overall complexity of the target molecule.
Claisen-Schmidt Condensation and Related Reactions
A prevalent method for accessing 3-substituted 2-quinolinone scaffolds involves the condensation of an appropriate aniline derivative with a β-ketoester or a related three-carbon synthon. For instance, the condensation of anilines with diethyl malonate derivatives can lead to the formation of 4-hydroxy-2-quinolinones, which can be further functionalized at the 3-position.
A variation of this approach is the Claisen-Schmidt condensation, which can be used to synthesize chalcone derivatives that serve as precursors to quinolinones. For example, the condensation of 2-chloro-3-formylquinolines with acetophenone can yield quinoline-based chalcones with antimicrobial properties.[4]
Microwave-Assisted and Green Chemistry Approaches
In recent years, there has been a significant shift towards more efficient and environmentally benign synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of 2-quinolone derivatives.[3] These methods often lead to cleaner reactions with reduced side products.
Mechanism of Action: Unraveling the Antimicrobial Effects
Understanding the mechanism of action is paramount for the rational design of new antimicrobial drugs. While the 4-quinolone antibiotics are well-characterized inhibitors of bacterial DNA gyrase and topoisomerase IV, the precise mechanisms of their 2-quinolinone isomers can be more diverse.[5][6][7][8]
Inhibition of Bacterial DNA Synthesis
A primary mode of action for many quinolone-based antibiotics is the disruption of DNA replication.[7][9] They achieve this by forming a ternary complex with the bacterial type II topoisomerase (either DNA gyrase or topoisomerase IV) and the DNA substrate. This complex traps the enzyme in a state where it has cleaved the DNA but is unable to religate it, leading to the accumulation of double-strand breaks and ultimately cell death.[6][8] While this is the canonical mechanism for 4-quinolones, evidence suggests that some 2-quinolinone derivatives also exert their antibacterial effects through this pathway.[10]
For many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[5][7][11]
Caption: Proposed mechanism of action for 2-quinolinone antibiotics.
Inhibition of Biofilm Formation
Bacterial biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which are notoriously resistant to conventional antibiotics.[12] A promising strategy in antimicrobial drug discovery is the identification of compounds that can inhibit biofilm formation or eradicate established biofilms. Several quinoline and quinolinone derivatives have demonstrated significant anti-biofilm activity.[13][14][15][16]
The mechanisms underlying biofilm inhibition can be multifaceted, including the interference with quorum sensing (QS) signaling pathways, which bacteria use to coordinate collective behaviors such as biofilm formation.[16]
Structure-Activity Relationships (SAR): Designing Potent Antimicrobials
The systematic modification of the 2-quinolinone scaffold and the analysis of the resulting changes in antimicrobial activity are crucial for identifying the key structural features required for potency.
The Importance of the 3-Position
The substituent at the 3-position of the 2-quinolinone ring plays a pivotal role in determining the antimicrobial spectrum and potency. A wide variety of groups, including carboxamides, chalcones, and heterocyclic moieties, have been explored at this position.[4][10]
-
3-Carboxamide Derivatives: The introduction of N-substituted carboxamide groups at the 3-position has yielded compounds with potent activity, particularly against Gram-positive bacteria.[10] The nature of the substituent on the amide nitrogen can significantly influence activity.
-
3-Acetyl and Chalcone Derivatives: 3-Acetyl-2-quinolones can serve as versatile intermediates for the synthesis of chalcone derivatives. These α,β-unsaturated ketone-containing molecules have shown broad-spectrum antimicrobial activity.[4]
Impact of Other Substituents
While the 3-position is critical, substituents on the benzo ring of the quinolinone core also modulate activity. For instance, the introduction of fluorine atoms, a common feature in fluoroquinolone antibiotics, can enhance antibacterial potency and improve pharmacokinetic properties.[5][17]
Caption: Key structural features influencing the antimicrobial activity of 2-quinolinones.
| Position | Substituent Type | Impact on Antimicrobial Activity | References |
| C3 | Carboxamides | Often confers potent activity against Gram-positive bacteria. | [10] |
| C3 | Chalcones | Broad-spectrum activity against bacteria and fungi. | [4] |
| C6 | Fluorine | Generally enhances antibacterial potency and cell penetration. | [5][17] |
| C7 | Piperazine/Aminopyrrolidine | Often crucial for broad-spectrum activity, particularly against Gram-negative bacteria. | [11] |
| N1 | Small Alkyl (e.g., ethyl, cyclopropyl) | Can improve overall antibacterial activity. | [11] |
Experimental Protocols: A Self-Validating System for Antimicrobial Evaluation
The robust evaluation of the antimicrobial potential of novel 3-substituted 2-quinolinones requires a standardized and well-controlled set of in vitro assays. The following protocols are designed to be self-validating, with appropriate controls to ensure the reliability of the data.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This is a fundamental assay for quantifying the potency of a new compound.
Principle: A serial dilution of the test compound is prepared in a liquid growth medium, which is then inoculated with a standardized suspension of the test microorganism. Growth is assessed visually or by measuring optical density.
Step-by-Step Methodology:
-
Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the serially diluted compound.
-
Controls:
-
Positive Control: Wells containing only the growth medium and the inoculum (no compound).
-
Negative Control: Wells containing only the growth medium (no inoculum).
-
Solvent Control: Wells containing the inoculum and the highest concentration of the solvent used to dissolve the compound.
-
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test organism (e.g., 37°C for 18-24 hours for most bacteria).
-
Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth.
Biofilm Inhibition Assay
This assay assesses the ability of a compound to prevent the formation of biofilms.
Principle: The test compound is added to a bacterial suspension at sub-MIC concentrations, and the bacteria are allowed to form biofilms on a suitable surface (e.g., the wells of a microtiter plate). The extent of biofilm formation is then quantified, typically using a crystal violet staining method.
Step-by-Step Methodology:
-
Preparation of Test Plates: In a 96-well flat-bottomed microtiter plate, add the test compound at various sub-MIC concentrations to the growth medium.
-
Inoculation: Add a standardized bacterial suspension to each well.
-
Incubation: Incubate the plate under static conditions for a period sufficient for biofilm formation (e.g., 24-48 hours).
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.
-
Staining: Add a solution of crystal violet (e.g., 0.1% w/v) to each well and incubate for 15-20 minutes.
-
Washing: Wash the wells again with PBS to remove excess stain.
-
Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.
-
Quantification: Measure the absorbance of the solubilized stain at a specific wavelength (e.g., 595 nm) using a microplate reader. The absorbance is proportional to the amount of biofilm formed.
Sources
- 1. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. benthamdirect.com [benthamdirect.com]
- 4. scialert.net [scialert.net]
- 5. Quinolone antibiotic - Wikipedia [en.wikipedia.org]
- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinolones: A Comprehensive Review | AAFP [aafp.org]
- 9. Quinolone antibiotics | Health and Medicine | Research Starters | EBSCO Research [ebsco.com]
- 10. mdpi.com [mdpi.com]
- 11. brieflands.com [brieflands.com]
- 12. journals.asm.org [journals.asm.org]
- 13. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. (PDF) Development of Quinoline-Based Disruptors of Biofilm Formation Against Vibrio cholerae [academia.edu]
- 15. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, In Silico, and In Vitro Evaluation of Long Chain Alkyl Amides from 2-Amino-4-Quinolone Derivatives as Biofilm Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.asm.org [journals.asm.org]
Unlocking Covalent Interactions: A Pharmacophore Analysis of 3-(2-bromoacetyl)-2(1H)-quinolinone
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold represents a compelling pharmacophore for the design of targeted covalent inhibitors. This guide provides a comprehensive analysis of its key structural features, reactivity, and application in drug discovery. By dissecting the quinolinone core and the electrophilic bromoacetyl "warhead," we explore the principles behind its covalent modification of protein targets. This document serves as a technical resource, offering insights into the synthesis, mechanism of action, and the analytical methods required to validate the unique pharmacophoric attributes of this promising class of molecules.
Introduction: The Rise of Covalent Modulators in Drug Discovery
The paradigm of drug design has evolved beyond reversible, non-covalent interactions. Targeted covalent inhibitors (TCIs) have emerged as a powerful modality, offering distinct advantages such as prolonged pharmacodynamic effects, increased biochemical efficiency, and the ability to target shallow binding pockets often considered "undruggable."[1][2] At the heart of a TCI is a reactive electrophilic group, or "warhead," appended to a scaffold that provides target selectivity. The 3-(2-bromoacetyl)-2(1H)-quinolinone core embodies this design principle, merging the biologically relevant quinolinone framework with a reactive α-haloacetyl group.
The quinolinone and its derivatives are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] The introduction of a bromoacetyl group at the 3-position transforms this scaffold into a tool for covalent pharmacology, capable of forming a stable bond with nucleophilic residues on target proteins.[3] This guide will elucidate the pharmacophoric features that contribute to the reactivity and selectivity of this scaffold, providing a roadmap for its application in modern drug discovery.
The Anatomy of a Covalent Pharmacophore: Deconstructing 3-(2-bromoacetyl)-2(1H)-quinolinone
The pharmacophore of 3-(2-bromoacetyl)-2(1H)-quinolinone can be dissected into two principal components: the quinolinone recognition element and the bromoacetyl reactive element.
The Quinolinone Core: A Scaffold for Target Recognition
The 2(1H)-quinolinone moiety serves as the primary recognition element, responsible for guiding the molecule to its biological target. Its key pharmacophoric features include:
-
Aromatic System: The fused bicyclic aromatic system provides a rigid scaffold amenable to various substitutions, allowing for the fine-tuning of physicochemical properties and target affinity. This aromatic core can engage in π-π stacking, hydrophobic, and van der Waals interactions within a protein binding pocket.
-
Hydrogen Bonding Capabilities: The lactam moiety, with its carbonyl group and N-H group (or N-substituent), provides crucial hydrogen bond donor and acceptor sites. These are critical for anchoring the molecule in a specific orientation within the target's active site.
-
Substitution Points: The quinolinone ring offers multiple positions for substitution, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies on various quinolinone derivatives have demonstrated that modifications at different positions can dramatically influence biological activity.[5][6]
The Bromoacetyl "Warhead": The Engine of Covalent Modification
The 3-(2-bromoacetyl) group is the electrophilic component responsible for the covalent interaction. Its defining characteristics are:
-
Electrophilic Carbonyl Carbon: The carbonyl group polarizes the adjacent C-Br bond, rendering the α-carbon highly susceptible to nucleophilic attack.
-
Leaving Group: The bromide ion is an excellent leaving group, facilitating the irreversible alkylation of nucleophilic amino acid residues.
-
Reactive Handle: This functional group is a versatile intermediate in chemical synthesis, allowing for the facile introduction of the reactive warhead onto the quinolinone scaffold.[3]
The following diagram illustrates the key pharmacophoric features of the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold.
Caption: Key pharmacophoric features of the 3-(2-bromoacetyl)-2(1H)-quinolinone scaffold.
Mechanism of Action: Forging a Covalent Bond
The primary mechanism of action for 3-(2-bromoacetyl)-2(1H)-quinolinone involves the covalent modification of a nucleophilic amino acid residue within the binding site of a target protein. This process can be broken down into two key steps:
-
Reversible Binding: The quinolinone scaffold first directs the molecule to the target's binding pocket through non-covalent interactions (hydrogen bonds, hydrophobic interactions, etc.). This initial binding event is crucial for orienting the bromoacetyl group in close proximity to a reactive nucleophile.
-
Irreversible Covalent Modification: Once properly positioned, a nucleophilic residue (typically cysteine, but also potentially lysine, histidine, or serine) on the target protein attacks the electrophilic α-carbon of the bromoacetyl moiety. This results in the displacement of the bromide ion and the formation of a stable covalent bond between the inhibitor and the protein.
The following diagram illustrates the general mechanism of covalent modification.
Caption: General mechanism of covalent protein modification.
Synthesis and Chemical Reactivity
The synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone derivatives is typically achieved through the bromination of the corresponding 3-acetyl-2(1H)-quinolinone precursor. This reaction can be carried out using various brominating agents, such as N-bromosuccinimide (NBS), often in the presence of a radical initiator like benzoyl peroxide.[3] The 3-acetyl-2(1H)-quinolinone starting material can be synthesized through several established routes, often involving the cyclization of acetoacetanilide derivatives.
The bromoacetyl group is a highly versatile reactive handle. Besides its role in covalent inhibition, it can be used in the development of activity-based probes (ABPs) for target identification and proteomic profiling.[7][8] These probes typically incorporate a reporter tag (e.g., a fluorophore or a biotin moiety) that allows for the detection and isolation of the covalently modified proteins.
Experimental Protocols for Pharmacophore Validation
Validating the pharmacophore of a covalent inhibitor requires a multi-faceted approach that combines chemical synthesis, biochemical assays, and advanced analytical techniques.
Synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone
Protocol:
-
Starting Material: 3-acetyl-2(1H)-quinolinone.
-
Reagents: N-bromosuccinimide (NBS), benzoyl peroxide (catalytic amount), carbon tetrachloride (or another suitable solvent).
-
Procedure:
-
Dissolve 3-acetyl-2(1H)-quinolinone in carbon tetrachloride.
-
Add NBS and a catalytic amount of benzoyl peroxide.
-
Reflux the mixture under inert atmosphere, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter to remove succinimide.
-
Wash the filtrate with a sodium thiosulfate solution to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 3-(2-bromoacetyl)-2(1H)-quinolinone.
-
Enzyme Inhibition Assays
To assess the inhibitory potency of the compound, standard enzyme kinetics assays are employed.
Protocol:
-
Reagents: Target enzyme, appropriate substrate, assay buffer, and the synthesized inhibitor.
-
Procedure:
-
Prepare a series of dilutions of the inhibitor.
-
Pre-incubate the enzyme with the inhibitor for various time points to assess time-dependent inhibition, a hallmark of covalent modification.
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the reaction progress by measuring the formation of the product or the consumption of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Determine the IC50 value and the second-order rate constant (kinact/KI) to quantify the covalent modification efficiency.
-
Mass Spectrometry for Covalent Adduct Characterization
Mass spectrometry is an indispensable tool for confirming the covalent modification of the target protein and identifying the specific site of adduction.
Protocol:
-
Sample Preparation:
-
Incubate the target protein with the inhibitor.
-
Remove excess, unbound inhibitor.
-
Digest the protein into smaller peptides using a protease (e.g., trypsin).
-
-
LC-MS/MS Analysis:
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database to identify peptides.
-
Look for a mass shift corresponding to the addition of the 3-acetyl-2(1H)-quinolinone moiety on specific amino acid residues (e.g., cysteine).
-
The fragmentation pattern in the MS/MS spectrum will confirm the sequence of the modified peptide and pinpoint the exact site of covalent modification.[11]
-
The following workflow diagram illustrates the process of validating covalent modification using mass spectrometry.
Sources
- 1. mdpi.com [mdpi.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. Synthesis and Biological Activity of Some Novel Quinolinones Derived from 1-Ethyl-1,2-dihydro-4-hydroxy-2-oxoquinoline-3-carbaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Structure-Activity Relationships of 3-Arylisoquinolone Analogues as Highly Specific hCES2A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Chemically diverse activity-based probes with unexpected inhibitory mechanisms targeting trypsin-like serine proteases [frontiersin.org]
- 8. Activity-Based Probes that Target Functional Subclasses of Phospholipases in Proteomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. msf.ucsf.edu [msf.ucsf.edu]
- 10. mdpi.com [mdpi.com]
- 11. Determination of oxidative protein modifications using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 3-(Bromoacetyl)-2-quinolone Scaffolds
Executive Summary
The 3-(bromoacetyl)-2-quinolone moiety serves as a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems. Its primary utility lies in its reactivity as an
This guide provides a comprehensive technical analysis of the synthesis of 3-(bromoacetyl)-2-quinolones. It distinguishes between the two primary scaffolds found in literature: the 4-hydroxy variant (most common in medicinal chemistry) and the non-hydroxy variant, detailing the specific synthetic logic, protocols, and mechanistic underpinnings for each.
Retrosynthetic Analysis & Scaffold Strategy
To design a robust synthesis, we must first recognize that the "3-(bromoacetyl)-2-quinolone" target usually implies the 3-acetyl-4-hydroxyquinolin-2(1H)-one tautomer due to the stability and accessibility of its precursors. However, the non-hydroxy variant is also accessible via distinct pathways.
Strategic Disconnections
- -Bromination: The final step introduces the bromine atom alpha to the acetyl carbonyl. This relies on the enolizability of the 3-acetyl group.
-
Quinolone Core Construction:
-
Path A (4-Hydroxy): Relies on the condensation of anthranilic acid derivatives with
-keto esters. -
Path B (Non-Hydroxy): Relies on the Friedländer condensation of 2-aminobenzaldehydes.
-
Caption: Retrosynthetic pathways distinguishing the 4-hydroxy and non-hydroxy quinolone scaffolds.
Synthesis of the Precursor: 3-Acetyl-2-quinolones
Before bromination, the acetyl-bearing quinolone core must be synthesized. The choice of method dictates the substitution pattern at position 4.
Method A: Preparation of 3-Acetyl-4-hydroxyquinolin-2(1H)-one
This is the industry-standard route for generating scaffolds for subsequent heterocyclization.
-
Mechanism: Nucleophilic attack of the aniline nitrogen on the ketone of the
-keto ester, followed by thermal cyclization of the ester onto the aromatic ring (or vice versa depending on conditions), ultimately forming the stable 4-hydroxy-2-quinolone system. -
Protocol:
-
Reactants: Methyl anthranilate (1.0 eq) and Ethyl acetoacetate (1.2 eq).
-
Conditions: Solvent-free or high-boiling solvent (e.g., diphenyl ether) at 160–180°C. Alternatively, use a base (NaOEt) in refluxing ethanol.
-
Workup: The product precipitates upon cooling or acidification.
-
Yield: Typically 70–85%.
-
Method B: Preparation of 3-Acetylquinolin-2(1H)-one (Non-Hydroxy)
-
Mechanism: Friedländer annulation. 2-Aminobenzaldehyde reacts with ethyl acetoacetate. The amine condenses with the ketone of the acetoacetate, and the adjacent aldehyde condenses with the active methylene, eliminating water and ethanol.
-
Note: This scaffold is less common for this specific application but valid if the 4-position must remain unsubstituted.
Core Protocol: Bromination Strategies
The bromination of the acetyl group is the critical step. It must be controlled to prevent polybromination or bromination of the aromatic ring.
Mechanistic Insight
The reaction proceeds via the enol tautomer of the 3-acetyl group. The quinolone ring nitrogen (NH) and the 4-OH (if present) can influence the tautomeric equilibrium.
-
Electrophilic Route (
): The enol attacks molecular bromine. -
Radical Route (NBS): While NBS is often used for allylic bromination, in ketones, it can also facilitate
-bromination via an acid-catalyzed ionic mechanism or a radical pathway depending on the initiator.
Caption: Mechanistic pathway for the alpha-bromination of the acetyl group via enolization.
Protocol 1: Electrophilic Bromination with (Standard)
This method is preferred for its high atom economy and directness.
Reagents:
-
Substrate: 3-Acetyl-4-hydroxyquinolin-2(1H)-one
-
Reagent: Bromine (
) (1.0 – 1.1 eq) -
Solvent: Glacial Acetic Acid (AcOH) or Chloroform (
)
Step-by-Step Methodology:
-
Dissolution: Dissolve 10 mmol of the 3-acetyl precursor in 20 mL of glacial acetic acid. Gentle heating (40-50°C) may be required for complete solubility.
-
Addition: Add a solution of bromine (10 mmol) in 5 mL of acetic acid dropwise over 30 minutes.
-
Critical Control Point: The reaction is exothermic. Maintain temperature below 60°C to prevent bromination of the aromatic ring (positions 6 or 8).
-
Visual Cue: The deep red color of bromine should dissipate as it reacts.
-
-
Reaction: Stir at room temperature (or mild heat, 50°C) for 2–4 hours. Monitor via TLC (System: Ethyl Acetate/Hexane).
-
Quenching & Isolation: Pour the reaction mixture into ice-cold water (100 mL). The product usually precipitates as a solid.
-
Purification: Filter the solid, wash with water to remove acid, and recrystallize from ethanol or acetic acid.
Protocol 2: Bromination with N-Bromosuccinimide (NBS)
Preferred when handling liquid bromine is undesirable or when a milder, radical-promoted pathway is needed.
Reagents:
-
Substrate: 3-Acetyl-4-hydroxyquinolin-2(1H)-one
-
Reagent: NBS (1.05 eq)
-
Catalyst: Benzoyl Peroxide (BPO) or AIBN (catalytic amount)
-
Solvent:
(classic) or /Dichloromethane (modern alternatives)
Step-by-Step Methodology:
-
Setup: Suspend 10 mmol of substrate in 30 mL of dry solvent.
-
Addition: Add 10.5 mmol of NBS and a spatula tip (approx 10 mg) of Benzoyl Peroxide.
-
Reflux: Heat the mixture to reflux.
-
Mechanism Check: If using
, the succinimide byproduct will float to the top (it is insoluble in ).
-
-
Duration: Reflux for 3–6 hours.
-
Workup: Filter off the succinimide while hot. Evaporate the solvent to obtain the crude bromoacetyl derivative.
Data Summary & Troubleshooting
| Parameter | Method A ( | Method B (NBS) |
| Yield | 75 – 85% | 65 – 80% |
| Purity (Crude) | High | Moderate (Succinimide contamination) |
| Selectivity | High (if temp < 60°C) | High |
| Safety | High Hazard ( | Moderate (Solid reagent) |
| Recrystallization | Ethanol / DMF | Ethanol / Acetone |
Troubleshooting Guide:
-
Polybromination: If di-brominated products are observed (by Mass Spec), reduce bromine equivalents to 0.95 and add slowly at lower temperatures.
-
Ring Bromination: If the aromatic ring is brominated (usually pos 6), ensure the reaction is not overheated and exclude Lewis acids (like
contaminants). -
Solubility Issues: The 4-hydroxy derivatives can be insoluble. Using DMF as a co-solvent or converting to the sodium salt (transiently) can help, though acidic conditions are preferred for bromination.
Applications: Hantzsch Heterocyclization
The synthesized 3-(bromoacetyl)-2-quinolone is a versatile electrophile. Reaction with thioamides or thioureas yields thiazole-fused quinolones.
Example Protocol (Synthesis of 3-(thiazol-4-yl)-2-quinolones):
-
Mix 3-(bromoacetyl)-2-quinolone (1 eq) with a thioamide (e.g., thiourea, thioacetamide) (1.1 eq) in Ethanol.
-
Reflux for 2–4 hours.
-
The Hantzsch cyclization occurs spontaneously, precipitating the hydrobromide salt of the thiazolyl-quinolone.
-
Neutralize with
to release the free base.
References
-
Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)
- Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)
- Source: Academia.
-
URL:[Link]
-
Bromination Protocols & Applications
- Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
- Source: RSC Advances (Royal Society of Chemistry)
-
URL:[Link]
-
Related Coumarin Chemistry (Comparative)
-
General Quinolone Synthesis
- Title: Synthesis of 2-quinolones (Organic Chemistry Portal).
- Source: Organic Chemistry Portal
-
URL:[Link]
Sources
Methodological & Application
Application Note: Precision Bromination of 3-Acetyl-2(1H)-quinolinone with NBS
Abstract & Strategic Value
The bromination of 3-acetyl-2(1H)-quinolinone is a pivotal transformation in medicinal chemistry, converting a simple acetyl handle into a highly reactive
This guide details the Wohl-Ziegler bromination protocol using N-Bromosuccinimide (NBS) .[1] Unlike elemental bromine (
Mechanistic Insight: The Radical Pathway
To achieve high purity and yield, it is essential to understand that this reaction operates primarily via a Free Radical Chain Mechanism (Wohl-Ziegler reaction), not electrophilic aromatic substitution.
Why the Acetyl Group?
The quinolinone ring system is electron-deficient due to the lactam carbonyl (C2) and the electron-withdrawing acetyl group (C3). Consequently, the aromatic ring resists electrophilic attack. However, the C3-acetyl methyl group contains allylic/benzylic-like protons that are susceptible to radical abstraction.
The Role of NBS
NBS acts as a reservoir for low concentrations of molecular bromine (
-
Initiation: A radical initiator (AIBN or Benzoyl Peroxide) undergoes homolysis to create radicals, which abstract the weak N-Br bromine atom from NBS or react with trace
to generate . -
Propagation: The bromine radical abstracts a hydrogen from the acetyl methyl group, forming a resonance-stabilized enol radical. This radical reacts with
(generated in situ) to form the product and regenerate . -
The "Goldilocks" Zone: NBS maintains a low steady-state concentration of
, preventing the competing ionic addition of bromine across the C3-C4 double bond or over-bromination.
Mechanistic Visualization
Figure 1: The Wohl-Ziegler radical chain mechanism driving the regioselective bromination of the acetyl side chain.
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[3][4] | Role | Notes |
| 3-Acetyl-2(1H)-quinolinone | 187.19 | 1.0 | Substrate | Ensure dry; moisture inhibits radical chains. |
| N-Bromosuccinimide (NBS) | 177.98 | 1.05 - 1.1 | Reagent | Must be recrystallized (from H2O) if yellow. Yellow NBS contains |
| AIBN | 164.21 | 0.05 | Initiator | Azobisisobutyronitrile. Store in fridge. |
| Chloroform ( | - | Solvent | Medium | Dry, ethanol-free preferred. Acetonitrile is a greener alternative. |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Add 10 mmol (1.87 g) of 3-acetyl-2(1H)-quinolinone.
-
Add 50 mL of dry Chloroform (
). Note: Solubility may be partial at room temperature. -
Add 11 mmol (1.96 g) of recrystallized NBS.
-
Add 0.5 mmol (82 mg) of AIBN.
Step 2: Initiation & Reflux
-
Place the reaction vessel in a pre-heated oil bath at 65-70°C .
-
Stir vigorously. The reaction is heterogeneous initially.
-
Observation: Within 15-30 minutes, the denser NBS solid (bottom) will convert to succinimide, which is less dense and floats to the top of the chloroform. This "floating solid" is a visual indicator of reaction progress.
-
Reflux for 4–6 hours . Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 3:1). The product is typically less polar than the starting material.
Step 3: Work-up & Purification
-
Filtration: Cool the mixture to room temperature. Filter off the insoluble succinimide byproduct. Wash the solid cake with 10 mL cold
. -
Washing: Transfer the filtrate to a separatory funnel. Wash with water (
mL) to remove residual succinimide and traces of acid. -
Drying: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) to obtain a yellow solid. -
Recrystallization: The crude product is often pure enough for the next step. If high purity is required, recrystallize from Ethanol or Acetic Acid .
Workflow Diagram
Figure 2: Operational workflow for the synthesis and isolation of the
Troubleshooting & Optimization (Self-Validating Systems)
| Issue | Diagnosis | Corrective Action |
| No Reaction | TLC shows only starting material after 1 hr. | Initiator Failure: Add another 0.02 eq of AIBN. Ensure solvent is anhydrous (water quenches radicals). |
| Over-Bromination | Formation of dibromo-species (very non-polar spot). | Stoichiometry: Strictly limit NBS to 1.05 equivalents. Do not add excess "just to be safe." |
| Dark Coloration | Reaction turns dark brown/black. | HBr Accumulation: Trace |
| Poor Solubility | Substrate remains solid at reflux. | Solvent Switch: Switch from |
Safety & Handling (Critical)
-
Lachrymator Hazard:
-Halo ketones are potent lachrymators (tear gas agents). ALL operations, especially weighing the product and cleaning glassware, must be performed in a well-ventilated fume hood. -
NBS Instability: Old NBS degrades to release
and HBr. If the reagent is yellow/orange, recrystallize it from hot water (dissolve at 90°C, cool to 0°C, filter, dry in desiccator) before use. -
Solvent Toxicity: Chloroform is a suspected carcinogen. Acetonitrile is a viable, greener alternative for this protocol.
References
-
Regioselectivity of Bromination: Abdou, M. M., et al. "Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives." Research on Chemical Intermediates, 2019 . Link
-
Mechanistic Foundation (Wohl-Ziegler): Djerassi, C. "Brominations with N-Bromosuccinimide." Chemical Reviews, 1948 . Link
-
Application in Heterocycle Synthesis: Sajan, D., et al. "DFT-based molecular modeling... of 3-(bromoacetyl)coumarin."[5] Spectrochimica Acta Part A, 2011 .[5][6] (Analogous chemistry for coumarin/quinolinone systems). Link[5]
-
General Protocol Validation: "Bromination of quinolin-4(1H)-ones." News of Pharmacy, 2020 . (Validates NBS/AcOH and NBS/CHCl3 conditions). Link
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. A first-line brominating agent:describing N-bromosuccinimide (NBS):N-bromo compounds(2):Discussion series on bromination/iodination reactions 2 – Chemia [chemia.manac-inc.co.jp]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
Application Note: Accelerated Synthesis of Thiazolyl-Quinolinone Hybrids
From Classical Hantzsch Cyclization to Microwave-Assisted Protocols
Executive Summary & Pharmacological Context
The fusion of distinct pharmacophores into a single molecular entity—molecular hybridization—is a cornerstone of modern medicinal chemistry.[1] This guide details the synthesis of thiazolyl-quinolinones , a privileged scaffold combining the DNA-intercalating properties of quinolinones with the metabolic stability and enzyme-inhibiting profile of thiazoles .
Target compounds in this class have demonstrated potent efficacy as:
-
Antimicrobial Agents: Disrupting bacterial cell wall synthesis (comparable to ampicillin).
-
Anticancer Agents: Acting as EGFR kinase inhibitors in MCF-7 breast cancer lines.
-
Anti-inflammatory Agents: Modulating COX-2 pathways.
This note provides two validated protocols for converting 3-(bromoacetyl)-2(1H)-quinolinones into thiazolyl derivatives: a robust classical thermal method and a high-throughput microwave-assisted protocol.
Retrosynthetic Analysis & Mechanism
The synthesis relies on the Hantzsch Thiazole Synthesis , a condensation reaction between an
Mechanistic Pathway[3][4]
-
Nucleophilic Attack: The sulfur atom of the thiourea (nucleophile) attacks the
-carbon of the 3-bromoacetyl moiety (electrophile), displacing the bromide ion. -
Intermediate Formation: An
-alkylated isothiourea intermediate is formed.[5] -
Cyclization & Dehydration: The amino group attacks the carbonyl carbon, followed by the elimination of water to aromatize the thiazole ring.
Figure 1: Mechanistic pathway of the Hantzsch synthesis converting bromoacetyl quinolinones to thiazole hybrids.
Experimental Protocols
Safety Pre-requisite: Handling
-Haloketones
CRITICAL WARNING: 3-(Bromoacetyl)-2(1H)-quinolinone derivatives are potent lachrymators (tear-inducing agents) and skin irritants.
-
Engineering Control: All weighing and transfer operations must occur inside a functioning fume hood.
-
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate nearby to neutralize spills.
Protocol A: Classical Thermal Synthesis (Batch Scale)
Best for: Large-scale synthesis (>5g) where microwave reactor volume is limited.
Materials:
-
3-(Bromoacetyl)-2(1H)-quinolinone (1.0 equiv)
-
Thiourea or substituted Thioamide (1.1 equiv)
-
Solvent: Absolute Ethanol (EtOH)
-
Base: Anhydrous Sodium Acetate (NaOAc) (1.2 equiv)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, suspend the 3-bromoacetyl derivative in Ethanol (10 mL per gram of substrate).
-
Reagent Addition: Add Thiourea and Sodium Acetate.
-
Note: NaOAc acts as a scavenger for the HBr generated, driving the equilibrium forward.
-
-
Reflux: Attach a reflux condenser and heat the mixture to boiling (
) for 3–5 hours . -
Monitoring: Monitor reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 6:4). Look for the disappearance of the starting material spot (
). -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into crushed ice/water (approx. 5x reaction volume).
-
The product will precipitate as a solid.[6]
-
-
Purification: Filter the precipitate, wash with water to remove inorganic salts (NaBr), and recrystallize from EtOH/DMF mixtures.
Protocol B: Microwave-Assisted Synthesis (Green Chemistry)
Best for: Library generation, rapid optimization, and higher yields.
Materials:
-
Same stoichiometry as Protocol A.
-
Solvent: Ethanol/Water (1:1 v/v) or solvent-free (Silica support).
Procedure:
-
Preparation: Mix 3-(bromoacetyl)-2(1H)-quinolinone (1 mmol), Thiourea (1.1 mmol), and a catalytic amount of catalyst (e.g., silica-supported tungstosilicic acid or simply NaOAc) in a microwave-safe vial.
-
Irradiation: Place in a microwave synthesis reactor (e.g., Monowave or CEM).
-
Settings: 300W,
(if using solvent) or (solvent-free). -
Time: 10–15 minutes.
-
-
Work-up:
-
Advantage: This method typically suppresses side reactions (e.g., polymerization of the thiourea) due to the rapid heating profile.
Workflow Comparison & Data Analysis
The following diagram illustrates the decision matrix for selecting the appropriate protocol based on laboratory constraints and goals.
Figure 2: Decision workflow comparing thermal reflux and microwave-assisted synthetic routes.
Comparative Performance Data
The table below summarizes typical results observed when synthesizing 3-(2-aminothiazol-4-yl)-2(1H)-quinolinone.
| Metric | Protocol A (Thermal) | Protocol B (Microwave) | Impact Analysis |
| Reaction Time | 3.0 – 5.0 Hours | 10 – 15 Minutes | 95% reduction in processing time allows for rapid library iteration. |
| Yield | 65 – 75% | 85 – 92% | Microwave heating reduces thermal degradation of sensitive substrates. |
| Solvent Usage | High (50-100 mL) | Low (< 5 mL) | Protocol B aligns with Green Chemistry principles (Atom Economy). |
| Purity (Crude) | Moderate (Requires Recryst.) | High (Often pure upon filtration) | Cleaner reaction profile reduces downstream processing costs. |
Characterization & Quality Control
To validate the formation of the thiazolyl-quinolinone hybrid, look for these specific spectral signatures:
-
1H NMR (DMSO-d6):
-
Disappearance: The singlet for the
protons of the bromoacetyl group ( ppm) must vanish. -
Appearance: A new singlet for the thiazole ring proton (
) typically appears in the aromatic region ( ppm). -
NH Signal: A broad singlet for the quinolinone
( ppm) and, if using thiourea, the or of the thiazole ( ppm).
-
-
IR Spectroscopy:
-
C=O Stretch: Strong band at
(Lactam carbonyl of quinolinone). -
C=N Stretch: Distinct band at
(Thiazole nitrogen).
-
References
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Source: Frontiers in Chemistry. URL:[Link]
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives. Source: PMC (PubMed Central). URL:[Link]
-
Microwave-Assisted Synthesis and Biological Studies of Thiazoles Containing Quinoline Moiety. Source: Indian Journal of Heterocyclic Chemistry (via ResearchGate). URL:[Link]
-
Synthesis and Bioactivity Assessment of Novel Quinolinone–Triazole Hybrids. Source: MDPI (Molecules). URL:[Link]
-
Hantzsch Thiazole Synthesis: Mechanism and Reaction. Source: SynArchive. URL:[Link]
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- 3. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05574G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Reaction of unsymmetrical α-bromo-1,3-diketones with N-substituted thioureas: regioselective access to 2-(N-arylamino)-5-acyl-4-methylthiazoles and/or rearranged 2-(N-acylimino)-3-N-aryl-4-methylthiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Hantzsch thiazole synthesis using 3-(2-bromoacetyl)-2-quinolinone
An In-Depth Guide to the Hantzsch Thiazole Synthesis Utilizing 3-(2-bromoacetyl)-2-quinolinone
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract
The fusion of thiazole and quinolinone scaffolds into a single molecular entity represents a compelling strategy in medicinal chemistry, leveraging the diverse biological activities inherent to each heterocycle.[1][2][3][4] Quinoline derivatives are known for a wide spectrum of pharmacological properties, while the thiazole ring is a privileged structure found in numerous bioactive compounds, including antimicrobials and anticancer agents.[5][6][7][8] The Hantzsch thiazole synthesis, a time-honored and robust reaction, provides a direct and efficient pathway to forge this potent combination.[9][10] This document offers an in-depth guide to the synthesis of thiazolyl-quinolinone hybrids via the reaction of 3-(2-bromoacetyl)-2-quinolinone with thioamides. It provides a detailed examination of the underlying mechanism, a step-by-step experimental protocol, characterization guidelines, and troubleshooting advice to empower researchers in their synthetic endeavors.
Scientific Principles & Reaction Mechanism
The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[9][11] The reaction is known for its reliability and generally high yields.[12] The process using 3-(2-bromoacetyl)-2-quinolinone as the α-haloketone backbone proceeds through a well-established multi-step pathway.
The mechanism unfolds as follows:
-
Nucleophilic Attack (Sɴ2 Reaction): The reaction initiates with the nucleophilic sulfur atom of the thioamide attacking the electrophilic α-carbon of the 3-(2-bromoacetyl)-2-quinolinone, displacing the bromide ion.[11][13] This forms a key thioether intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[11][14]
-
Dehydration: The resulting cyclic intermediate undergoes dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring. This final aromatization step is a significant driving force for the reaction.[13][15]
Controlling the reaction's pH is crucial. While the synthesis can proceed under various conditions, performing the reaction in a neutral solvent like ethanol is standard. Acidic conditions can sometimes lead to the formation of 2-imino-2,3-dihydrothiazole regioisomers, complicating purification efforts.[16][17][18] The typical work-up involves neutralization with a mild base to deprotonate the product, facilitating its precipitation.[11][15]
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Experimental Protocol: Synthesis of 3-(2-amino-1,3-thiazol-4-yl)quinolin-2(1H)-one
This protocol details a general procedure for the synthesis of a 2-aminothiazole derivative using thiourea. The protocol can be adapted for other thioamides.
Materials & Equipment
| Reagents & Materials | Equipment |
| 3-(2-bromoacetyl)-2-quinolinone | Round-bottom flask (50 or 100 mL) |
| Thiourea | Reflux condenser |
| Absolute Ethanol (Reagent Grade) | Magnetic stirrer and stir bar |
| 5% Sodium Carbonate (Na₂CO₃) Solution | Heating mantle or oil bath |
| Deionized Water | Buchner funnel and filter flask |
| Thin-Layer Chromatography (TLC) plates | Standard laboratory glassware |
| pH paper or meter |
Safety Precautions: 3-(2-bromoacetyl)-2-quinolinone is a lachrymator and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask, combine 3-(2-bromoacetyl)-2-quinolinone (e.g., 10 mmol, 1.0 eq) and thiourea (12 mmol, 1.2 eq).
-
Solvent Addition: Add absolute ethanol (e.g., 40 mL) to the flask, followed by a magnetic stir bar.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78-80°C) with vigorous stirring.[14]
-
Reaction Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of 10% methanol in dichloromethane). The reaction is typically complete within 3-5 hours.
-
Cooling: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.
-
Product Precipitation: Pour the cooled reaction mixture slowly into a beaker containing 100 mL of a cold 5% aqueous sodium carbonate solution while stirring.[11][16] This will neutralize the hydrobromic acid (HBr) formed during the reaction, causing the neutral product to precipitate.
-
Isolation: Allow the precipitate to stir in the basic solution for 15-20 minutes to ensure complete neutralization. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 50 mL) to remove any inorganic salts.
-
Drying: Dry the collected solid product, either by air-drying or in a vacuum oven at a low temperature (e.g., 50-60°C).
Caption: Experimental workflow for thiazolyl-quinolinone synthesis.
Purification
The crude product is often of high purity.[11] However, if further purification is required, recrystallization from a suitable solvent such as ethanol, dimethylformamide (DMF), or acetic acid can be performed.
Data & Characterization
Summary of Reaction Parameters
The following table provides representative data for this synthesis. Actual results may vary based on specific substrate and scale.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | 1.0 : 1.2 (α-haloketone : thioamide) | A slight excess of the thioamide ensures complete consumption of the limiting α-haloketone. |
| Solvent | Absolute Ethanol | A polar protic solvent that readily dissolves the reactants and is suitable for reflux conditions. |
| Temperature | Reflux (~80°C) | Provides sufficient activation energy for the reaction to proceed at a reasonable rate without degrading the components.[19] |
| Reaction Time | 3-5 hours | Typical duration for the reaction to reach completion, which should be confirmed by TLC. |
| Work-up | 5% Aqueous Na₂CO₃ | Neutralizes acidic byproducts and deprotonates the thiazole product, reducing its solubility and causing precipitation.[16] |
| Expected Yield | 75-90% | The Hantzsch synthesis is known for being a high-yielding reaction.[12] |
Analytical Characterization
The structure of the synthesized thiazolyl-quinolinone should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic signals for the quinolinone and thiazole protons. A key singlet peak typically appears between 7.0 and 8.0 ppm, corresponding to the proton at the C5 position of the thiazole ring.[5][20] Protons on the quinolinone ring will appear in the aromatic region.
-
¹³C NMR: The spectrum will show distinct signals for the carbons of both heterocyclic rings.[4][7]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the target compound.[4][20]
-
Infrared (IR) Spectroscopy: Look for characteristic absorption bands, including N-H and C=O stretching frequencies for the quinolinone lactam and C=N stretching for the thiazole ring.[21]
-
Melting Point (MP): A sharp melting point range indicates a high degree of purity for the crystalline product.[11]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Insufficient reaction time or temperature.[19]2. Impure starting materials.3. Incorrect stoichiometry. | 1. Ensure the reaction is heated to a full reflux and extend the reaction time, monitoring by TLC.2. Verify the purity of 3-(2-bromoacetyl)-2-quinolinone and the thioamide.3. Carefully re-check the molar equivalents of the reactants. |
| Formation of Multiple Products / Isomers | 1. Reaction conditions were too acidic, leading to the formation of 2-imino-2,3-dihydrothiazole isomers.[17][18]2. Side reactions due to impurities. | 1. Ensure the reaction is run in a neutral solvent. If necessary, a non-nucleophilic base can be added.2. Purify starting materials before use. |
| Product Does Not Precipitate During Work-up | 1. The product has some solubility in the ethanol/water mixture.2. Insufficient base was used for neutralization. | 1. Reduce the volume of ethanol by rotary evaporation before pouring into the basic solution. Alternatively, add more cold water to encourage precipitation.2. Check the pH of the solution after adding the reaction mixture and add more Na₂CO₃ solution if it is not basic (pH > 8). |
| Product is an Oil or Gummy Solid | 1. Presence of impurities.2. Incomplete drying. | 1. Attempt to triturate the material with a non-polar solvent (e.g., diethyl ether or hexanes) to induce crystallization. Purify by column chromatography if necessary.2. Ensure the product is thoroughly dried under vacuum. |
References
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
-
SynArchive. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 2-Hydrazinyl Derivatives.
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Retrieved from [Link]
- BenchChem. (2025). Optimization of Hantzsch thiazole synthesis reaction conditions.
-
The Organic Chemistry Tutor. (2019, January 19). Synthesis of thiazoles [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Hantzsch synthesis of thiazole from α-haloketones and thioamides [Image]. Retrieved from [Link]
-
Al-Ghorbani, M., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(5), 643. doi:10.3390/molecules21050643. Retrieved from [Link]
-
Yusof, N. S. M., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Chemistry, 23(1), 38-51. Retrieved from [Link]
-
Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. doi:10.1039/P19870000639. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Thiazole Synthesis Optimization.
- Journal of Chemical Health Risks. (2025, July 30). A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole derivatives. Retrieved from the Journal of Chemical Health Risks website.
-
Taylor & Francis Online. (2024, September 5). Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole. Retrieved from [Link]
- Sci-Hub. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity.
-
Zen, Y.-M., et al. (2012). Synthesis and Structure Characterization of Thiazolyl-Pyrazoline Derivatives Bearing Quinoline Moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 187(6), 724-732. doi:10.1080/10426507.2011.637887. Retrieved from [Link]
-
Abdel-Wahab, B. F., et al. (2021). Novel structural hybrids of quinoline and thiazole moieties: Synthesis and evaluation of antibacterial and antifungal activities with molecular modeling studies. Bioorganic Chemistry, 108, 104675. doi:10.1016/j.bioorg.2021.104675. Retrieved from [Link]
-
RSC Publishing. (n.d.). An exploration of potent antileishmanial agents derived from quinoline–thiazole and thiadiazole hybrids, targeting DHFR-TS and PTR1: design, synthesis, and computational analyses. Retrieved from [Link]
-
Journal of Cheminformatics. (2025, April 5). Synthesis of thiazoloquinolinone derivatives: molecular docking, MD simulation, and pharmacological evaluation as VEGFR-2 inhibitors. Retrieved from [Link]
-
SciELO. (2024, February 5). Design, Synthesis, and Molecular Docking Studies of New Quinoline-Thiazole Hybrids, Potential Leads in the Development of Novel Antileukemic Agents. Retrieved from [Link]
-
MDPI. (2024, February 12). Discovery of A Novel Series of Quinazoline–Thiazole Hybrids as Potential Antiproliferative and Anti-Angiogenic Agents. Retrieved from [Link]
-
Desai, N. C., et al. (2015). Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. Arabian Journal of Chemistry, 8(4), 543-551. doi:10.1016/j.arabjc.2011.08.004. Retrieved from [Link]
-
ACS Omega. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
-
El-Sayed, M. A.-A., et al. (2022). 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications. RSC Advances, 12(2), 923-965. doi:10.1039/d1ra08051a. Retrieved from [Link]
-
Bouria, H., et al. (2025). Synthesis of novel quinoline-thiazolobenzimidazolone hybrids as anticancer agents through caspase-dependent apoptosis. Future Medicinal Chemistry, 17(5), 543-555. doi:10.1080/17568919.2025.2470112. Retrieved from [Link]
-
ACS Publications. (2022, December 28). Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-quinolones. Retrieved from [Link]
-
RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
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Application Notes & Protocols: Synthesis of 2-Amino-5-(2-oxo-1,2-dihydroquinolin-3-yl)thiazole via Hantzsch Condensation
Introduction: The Strategic Fusion of Privileged Scaffolds
In the landscape of medicinal chemistry and drug development, the strategic combination of known pharmacophores into hybrid molecules is a cornerstone of rational drug design. This guide details the synthesis of 2-amino-5-(2-oxo-1,2-dihydroquinolin-3-yl)thiazole, a molecule that exemplifies this principle by uniting two "privileged scaffolds": the quinolinone and the 2-aminothiazole cores.
The quinolinone moiety is integral to numerous compounds exhibiting a wide spectrum of pharmacological activities, including antibacterial, antifungal, and antitumor properties.[1][2][3] Similarly, the 2-aminothiazole ring is a fundamental component of many approved drugs and clinical candidates, valued for its diverse biological activities.[1][4] The reaction of 3-(bromoacetyl)-2-quinolinone with thiourea is a classic and efficient example of the Hantzsch thiazole synthesis, a reliable condensation reaction first described in 1887.[5][6] This process provides a direct and high-yielding route to this promising heterocyclic system.[5]
This document provides a comprehensive protocol for this synthesis, an exploration of the underlying reaction mechanism, and insights into the critical experimental parameters that ensure a successful and reproducible outcome.
Reaction Principles: The Hantzsch Thiazole Synthesis Mechanism
The formation of the thiazole ring from an α-haloketone (3-(bromoacetyl)-2-quinolinone) and a thioamide (thiourea) proceeds through a well-established multi-step mechanism. Understanding this pathway is crucial for troubleshooting and optimizing the reaction conditions.
The mechanism involves three key stages:
-
Nucleophilic Attack (S_N2 Reaction): The reaction initiates with the sulfur atom of thiourea, acting as a potent nucleophile, attacking the electrophilic α-carbon of the bromoacetyl group. This step displaces the bromide ion in a classic S_N2 reaction, forming an isothiouronium salt intermediate.[5][7]
-
Intramolecular Cyclization: The next step is a crucial ring-forming event. A nitrogen atom of the isothiouronium intermediate performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[5][7] This forms a five-membered heterocyclic intermediate, a hydroxyl-thiazoline.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the hydroxyl-thiazoline intermediate.[7] This loss of water results in the formation of a stable, aromatic thiazole ring, which is the thermodynamic driving force for the reaction's completion.
Caption: High-level experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of 2-amino-5-(2-oxo-1,2-dihydroquinolin-3-yl)thiazole.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 3-(Bromoacetyl)-2-quinolinone | ≥97% Purity | Standard Vendor | The α-haloketone starting material. |
| Thiourea | ≥99% Purity | Standard Vendor | The thioamide source. |
| Ethanol (Absolute) | ACS Grade or higher | Standard Vendor | Reaction solvent. |
| Sodium Carbonate (Na₂CO₃) | ACS Grade | Standard Vendor | For work-up and precipitation. |
| Deionized Water | N/A | In-house | For solutions and washing. |
| Round-bottom flask with reflux condenser | N/A | Lab Supply | |
| Magnetic stirrer with heating mantle | N/A | Lab Supply | |
| Buchner funnel and filter flask | N/A | Lab Supply | For product isolation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Standard Vendor | For reaction monitoring. |
Step-by-Step Procedure
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 3-(bromoacetyl)-2-quinolinone (1.0 eq, e.g., 2.66 g, 10 mmol) and thiourea (1.2 eq, e.g., 0.91 g, 12 mmol). The slight excess of thiourea ensures complete consumption of the limiting bromoacetyl starting material.[5]
-
Solvent Addition: Add 40 mL of absolute ethanol to the flask. The solvent serves to dissolve the reactants, facilitating their interaction.
-
Reaction Under Reflux: Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer. Heat the mixture to reflux (approximately 78°C for ethanol) and maintain a gentle reflux with continuous stirring.
-
Monitoring Progress: The reaction progress should be monitored periodically (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 7:3 v/v). The disappearance of the 3-(bromoacetyl)-2-quinolinone spot indicates the reaction is nearing completion. The typical reaction time is 2-4 hours.
-
Cooling: Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Product Precipitation: In a separate 250 mL beaker, prepare a 5% aqueous solution of sodium carbonate (e.g., 5 g Na₂CO₃ in 95 mL deionized water). Slowly pour the cooled reaction mixture into the sodium carbonate solution while stirring. This step neutralizes the hydrobromic acid (HBr) byproduct generated during the reaction, converting the aminothiazole hydrobromide salt into its free base form, which is significantly less soluble in water, causing it to precipitate out of the solution.[5][7]
-
Isolation: Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with deionized water (2 x 30 mL) to remove any inorganic salts and water-soluble impurities. Follow this with a wash using a small amount of cold ethanol (1 x 15 mL) to remove residual starting materials or byproducts that are more soluble in ethanol than the final product.
-
Drying: Carefully transfer the solid product to a watch glass or crystallization dish and dry it in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Purification (Optional): For obtaining a high-purity sample for analytical or biological testing purposes, the crude product can be recrystallized from a suitable solvent, such as ethanol or a dimethylformamide (DMF)/water mixture.[8][9]
Visualization of the Chemical Transformation
Caption: Overall reaction scheme for the Hantzsch synthesis.
Product Characterization
Confirming the identity and purity of the synthesized 2-amino-5-(2-oxo-1,2-dihydroquinolin-3-yl)thiazole is essential. The following analytical techniques are recommended:
-
Melting Point: A sharp melting point range is indicative of high purity.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Expect characteristic absorption bands for N-H stretching (amine and amide groups, ~3100-3400 cm⁻¹), C=O stretching (amide carbonyl in the quinolinone ring, ~1660-1690 cm⁻¹), and C=N stretching (thiazole ring).[10]
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons of the quinolinone and thiazole rings, a broad singlet for the -NH₂ protons, and a singlet for the amide N-H proton.[10][11]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum will confirm the presence of all unique carbon atoms, including the carbonyl carbon of the quinolinone ring (downfield, ~160-170 ppm) and the carbons of the two heterocyclic rings.[11]
-
MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M+H]⁺ corresponding to the calculated mass.[10]
Conclusion and Future Applications
The Hantzsch synthesis protocol detailed herein offers a robust and efficient method for producing 2-amino-5-(2-oxo-1,2-dihydroquinolin-3-yl)thiazole. The resulting molecule is a valuable scaffold for further chemical modification and biological evaluation. Given the well-documented activities of its constituent parts, this quinolinone-thiazole hybrid represents a promising starting point for drug discovery programs targeting a range of diseases, including bacterial infections, fungal infections, and cancer.[12][13] The 2-amino group, in particular, serves as a versatile chemical handle for the synthesis of diverse libraries of derivatives, enabling extensive structure-activity relationship (SAR) studies.
References
-
Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. PMC. Available at: [Link]
-
Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Synthesis, Bioactivity Screening and Docking Analysis of Thiazole Derivatives Containing Quinoline Moieties. Oriental Journal of Chemistry. Available at: [Link]
-
Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. ACS Omega. Available at: [Link]
-
Quinoline containing thiazole and their biological activities. ResearchGate. Available at: [Link]
-
Quinoline-thiazole-1,2,3 triazole hybrids: Synthesis, antimalarial, antimicrobial activity and molecular docking studies. Taylor & Francis Online. Available at: [Link]
-
Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. MDPI. Available at: [Link]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.
-
PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES. European Patent Office. Available at: [Link]
-
Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. PMC. Available at: [Link]
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- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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One-Pot Synthesis of Pyrano[3,2-c]quinolinones: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of Pyrano[3,2-c]quinolinones in Medicinal Chemistry
The pyrano[3,2-c]quinolinone scaffold is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1] This structural class has garnered significant attention from the drug development community due to its broad spectrum of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antifungal properties.[2][3] The unique tricyclic framework of these molecules allows for diverse functionalization, making them attractive candidates for the development of novel therapeutics.
Traditionally, the synthesis of pyrano[3,2-c]quinolinones has involved multi-step procedures that can be time-consuming and often result in modest overall yields. The development of efficient, one-pot synthetic methodologies is therefore a critical objective to accelerate the discovery and optimization of new drug candidates based on this scaffold. This application note provides a detailed protocol for a highly efficient, one-pot synthesis of pyrano[3,2-c]quinolinones, proceeding via a key 3-acetyl-4-hydroxyquinolin-2-one intermediate, which can be conceptually derived from bromoacetyl precursors.
Synthetic Strategy: A Two-Step, One-Pot Approach
While a direct one-pot reaction from bromoacetyl precursors is not the most commonly reported route, a more versatile and high-yielding strategy involves the in situ formation and subsequent cyclization of a 3-acetyl-4-hydroxyquinolin-2-one intermediate. This method provides a robust and flexible platform for the synthesis of a variety of pyrano[3,2-c]quinolinone derivatives.
The overall transformation can be visualized as a domino reaction sequence involving C-acylation followed by an intramolecular aldol-type condensation and dehydration.
Figure 1: Conceptual workflow for the one-pot synthesis of pyrano[3,2-c]quinolinones.
Experimental Protocol
This protocol details the synthesis of a representative pyrano[3,2-c]quinolinone derivative. The methodology can be adapted for the synthesis of a library of analogues by varying the substituents on the starting 4-hydroxyquinolin-2-one.
Materials and Reagents
-
Substituted 4-hydroxyquinolin-2-one (1.0 eq)
-
Acetic anhydride (1.5 eq)
-
Polyphosphoric acid (PPA) (catalytic amount)
-
Piperidine (catalytic amount)
-
Ethanol (solvent)
-
Toluene (solvent for water removal)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
Instrumentation
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Heating mantle or oil bath
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
NMR spectrometer (¹H and ¹³C NMR)
-
Infrared (IR) spectrometer
-
Mass spectrometer (MS)
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add the substituted 4-hydroxyquinolin-2-one (1.0 eq) and a catalytic amount of polyphosphoric acid.
-
C-Acylation: Add acetic anhydride (1.5 eq) to the flask. Heat the mixture to 120-140 °C with stirring. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 2-4 hours). This first step forms the 3-acetyl-4-hydroxyquinolin-2-one intermediate.[4][5]
-
In Situ Cyclization: After cooling the reaction mixture to approximately 80 °C, carefully add ethanol as a solvent, followed by a catalytic amount of piperidine. For reactions where water removal is beneficial, toluene can be used as a co-solvent and the reaction can be fitted with a Dean-Stark trap.
-
Annulation: Heat the mixture to reflux and maintain for 4-8 hours. The progress of the intramolecular cyclization to the pyrano[3,2-c]quinolinone can be monitored by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure pyrano[3,2-c]quinolinone derivative.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Optimization and Considerations
| Parameter | Recommended Condition | Rationale |
| Acetylating Agent | Acetic anhydride | Readily available and effective for C-acylation of 4-hydroxyquinolin-2-ones.[5] |
| C-Acylation Catalyst | Polyphosphoric acid (PPA) | Promotes the Friedel-Crafts-type acylation at the C3 position.[4] |
| Cyclization Base | Piperidine | A mild organic base sufficient to catalyze the intramolecular aldol condensation. |
| Temperature | C-Acylation: 120-140 °C; Cyclization: Reflux | Higher temperatures are required for the initial acylation, while the cyclization proceeds efficiently at the reflux temperature of the alcoholic solvent. |
| Solvent for Cyclization | Ethanol or Toluene | Ethanol is a good solvent for the reactants and facilitates the reaction. Toluene can be used to azeotropically remove water and drive the equilibrium towards the product. |
Mechanistic Insights
The one-pot synthesis proceeds through a well-defined two-stage mechanism within a single reaction vessel.
Figure 2: Proposed mechanism for the one-pot synthesis.
-
C-Acylation: In the presence of a Lewis acid catalyst such as polyphosphoric acid, acetic anhydride forms a highly electrophilic acetylium ion. The electron-rich C3 position of the 4-hydroxyquinolin-2-one tautomer then acts as a nucleophile, attacking the acetylium ion to form the 3-acetyl-4-hydroxyquinolin-2-one intermediate.[4][5]
-
Intramolecular Cyclization and Dehydration: A base, such as piperidine, deprotonates the methyl group of the acetyl moiety, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl of the quinolinone ring (C4-keto tautomer), leading to a cyclic hemiacetal-like intermediate. Subsequent dehydration results in the formation of the stable, aromatic pyrano[3,2-c]quinolinone ring system.
Applications in Drug Discovery and Development
The pyrano[3,2-c]quinolinone core is a versatile scaffold that has been extensively explored for its therapeutic potential.
-
Anticancer Activity: Many derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[3] Their mechanism of action can involve the inhibition of key enzymes such as topoisomerase II, or the induction of apoptosis.[3][6]
-
Anti-inflammatory Properties: Certain pyrano[3,2-c]quinolinones have been shown to inhibit the production of pro-inflammatory cytokines like TNF-α and IL-6, making them promising candidates for the treatment of inflammatory diseases.[2][7]
-
Antimicrobial and Antifungal Agents: The scaffold has also been associated with potent activity against various bacterial and fungal strains.[6]
The efficient one-pot synthesis described herein provides a valuable tool for medicinal chemists to rapidly generate libraries of novel pyrano[3,2-c]quinolinone analogues for structure-activity relationship (SAR) studies, ultimately accelerating the drug discovery process.
References
-
Abdou, M. M., et al. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. Available at: [Link]
-
Aly, A. A., et al. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Publishing. Available at: [Link]
-
Aly, A. A., et al. (2022). Facile synthesis of new pyrano[3,2-c]quinolones via the reaction of quinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile. Monatshefte für Chemie - Chemical Monthly. Available at: [Link]
-
Chen, et al. (2022). Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols. RSC Advances. Available at: [Link]
-
Khan, I., et al. (2017). Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Zhu, S., et al. (2012). An Efficient One-Pot Synthesis of Pyrano[3,2-c]quinolin-2,5-dione Derivatives Catalyzed by L-Proline. Molecules. Available at: [Link]
-
Hassanin, H. M., et al. (2012). Synthesis and antimicrobial activity of some novel 4-hydroxyquinolin-2(1H)-ones and pyrano[3,2-c] quinolinones. Journal of the Serbian Chemical Society. Available at: [Link]
-
El-Kashef, H. S., et al. (2018). Evaluation of Pyrano[3,2 C] Quinoline Analogues as Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
-
Patel, D. R., et al. (2025). Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. RSC Advances. Available at: [Link]
-
El-Sheref, E. M., et al. (2015). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2‑c]quinoline Analogues. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Sources
- 1. Synthesis of pyrano[3,2-c]quinolones and furo[3,2-c]quinolones via acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one and propargylic alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Screening of Pyrano[3,2-c]quinoline Analogues as Anti-inflammatory and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Microwave-Assisted Synthesis of 3-Bromoacetyl Quinolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the synthesis of 3-bromoacetyl quinolinone derivatives, leveraging the efficiency and control of microwave-assisted organic synthesis (MAOS). Quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The introduction of a bromoacetyl group at the C-3 position provides a versatile synthetic handle for further molecular elaboration, making these compounds valuable intermediates in drug discovery programs targeting a range of diseases, including cancer and microbial infections.[2][3]
Microwave-assisted synthesis has emerged as a transformative technology in organic chemistry, offering significant advantages over conventional heating methods. These benefits include dramatically reduced reaction times, often from hours to minutes, increased product yields, and enhanced purity.[4][5][6] This is achieved through the direct and efficient heating of polar molecules and ions within the reaction mixture via dipolar polarization and ionic conduction mechanisms, leading to rapid and uniform temperature elevation.[7]
This document will detail a proposed two-step synthetic pathway for obtaining 3-bromoacetyl quinolinone derivatives, starting with the synthesis of a 3-acetyl-2-hydroxyquinoline precursor, followed by its selective bromination.
I. The Strategic Advantage of Microwave-Assisted Synthesis
Conventional heating methods rely on thermal conduction, which can lead to uneven temperature distribution and the formation of byproducts. In contrast, microwave irradiation offers:
-
Rapid and Uniform Heating: Microwaves directly couple with polar molecules in the reaction mixture, ensuring a rapid and homogeneous temperature increase throughout the sample.[7]
-
Shorter Reaction Times: The efficient energy transfer significantly accelerates reaction rates, drastically reducing synthesis time.[4][5]
-
Higher Yields and Purity: The rapid heating and shorter reaction times often minimize the formation of side products, leading to cleaner reactions and higher yields.[4]
-
"Green" Chemistry: Reduced reaction times and often the possibility of using less solvent align with the principles of green chemistry.
II. Synthetic Pathway Overview
The synthesis of 3-bromoacetyl quinolinone derivatives can be efficiently achieved in a two-step process under microwave irradiation. The general workflow is outlined below:
Sources
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- 2. mdpi.com [mdpi.com]
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- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Safety Considerations for Microwave Synthesis [cem.com]
Application Note: Solvent Selection & Protocol for 3-(2-bromoacetyl)-2(1H)-quinolinone Synthesis
Part 1: Executive Summary & Core Directive
The Challenge: The synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone is a critical intermediate step in the development of biologically active heterocycles, including potential antimicrobial and anticancer agents. The core difficulty lies in the regioselectivity of the bromination. The acetyl group at the C3 position is prone to poly-bromination (forming dibromoacetyl byproducts) or bromination at the aromatic ring if the solvent system does not adequately control the reaction kinetics and solubility profile.
The Solution:
This guide moves beyond generic "solvent screening" to recommend Glacial Acetic Acid (AcOH) as the primary solvent system, with Chloroform (
Why Acetic Acid?
Unlike non-polar solvents (e.g.,
-
Solubilizer: It effectively dissolves the lactam-containing quinolinone core at elevated temperatures.
-
Catalyst: It promotes the specific acid-catalyzed enolization of the acetyl group, directing electrophilic attack solely to the
-carbon, thereby minimizing aromatic substitution.
Part 2: Scientific Integrity & Mechanistic Insight
The Solubility-Reactivity Paradox
The precursor, 3-acetyl-2(1H)-quinolinone , exhibits significant tautomerism (Lactam vs. Lactim). In non-polar solvents, the compound exists as a stable solid held together by strong intermolecular hydrogen bonding, leading to heterogeneous reaction mixtures. This heterogeneity causes localized high concentrations of brominating agent, promoting over-bromination.
Solvent Selection Matrix:
| Solvent System | Mechanism Type | Solubility (Precursor) | Selectivity | Scalability | Recommendation |
| Glacial Acetic Acid | Electrophilic ( | High (at | Excellent (Mono) | High | Primary |
| Chloroform/DCM | Radical (NBS) | Low/Moderate | Good | Moderate | Secondary |
| DMF/DMSO | Electrophilic | High | Poor | Low | Avoid* |
| Ethanol/Methanol | Electrophilic | Moderate | Poor | Low | Avoid** |
*DMF can participate in Vilsmeier-Haack type side reactions or trap the bromide. **Alcohols can react with the acyl bromide intermediate to form esters.
Mechanistic Pathway (Visualization)
The reaction in Acetic Acid proceeds via an Acid-Catalyzed Electrophilic
Caption: Figure 1. Acid-catalyzed enolization and electrophilic bromination pathway in Glacial Acetic Acid.
Part 3: Detailed Experimental Protocol
Protocol A: Electrophilic Bromination in Acetic Acid (Recommended)
Target Scale: 10 mmol (approx. 2.0 g of precursor)
Materials:
-
3-acetyl-2(1H)-quinolinone (10 mmol)
-
Bromine (
) (10.5 mmol, 1.05 eq) -
Glacial Acetic Acid (30 mL)
-
Hydrobromic acid (48%, catalytic, optional)
Step-by-Step Procedure:
-
Preparation of Substrate Solution:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, charge 10 mmol of 3-acetyl-2(1H)-quinolinone.
-
Add 25 mL of Glacial Acetic Acid.
-
Heat the mixture to 60–70°C until a clear homogeneous solution is obtained. Note: If the solution remains cloudy, add AcOH in 5 mL increments.
-
-
Bromine Addition (The Critical Step):
-
Prepare a solution of Bromine (10.5 mmol) in 5 mL of Glacial Acetic Acid.
-
Slowly add the bromine solution dropwise to the reaction flask over 20–30 minutes.
-
Observation: The deep orange color of bromine should dissipate as it reacts. If color persists immediately, increase temperature slightly (max 80°C).
-
-
Reaction Monitoring:
-
Stir at 60–70°C for 2–4 hours.
-
Monitor via TLC (Mobile Phase: Hexane:Ethyl Acetate 6:4). The product will be less polar than the starting material.
-
-
Quenching and Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of ice-cold water with vigorous stirring. The product will precipitate as a solid.[1][2][3]
-
Filter the solid using a Buchner funnel.
-
Wash the cake with cold water (
mL) to remove residual acid and HBr. -
Wash finally with a small amount of cold ethanol (5 mL) to remove unreacted bromine traces.
-
-
Purification:
-
Recrystallize the crude solid from Ethanol or Acetic Acid/Water (4:1) .
-
Dry in a vacuum oven at 50°C for 6 hours.
-
Expected Yield: 75–85% Appearance: Yellow to brownish crystalline solid.
Protocol B: Radical Bromination (NBS)
Use Case: When handling liquid bromine is prohibited by safety regulations.
Materials:
-
3-acetyl-2(1H)-quinolinone (10 mmol)
-
N-Bromosuccinimide (NBS) (11 mmol)
-
Benzoyl Peroxide (catalytic, 0.1 mmol)
-
Chloroform (
) or (50 mL)
Procedure:
-
Suspend the precursor in Chloroform (50 mL). Note: It may not fully dissolve.[4]
-
Reflux the mixture (approx. 60°C) for 6–12 hours.
-
Observation: The succinimide byproduct will float to the top (in
) or precipitate. -
Filter the hot solution to remove succinimide.
-
Evaporate the solvent to roughly 10 mL volume.
-
Cool to precipitate the product.[1]
Part 4: Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Poor solubility of starting material. | Increase AcOH volume or temperature to 80°C. Ensure stirring is vigorous. |
| Dibromo- Impurity | Excess Bromine or localized high concentration. | Reduce |
| Product is Sticky/Gummy | Trapped Acetic Acid or oligomers. | Recrystallize immediately from Ethanol. Do not air dry the crude gum; dissolve it hot. |
| Ring Bromination | Reaction temperature too high (>90°C) or Lewis Acid presence. | Keep Temp < 80°C. Ensure glassware is free of metal salts (Lewis acids). |
References
-
Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one. ResearchGate. (2018). Detailed review of acetylation and bromination pathways.
-
Bromination of quinolin-4(1H)-ones as an efficient strategy.National University of Pharmacy, Ukraine. (2020). Comparison of
/AcOH vs NBS/ methods. -
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives. RSC Advances. (2025). Comprehensive review of reactivity and functionalization.
-
Tetrabutylammonium tribromide: an effective green reagent. Arkivoc. (2018). Alternative green bromination methods using PEG-600.
Sources
- 1. WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Bromination of quinolin-4(1H)-ones as an efficient strategy for the development of new antibacterial agents | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
synthetic route for 3-(2-bromoacetyl)-4-hydroxy-2-quinolinone
Application Note: Synthetic Route for 3-(2-Bromoacetyl)-4-hydroxy-2-quinolinone
Executive Summary
This guide details the optimized synthetic protocol for 3-(2-bromoacetyl)-4-hydroxy-2-quinolinone (also referred to as 3-(bromoacetyl)-4-hydroxyquinolin-2(1H)-one).[1] This compound serves as a high-value electrophilic scaffold in medicinal chemistry, particularly for the synthesis of fused heterocyclic systems (e.g., thiazoles, imidazoles) and beta-adrenergic receptor antagonists (e.g., Procaterol analogs).[1]
The protocol focuses on the regioselective
Strategic Retrosynthesis & Pathway
The synthesis hinges on the reactivity of the 3-acetyl group.[1] The 4-hydroxy-2-quinolinone core possesses significant tautomeric character, directing electrophilic attack to the exocyclic acetyl carbon via enolization.[1]
Pathway Logic:
-
Core Scaffold Construction: Formation of the quinolinone ring (if not purchased).[1]
-
C3-Acylation: Introduction of the acetyl group to form 3-acetyl-4-hydroxy-2-quinolinone .[1]
- -Halogenation: Selective bromination of the acetyl methyl group.[1]
Figure 1: Retrosynthetic logic for the target compound.
Experimental Protocols
Protocol A: Preparation of Precursor (3-Acetyl-4-hydroxy-2-quinolinone)
Note: If the precursor is commercially available, proceed to Protocol B.[1]
Mechanism: This step typically involves the Fries rearrangement of 4-acetoxy-2-quinolinone or direct C-acylation.[1] Reagents: 4-Hydroxy-2-quinolinone, Acetic Anhydride, Perchloric acid (cat.) or Polyphosphoric acid.[1]
-
Acylation: Suspend 4-hydroxy-2-quinolinone (10 mmol) in acetic anhydride (5 mL).
-
Reflux: Heat to reflux for 2-3 hours. The solid will dissolve, then reprecipitate as the O-acetyl derivative rearranges to the C-acetyl product (thermodynamically favored).[1]
-
Workup: Cool the mixture. Pour into ice-water (50 mL).
-
Isolation: Filter the precipitate, wash with water, and dry.[1]
-
Yield: Typically 80-85%.
Protocol B: Regioselective Bromination (Core Procedure)
Objective: Synthesize 3-(2-bromoacetyl)-4-hydroxy-2-quinolinone.[1] Warning: The product is a potent lachrymator (tear-inducing).[1] Perform all operations in a well-ventilated fume hood.
Method 1: Electrophilic Bromination (
| Parameter | Specification |
| Starting Material | 3-Acetyl-4-hydroxy-2-quinolinone (1.0 eq) |
| Reagent | Bromine ( |
| Solvent | Glacial Acetic Acid (AcOH) (10-15 volumes) |
| Temperature | 40°C to 60°C (Initiation), then RT |
| Time | 2 - 4 Hours |
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a dropping funnel and drying tube (
), dissolve 3-acetyl-4-hydroxy-2-quinolinone (2.03 g, 10 mmol) in glacial acetic acid (30 mL). Mild heating (40-50°C) may be required for complete dissolution.[1] -
Addition: Prepare a solution of Bromine (1.68 g, 0.54 mL, 10.5 mmol) in acetic acid (5 mL). Add this solution dropwise over 30 minutes.
-
Reaction: Stir at room temperature for 3 hours. A yellow/orange solid typically begins to precipitate.[1]
-
Quenching: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.
-
Filtration: Collect the solid by vacuum filtration.[1]
-
Washing: Wash the filter cake with cold water (
mL) until the filtrate is neutral (pH ~7). This removes residual HBr and acetic acid.[1] -
Purification: Recrystallize from Acetic Acid or Dioxane .
-
Drying: Dry in a vacuum oven at 50°C.
Method 2: Radical Bromination (NBS) Best for substrates sensitive to strong acids.[1]
-
Setup: Dissolve precursor (10 mmol) in Chloroform (
) or (50 mL). -
Reagents: Add N-Bromosuccinimide (NBS) (10.5 mmol) and a catalytic amount of Benzoyl Peroxide (0.1 mmol).
-
Reflux: Heat to reflux for 4-6 hours. Monitor by TLC (Mobile phase: Hexane/Ethyl Acetate 1:1).[1]
-
Workup: Cool to RT. Filter off the insoluble Succinimide byproduct.[1]
-
Evaporation: Concentrate the filtrate under reduced pressure.
-
Crystallization: Triturate the residue with ethanol to obtain the product.
Mechanism & Critical Control Points
The reaction proceeds via the enol form of the 3-acetyl group.[1][2] The 4-hydroxy group aids in stabilizing the enol intermediate via intramolecular hydrogen bonding, facilitating the attack on the electrophilic bromine.[1]
Figure 2: Mechanistic pathway of electrophilic alpha-bromination.
Critical Control Points (Troubleshooting):
-
Polybromination: Avoid excess bromine (>1.1 eq) and high temperatures (>80°C), which lead to the 3-(2,2-dibromoacetyl) impurity.[1]
-
Solubility: The starting material is sparingly soluble in non-polar solvents.[1] Acetic acid is preferred as it solubilizes the quinolinone and catalyzes enolization.[1]
-
Gumming: If the product oils out upon quenching, decant the water, dissolve the oil in hot ethanol, and let it cool slowly to induce crystallization.[1]
Characterization Data
| Technique | Expected Signal / Result | Interpretation |
| Appearance | Yellow to pale brown powder | Crystalline solid |
| Melting Point | 175°C - 180°C (Decomposes) | High melting due to H-bonding network |
| Characteristic singlet of | ||
| Amide NH (Ring) | ||
| IR Spectroscopy | 1680-1700 cm | C=O stretch (Ketone & Lactam) |
| Mass Spectrometry | M+ / M+2 (1:1 ratio) | Characteristic Bromine isotope pattern |
Safety & Handling
-
Lachrymator:
-Bromo ketones are potent tear gases.[1] Double-gloving and working in a high-efficiency fume hood are mandatory.[1] -
Corrosive: Bromine causes severe burns.[1] Keep sodium thiosulfate solution nearby to neutralize spills.[1]
-
Waste: Quenched reaction mixtures contain HBr.[1] Neutralize with Sodium Bicarbonate before disposal.
References
-
Synthesis of 3-acetyl-4-hydroxy-2-quinolinone derivatives
-
Bromination Protocols for Quinolinones
-
General Reactivity of 3-Acetyl-4-hydroxycoumarin (Analogous System)
Sources
- 1. 3-Bromoquinoline(5332-24-1) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applications - Arabian Journal of Chemistry [arabjchem.org]
- 3. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 4. acgpubs.org [acgpubs.org]
Troubleshooting & Optimization
preventing over-bromination in 3-acetyl-2-quinolinone reaction
Welcome to the Technical Support Center for Heterocyclic Synthesis . As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in drug development and organic synthesis: the precise
This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure absolute control over your halogenation workflows.
Part 1: Mechanistic Causality of Over-Bromination
To prevent over-bromination, we must first understand the kinetic and thermodynamic forces at play. The
Once the first bromine atom is installed, its strong electron-withdrawing nature increases the acidity of the remaining
Mechanistic pathways of 3-acetyl-2-quinolinone bromination and byproduct formation.
Quantitative Comparison of Bromination Systems
The choice of reagent and reactor setup directly dictates the purity profile. Below is a summary of quantitative data comparing various bromination strategies for acetyl-heterocycles.
| Reaction System | Brominating Agent | Solvent | Temp (°C) | Target Yield (%) | Over-bromination (%) | Ref |
| Batch (Electrophilic) | Br₂ (Liquid) | AcOH | 25 | ~65 | 15–20 | [2] |
| Batch (Radical) | NBS + Benzoyl Peroxide | CCl₄ | 76 | ~55 | >25 (Ring + Di) | [2] |
| Batch (Mild Solid) | TBATB | CHCl₃/MeOH | 25 | 85–90 | < 2 | [3] |
| Batch (Perbromide) | PyHBr₃ | AcOH | 20–30 | 80 | < 5 | [1] |
| Continuous Flow | NBS (Photoflow) | MeCN | 25 | 92 | Not Detected | [4] |
Part 2: Troubleshooting Guide & FAQs
Q: Why am I seeing bromination on the quinolinone ring (e.g., C-6 or C-8) instead of the acetyl group? A: Ring bromination typically occurs when the reaction shifts from an electrophilic enol-directed pathway to a radical pathway. This is commonly caused by using radical initiators (like AIBN or benzoyl peroxide) or non-polar solvents like CCl₄[2]. Solution: Switch to strictly heterolytic (electrophilic) conditions. Use an acidic solvent like glacial acetic acid (AcOH) to rapidly promote the enolization of the acetyl group. The enol is highly nucleophilic and will outcompete the aromatic ring for the electrophilic bromine source.
Q: How can I completely eliminate the 3-(2,2-dibromoacetyl) byproduct? A: Dibromination is a function of stoichiometry, residence time, and local concentration gradients. Solution: First, strictly limit your brominating agent to 1.0–1.05 equivalents. Second, consider adopting continuous flow chemistry. Flow reactors drastically reduce residence time and eliminate the local concentration spikes inherent to batch dosing, preventing the mono-bromo product from encountering excess bromine[4]. If batch processing is mandatory, use a bulky, mild solid reagent like Tetrabutylammonium tribromide (TBATB) at low temperatures (0–5 °C) to ensure a slow, controlled release of Br⁺[3].
Q: My reaction stalls at 50% conversion. Should I add more NBS or Br₂? A: No. Adding more brominating agent will force the already converted mono-bromo product to undergo secondary enolization, resulting in severe over-bromination. Stalling usually indicates poor enolization kinetics, not a lack of bromine. Solution: Add a catalytic amount of strong acid (e.g., p-toluenesulfonic acid or a single drop of 33% HBr in AcOH) to accelerate the rate-determining enolization step[1].
Part 3: Self-Validating Experimental Protocol
Self-validating experimental workflow for controlled alpha-bromination.
Step-by-Step Methodology:
-
Substrate Dissolution: In a flame-dried round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of 3-acetyl-2-quinolinone in 30 mL of glacial acetic acid (AcOH) or a CHCl₃/MeOH mixture.
-
Enolization Initiation: Add 0.1 mmol (1 mol%) of 33% HBr in AcOH. Stir for 5 minutes at room temperature to initiate enol formation.
-
Temperature Control: Submerge the flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.
-
Controlled Dosing (The Critical Step): Weigh out exactly 10.2 mmol (1.02 eq) of TBATB[3]. Add the solid TBATB in small portions over 30 minutes. The solution will turn a deep orange/red upon each addition.
-
Visual Validation: Monitor the reaction visually. The deep orange color of the tribromide ion will fade to pale yellow as the electrophilic bromine is consumed by the enol. Do not add the next portion until the color from the previous portion has faded. This visual cue guarantees you are not building up excess bromine, which is the primary cause of dibromination.
-
Chemical Quenching: Once the final portion is added and the color fades (typically 1–2 hours total), immediately quench the reaction by adding 10 mL of a saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution. This instantly neutralizes any trace unreacted electrophilic bromine, preventing post-reaction over-bromination during the workup phase.
-
Workup & Isolation: Extract the mixture with dichloromethane (3 x 20 mL). Wash the combined organic layers with saturated NaHCO₃ to remove acetic acid, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure 3-(2-bromoacetyl)-2-quinolinone.
References
-
Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
-
Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development. Available at: [Link]
-
Benign by design chemistry: Development of green protocol to carry out α-bromination with tetrabutylammonium tribromide, its characterization with SEM, EDX and powder XRD. ResearchGate. Available at: [Link]
-
Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. PMC / National Institutes of Health. Available at: [Link]
Sources
- 1. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
Technical Support Center: Strategies for the Removal of Unreacted Bromine in Quinolinone Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the effective removal of unreacted bromine from quinolinone synthesis mixtures. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the crucial purification phase of your workflow. Our aim is to equip you with the knowledge to not only solve immediate experimental hurdles but also to understand the underlying chemical principles for more robust and reliable synthetic outcomes.
Troubleshooting Guide
This section addresses specific issues that may arise during the work-up of a quinolinone bromination reaction. Each issue is presented with potential causes and a series of recommended solutions grounded in established chemical principles.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Persistent yellow or orange color in the organic layer after quenching. | 1. Insufficient amount of quenching agent.[1] 2. Degradation of the quenching agent solution.[1] 3. Poor mixing between the aqueous and organic phases.[1] | 1. Add more of the quenching solution (e.g., 10% aqueous sodium thiosulfate) in portions until the color disappears.[1] 2. Prepare a fresh solution of the quenching agent.[1] 3. Ensure vigorous stirring to maximize interfacial contact between the two layers.[1] |
| Formation of a fine white or yellow precipitate (elemental sulfur) during quenching with sodium thiosulfate. | The reaction mixture is acidic, causing the decomposition of sodium thiosulfate.[1][2] | 1. Neutralize or slightly basify the reaction mixture with a saturated aqueous solution of sodium bicarbonate before adding the sodium thiosulfate solution.[1] 2. Use an alternative quenching agent such as sodium sulfite or sodium bisulfite.[1][2] 3. If sulfur has already formed, it can often be removed by filtration through celite.[1] |
| The quenching reaction is violently exothermic and difficult to control. | 1. The concentration of the quenching agent is too high.[1] 2. The quenching agent is being added too quickly.[1] 3. The reaction mixture is at an elevated temperature.[1] | 1. Use a more dilute solution of the quenching agent (e.g., 5-10% w/v).[2][3] 2. Add the quenching agent dropwise or in small portions with efficient stirring.[3] 3. Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][3] |
| Formation of an emulsion during the aqueous workup. | 1. The densities of the organic and aqueous layers are similar.[2] 2. High concentration of dissolved salts or byproducts. | 1. Add brine (a saturated aqueous solution of NaCl) to increase the ionic strength of the aqueous layer, which can help break the emulsion.[2] 2. Allow the mixture to stand for a longer period without agitation. 3. Gently swirl or rock the separatory funnel instead of shaking it vigorously.[2] 4. In persistent cases, filtering the emulsified layer through a pad of Celite may be effective.[3] |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the removal of unreacted bromine, offering insights into the selection of reagents and the rationale behind various procedural steps.
Q1: What are the primary methods for removing unreacted bromine from a reaction mixture?
There are two main approaches: chemical quenching and physical separation.[2]
-
Chemical Quenching: This is the most common and recommended method. It involves adding a reagent that reacts with excess bromine to convert it into non-volatile and water-soluble bromide salts. These salts are then easily removed through an aqueous workup.[1][2]
-
Physical Separation: This method, such as distillation, relies on the physical properties of bromine (boiling point: 58.8 °C) to separate it from the reaction mixture.[2] However, this is generally not recommended due to the high toxicity and corrosive nature of bromine vapors, which pose a significant inhalation hazard.[1]
Q2: How do I choose the most suitable chemical quenching agent for my quinolinone synthesis?
The choice of quenching agent depends on several factors, including the pH of your reaction mixture and the stability of your quinolinone product.
| Quenching Agent | Mechanism & Properties | Considerations |
| Sodium Thiosulfate (Na₂S₂O₃) | A widely used, effective, and inexpensive reducing agent.[1][4] It reduces bromine (Br₂) to bromide (Br⁻) ions.[4] | Can decompose in acidic conditions to form elemental sulfur, which appears as a fine precipitate.[2] It is advisable to neutralize acidic reaction mixtures with sodium bicarbonate before quenching with sodium thiosulfate.[1] |
| Sodium Bisulfite (NaHSO₃) or Sodium Sulfite (Na₂SO₃) | Good alternatives to sodium thiosulfate, particularly in acidic media, as they are less likely to form elemental sulfur.[2][3] They are also effective reducing agents for bromine.[5][6] | Sodium bisulfite solutions are acidic, while sodium sulfite solutions are slightly basic.[3] The choice between them may depend on the pH sensitivity of your product. |
Q3: What is the underlying chemistry of the quenching process with common reagents?
The quenching process involves a redox reaction where bromine is reduced.
-
With Sodium Thiosulfate: 2Na₂S₂O₃(aq) + Br₂(l) → 2NaBr(aq) + Na₂S₄O₆(aq) In this reaction, the thiosulfate ion is oxidized to the tetrathionate ion, while bromine is reduced to bromide.
-
With Sodium Bisulfite: NaHSO₃(aq) + Br₂(l) + H₂O(l) → NaHSO₄(aq) + 2HBr(aq)[7] Here, bisulfite is oxidized to bisulfate, and bromine is reduced to hydrobromic acid, which is then neutralized by a base during workup.
Q4: Can I use sodium bicarbonate alone to quench excess bromine?
No, sodium bicarbonate (NaHCO₃) is not a reducing agent and will not react with elemental bromine (Br₂).[1] Its primary role in the workup of bromination reactions is to neutralize acidic byproducts, such as hydrogen bromide (HBr), that are often generated during the reaction.[1][8][9]
Q5: After quenching, my product seems to be degrading during silica gel column chromatography. What could be the cause and how can I prevent it?
Bromoquinolines can sometimes be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.
-
Deactivate the Silica Gel: You can reduce the acidity of the stationary phase by pre-treating the silica gel with a base. A common method is to use a solvent system containing a small amount of triethylamine (~0.1-1%).[10]
-
Use an Alternative Stationary Phase: If deactivation is insufficient, consider switching to a more inert stationary phase like alumina (neutral or basic) or Florisil.[10]
-
Minimize Contact Time: Employ flash chromatography with a shorter, wider column and a solvent gradient to elute your compound more quickly, reducing the time it spends in contact with the stationary phase.[10]
Experimental Protocols & Workflows
Protocol 1: Standard Quenching and Work-up Procedure using Sodium Thiosulfate
This protocol outlines a general and widely applicable method for removing excess bromine and isolating the crude brominated quinolinone product.
-
Cool the Reaction Mixture: After the reaction is complete, cool the mixture to 0-5 °C in an ice-water bath. This helps to control any potential exotherm during the quenching process.[1]
-
Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.[1][11]
-
Quench the Reaction: Slowly add the 10% sodium thiosulfate solution to the stirred reaction mixture. Continue the addition until the characteristic reddish-brown color of bromine disappears and the organic layer becomes colorless.[1]
-
Neutralize (if necessary): If the reaction was conducted under acidic conditions, consider adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This step should ideally be performed before the thiosulfate addition to prevent sulfur precipitation.[1]
-
Aqueous Workup: Transfer the mixture to a separatory funnel. If your product is in an organic solvent, separate the aqueous and organic layers.[1][2]
-
Wash the Organic Layer: Sequentially wash the organic layer with water and then with brine.[1][2] The brine wash helps to remove residual water from the organic layer and aids in breaking any emulsions.[2]
-
Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.[1][2]
Visualization of the Decision-Making Workflow
The following diagram illustrates the logical steps for troubleshooting and purification after a quinolinone bromination reaction.
Caption: Decision workflow for post-bromination work-up and purification.
Safety Precautions
Working with bromine requires strict adherence to safety protocols due to its high toxicity, corrosivity, and reactivity.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat when handling bromine.[12] All manipulations involving pure bromine or concentrated solutions should be conducted in a certified chemical fume hood.[13]
-
Ventilation: Ensure adequate ventilation or use a fume extraction system to prevent inhalation of bromine fumes, which are highly irritating and toxic.[12][14]
-
Spill Management: In case of a small bromine spill, it can be neutralized by covering it with a solid carbonate like sodium carbonate or by carefully adding a solution of sodium thiosulfate or sodium bisulfite.[14] Have these neutralizing agents readily available before starting your experiment.
-
Waste Disposal: Aqueous waste containing bromide salts and excess quenching agents should be disposed of according to your institution's hazardous waste guidelines.[1]
References
- Benchchem. (n.d.). Technical Support Center: Bromine Removal from Reaction Mixtures.
- Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.
- (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations.
- Gauth. (n.d.). Sodium bisulfite converts bromine (br2) to bromide (br-). sodium bisulfite is a(n).
- CLEAPSS Science. (2022). Student safety sheets 55 Bromine.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Synthesis Mixtures.
- Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
- Brainly. (2023, September 28). Write a balanced equation for the reaction of sodium bisulfite with bromine.
- PENTA. (2024, September 20). Bromine - SAFETY DATA SHEET.
- (n.d.). Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
- Wikipedia. (n.d.). Bisulfite.
- (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC.
- Wikipedia. (n.d.). Sodium thiosulfate.
- Quora. (2018, December 14). How does sodium thiosulfate neutralize bromine?.
- ResearchGate. (2017, February 25). How to do workup after doing bromination with NBS?.
- Benchchem. (n.d.). Technical Support Center: Removal of Unreacted Bromine from Reaction Mixtures.
- Benchchem. (n.d.). Technical Support Center: Optimization of Bromination of 8-Substituted Quinolines.
- (n.d.). Remove Sticky Reagents.
- (2016, September 12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. ACG Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. quora.com [quora.com]
- 5. gauthmath.com [gauthmath.com]
- 6. Bisulfite - Wikipedia [en.wikipedia.org]
- 7. brainly.com [brainly.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. benchchem.com [benchchem.com]
- 11. chem.rochester.edu [chem.rochester.edu]
- 12. dollycorporation.com [dollycorporation.com]
- 13. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 14. science.cleapss.org.uk [science.cleapss.org.uk]
minimizing hydrolysis of alpha-bromoacetyl group during workup
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Hydrolysis During Workup
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a synthesis often hinges on the critical final steps of reaction workup and purification. The alpha-bromoacetyl group is a powerful functional handle, invaluable for covalent inhibitor design and bioconjugation, but its electrophilic nature makes it highly susceptible to hydrolysis. This guide provides in-depth, field-proven insights and detailed protocols to help you navigate the challenges of working with this reactive moiety, ensuring the integrity of your final compound.
Understanding the Enemy: The Hydrolysis Mechanism
The primary challenge in handling alpha-bromoacetyl compounds is their sensitivity to nucleophiles, with water being the most common culprit during aqueous workups. The hydrolysis reaction cleaves the carbon-bromine bond, replacing it with a hydroxyl group, thus converting your desired alpha-bromoacetyl compound into an alpha-hydroxyacetyl byproduct. This not only results in yield loss but also complicates purification.
Two main pathways contribute to this degradation, especially during workup:
-
Direct SN2 Attack: Water or hydroxide ions can directly attack the electrophilic α-carbon, displacing the bromide leaving group. This process is significantly accelerated under neutral to basic conditions due to the increased nucleophilicity of the hydroxide ion.
-
Carbonyl Addition-Elimination: Nucleophiles can also attack the carbonyl carbon. While this is often reversible, it can facilitate subsequent reactions.
The key takeaway is that the alpha-bromoacetyl group is most vulnerable when exposed to water, especially at elevated temperatures, for prolonged periods, or under basic pH conditions.[1]
Sources
troubleshooting cyclization failures with 3-bromoacetyl quinolinones
An essential resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the intramolecular cyclization of 3-bromoacetyl quinolinones. As Senior Application Scientists, we have compiled this guide to address common experimental failures, drawing upon established chemical principles and field-proven insights to help you navigate this challenging synthetic step.
Frequently Asked Questions (FAQs)
Q1: My cyclization reaction shows no conversion; TLC analysis indicates only the presence of the starting 3-bromoacetyl quinolinone. What are the most common reasons for this failure?
A1: A complete lack of reactivity in this intramolecular cyclization typically points to one of three fundamental issues: insufficient activation of the nucleophile, incorrect solvent choice, or inadequate thermal energy.
-
Inadequate Base: The most common culprit is the choice of base. The intramolecular cyclization is a nucleophilic substitution reaction where the 4-hydroxy or 4-amino group of the quinolinone acts as the internal nucleophile. A base is required to deprotonate this group, increasing its nucleophilicity. If the selected base is too weak (i.e., its conjugate acid has a low pKa) to deprotonate the quinolinone's hydroxyl group, the reaction will not initiate.
-
Poor Solvent Choice: The solvent plays a critical role in solubilizing the quinolinone substrate and the base, and in mediating the reaction energetics. Aprotic polar solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reactants and stabilize charged intermediates formed during the reaction.[1] Using a non-polar solvent may prevent the base from effectively deprotonating the substrate.
-
Insufficient Temperature: Like many reactions, this cyclization has an activation energy barrier that must be overcome. Room temperature may be insufficient for the reaction to proceed at a reasonable rate.[2]
Initial Troubleshooting Steps:
-
Re-evaluate your base: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or sodium hydride (NaH).
-
Change the solvent: Ensure you are using a dry, polar aprotic solvent.
-
Increase the temperature: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC.[3]
Q2: The reaction is messy. I see multiple new spots on the TLC, with very little of my desired cyclized product. What are the likely side reactions?
A2: The formation of multiple byproducts is a clear indicator of competing reaction pathways. The bromoacetyl group is a potent electrophile, and the quinolinone core has multiple nucleophilic sites, creating a landscape for several potential side reactions.
-
Intermolecular Reaction: Instead of the internal nucleophile attacking the bromoacetyl group, a deprotonated quinolinone can act as a nucleophile towards another molecule of 3-bromoacetyl quinolinone, leading to dimerization or polymerization. This is often favored at high concentrations.
-
Aza-Michael or Oxa-Michael Addition: If your quinolinone structure contains other accessible nucleophiles (like an amine or another hydroxyl group) or if the reaction conditions promote the formation of an enolate, these sites can compete in nucleophilic attack.[4][5]
-
Decomposition: 3-Bromoacetyl quinolinones can be unstable, especially at elevated temperatures or in the presence of a strong base, leading to uncharacterized degradation products or "tarry byproducts."[3]
-
Solvent Participation: In some cases, nucleophilic solvents or residual water can react with the highly electrophilic bromoacetyl group.
Troubleshooting Guide: Specific Issues
Q3: How do I systematically optimize the base and solvent for my specific quinolinone derivative?
A3: Optimization is a systematic process of varying one parameter at a time while holding others constant. The goal is to find a set of conditions that maximizes the yield of the desired product while minimizing side reactions.[6]
Recommended Optimization Workflow:
-
Solvent Screening: Set up small-scale reactions using a moderately strong base (e.g., K₂CO₃) in a panel of common polar aprotic solvents (DMF, DMSO, Acetonitrile). Run all reactions at a consistent temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Base Screening: Using the best solvent identified in step 1, screen a range of bases with varying strengths and counter-ions (see Table 1). This can include inorganic bases (K₂CO₃, Cs₂CO₃) and organic bases (DBU, DIPEA). The choice of base can significantly affect regioselectivity and reaction rate.[2]
-
Temperature Titration: Once the optimal solvent-base combination is found, perform the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, 100 °C) to find the lowest temperature that provides a clean, efficient conversion. High temperatures can often lead to degradation.[7]
| Base | Class | Typical Solvents | Comments |
| K₂CO₃ | Inorganic, Moderate | DMF, Acetonitrile | A good starting point; cost-effective and easy to handle. |
| Cs₂CO₃ | Inorganic, Strong | DMF, THF, Dioxane | More soluble than K₂CO₃; often gives higher yields due to the "cesium effect." |
| NaH | Inorganic, Very Strong | THF, DMF | A powerful, non-nucleophilic base. Requires anhydrous conditions. |
| DBU | Organic, Non-nucleophilic | Acetonitrile, CH₂Cl₂, THF | Strong, sterically hindered base. Good for sensitive substrates. |
| DIPEA | Organic, Non-nucleophilic | CH₂Cl₂, Acetonitrile | Weaker than DBU, often used as an acid scavenger. |
| Solvent | Polarity | Boiling Point (°C) | Notes |
| DMF | Polar Aprotic | 153 | Excellent solvating power for many organic salts. |
| DMSO | Polar Aprotic | 189 | High boiling point, can accelerate Sₙ2 reactions. |
| Acetonitrile | Polar Aprotic | 82 | Lower boiling point, easier to remove post-reaction. |
| THF | Polar Aprotic | 66 | Good for reactions with organometallics or strong bases like NaH. |
Q4: I suspect my 3-bromoacetyl quinolinone starting material is impure. How can I confirm this and what are the common impurities?
A4: The purity of your starting material is paramount. Impurities can inhibit the reaction or lead to unexpected side products.[8][9] Commercial bromoacetyl chloride, a common reagent for synthesizing your starting material, can itself contain impurities like bromoacetic acid.[10]
Common Impurities in 3-bromoacetyl quinolinone:
-
Unreacted 4-hydroxy-quinolinone: From incomplete acylation.
-
3-Acetyl-quinolinone: Resulting from debromination or hydrolysis of the starting material.
-
Di-brominated species: If the quinolinone ring has other activated positions.
-
Residual reagents: Such as bromoacetic acid or bromoacetyl bromide from the acylation step.
Verification and Purification Protocol:
-
Analysis: Check the purity by ¹H NMR (look for unexpected signals or incorrect integration ratios) and LC-MS (to identify species with different mass-to-charge ratios).
-
Purification: If impurities are detected, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is often the most effective method for purification. Column chromatography can also be used but may lead to decomposition on silica gel for some sensitive compounds.
Visualizations: Mechanisms and Workflows
Caption: Base-catalyzed intramolecular Sₙ2 cyclization pathway.
Caption: Systematic workflow for diagnosing cyclization failures.
Experimental Protocols
Protocol 1: General Procedure for a Trial Cyclization Reaction
-
Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add the 3-bromoacetyl quinolinone (1.0 eq).
-
Solvent Addition: Add the desired anhydrous solvent (e.g., DMF, ~0.1 M concentration).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 2.0 eq).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed or the reaction stalls.
-
Work-up: Cool the reaction to room temperature. Pour the mixture into cold water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by ¹H NMR and LC-MS to determine conversion and identify products.
References
Sources
- 1. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 9. oaji.net [oaji.net]
- 10. benchchem.com [benchchem.com]
storage conditions to prevent decomposition of bromoacetyl quinolones
Topic: Storage Conditions to Prevent Decomposition of Bromoacetyl Quinolones
Audience: Researchers, Medicinal Chemists, and Drug Development Scientists.
Core Directive: The "Double Threat" of Instability
Welcome to the technical support hub for halogenated quinolone intermediates. If you are working with bromoacetyl quinolones (e.g., 3-(2-bromoacetyl)quinolin-2(1H)-ones), you are managing a molecule with two distinct instability vectors:
-
The Quinolone Core: Highly susceptible to photochemical degradation (UV/Visible light) via radical pathways [1, 2].
-
The Bromoacetyl Tail: An
-haloketone moiety that is a potent electrophile, prone to hydrolysis (moisture) and dehydrobromination (thermal/base) [3, 4].
Failure to address both vectors simultaneously will lead to rapid purity loss, typically observed as darkening, oiling out, or loss of alkylating potency.
The Golden Rules of Storage (S.H.I.E.L.D. Protocol)
To ensure compound integrity, follow the S.H.I.E.L.D. protocol. This is a self-validating system; if one parameter fails, the compound degrades.
| Parameter | Requirement | Scientific Rationale |
| S - Sealed | Air-tight, Parafilm® over caps. | Prevents ingress of atmospheric moisture which drives hydrolysis of the C-Br bond [3]. |
| H - Humidity Control | Store over desiccant (Silica/CaSO₄). | |
| I - Inert Gas | Flush headspace with Argon/Nitrogen. | Displaces oxygen, reducing oxidative photodegradation pathways [1]. |
| E - Excluded Light | Amber vials + Aluminum foil wrap. | Quinolones absorb UV/Vis light (300–400 nm), generating reactive triplet states that lead to ring oxidation [2]. |
| L - Low Temperature | -20°C (Long term) / 4°C (Active use). | Slows the kinetics of thermal dehydrobromination and spontaneous cyclization [5]. |
| D - Dry Solvents | If in solution, use Anhydrous DCM/DMF. | Avoid protic solvents (MeOH, EtOH) which can act as nucleophiles, displacing the bromide [6]. |
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: My white solid has turned yellow/brown.
Diagnosis: Photochemical Decomposition. Quinolones are photosensitizers. Upon exposure to light, they generate reactive oxygen species (ROS) or undergo direct radical defluorination/oxidation. The color change is often due to the formation of complex quinone-like oxidation products [1].
-
Immediate Action: Check purity via LC-MS. If purity is >90%, recrystallize immediately.
-
Prevention: Wrap all storage vials in aluminum foil. Perform experiments in low-light or amber-light hoods.
Issue 2: Upon opening the vial, I smell an acrid, sharp odor.
Diagnosis: Hydrolysis releasing Hydrogen Bromide (HBr).
Moisture has entered the container. The water attacks the
-
Immediate Action: Vent the vial in a fume hood (HBr is toxic/corrosive). The sample is likely compromised.
-
Prevention: Store in a desiccator.[1] Allow the vial to warm to room temperature before opening to prevent condensation.
Issue 3: The compound has lost its alkylating activity in biological assays.
Diagnosis: Cyclization or Solvolysis. If stored in a nucleophilic solvent (like DMSO or Methanol), the bromoacetyl group may have reacted with the solvent or cyclized intramolecularly with the quinolone nitrogen/oxygen [6].
-
Immediate Action: Run an NMR. Look for the disappearance of the singlet
peak (typically 4.0–4.8 ppm). -
Prevention: Store as a solid powder whenever possible. If solution storage is mandatory, use anhydrous Acetonitrile or DMF and store at -80°C.
Visualization: Decomposition Pathways
The following diagram details the specific chemical pathways leading to decomposition. Understanding these pathways allows you to block them effectively.
Caption: Figure 1. Mechanistic pathways of bromoacetyl quinolone decomposition triggered by environmental factors.
Frequently Asked Questions (FAQs)
Q: Can I store bromoacetyl quinolones in DMSO stocks? A: Proceed with extreme caution. While DMSO is a common solvent, it is nucleophilic and can react with alkyl halides (like your bromoacetyl group) over time to form sulfoxonium salts (Kornblum oxidation side-reaction) [6].
-
Recommendation: Prepare fresh DMSO stocks immediately before use. Do not freeze/thaw DMSO stocks of highly reactive alkylators.
Q: I need to weigh out a small amount. Should I do it on the open bench?
A: No.
-
Protocol: Weigh quickly in a fume hood. If the lab is humid (>50% RH), flush the vial with Nitrogen immediately after closing.
Q: How do I safely dispose of decomposed material? A: Treat as hazardous halogenated organic waste. If HBr gas has built up (pressure/smell), open carefully in a hood and neutralize with a dilute bicarbonate solution before adding to the waste stream.
Experimental Validation: Purity Check Workflow
Before using a stored batch for a critical experiment, run this rapid validation:
-
Visual Inspection: Is it free-flowing powder (Good) or sticky/clumped (Bad)?
-
TLC Screen:
-
Stationary Phase: Silica Gel 60 F254.
-
Mobile Phase: Hexane:Ethyl Acetate (start 3:1).
-
Observation: Bromoacetyl compounds usually run faster (higher Rf) than their hydrolyzed alcohol derivatives. Look for a "streak" or a new spot at the baseline (hydrolysis product).
-
-
1H-NMR (Gold Standard):
-
Integrate the
singlet (typically 4.0–4.8 ppm). -
Compare integration to the aromatic quinolone protons. A ratio decrease indicates loss of the bromoacetyl group.
-
References
-
Albini, A., & Monti, S. (2003). Photochemistry of quinolones. Chemical Society Reviews, 32(4), 238-250. Link
-
Feng, Y., et al. (2026).[2] Photolysis of fluoroquinolone antibiotics in aquatic environments: mechanisms, influencing factors and environmental implications. Royal Society Open Science.[2] Link
-
BenchChem Technical Support. (2025). Managing thermal instability of alpha-bromo ketones. BenchChem Guidelines. Link
-
Master Organic Chemistry. (2025). The Hell-Volhard-Zelinsky Reaction: Hydrolysis of the Acid Bromide.[3][4][5] Master Organic Chemistry. Link
-
Sigma-Aldrich. (2025). Product Specification: 3-Bromo-1H-quinolin-2-one (Storage Conditions). Merck KGaA. Link
-
Kornblum, N., et al. (1957). A New and Selective Method of Oxidation. The Conversion of Alkyl Halides and Alkyl Tosylates to Aldehydes. Journal of the American Chemical Society. Link
Sources
Validation & Comparative
1H NMR characteristic peaks of 3-(2-bromoacetyl)-2(1H)-quinolinone
This guide provides an in-depth technical analysis of the 1H NMR characteristic peaks of 3-(2-bromoacetyl)-2(1H)-quinolinone , a critical intermediate in the synthesis of fused heterocyclic systems (e.g., thiazolo[3,2-a]quinolines).
The following content compares the target compound against its precursor (3-acetyl-2(1H)-quinolinone ) and potential impurities, offering a self-validating spectral analysis workflow.
Executive Summary & Structural Logic
3-(2-bromoacetyl)-2(1H)-quinolinone is an
Key Spectral Features (DMSO-d6)
-
The "Fingerprint" Signal: A sharp singlet between
4.6 – 4.9 ppm corresponding to the -methylene protons ( ). This is the primary diagnostic peak for reaction monitoring. -
The H-4 Singlet: A distinct singlet in the aromatic region (
8.5 – 8.7 ppm ), significantly deshielded by the adjacent carbonyl groups, serving as a confirmation of the 3-substituted quinolinone core. -
The Amide Proton: A broad, exchangeable singlet downfield (
11.8 – 12.2 ppm ), characteristic of the lactam (2-oxo) tautomer.
Comparative Analysis: Precursor vs. Product
The most effective way to validate the synthesis is to track the shift of the acetyl group protons.
Spectral Comparison Table (DMSO-d6)
| Feature | Precursor (3-Acetyl-2(1H)-quinolinone) | Target (3-(2-Bromoacetyl)-2(1H)-quinolinone) | Impurity (Dibromo species) |
| Side Chain | |||
| H-4 Proton | |||
| Amide NH | |||
| Aromatic Zone |
Technical Insight: The bromination reaction replaces a proton on the methyl group with a bromine atom.[1] The electronegative bromine deshields the remaining methylene protons, causing a significant downfield shift of approximately +2.2 ppm (from ~2.6 to ~4.8 ppm).
Detailed Peak Assignment & Mechanistic Insight
A. The Bromoacetyl Group ( )
-
Shift:
4.60 – 4.90 ppm (Singlet, 2H). -
Causality: The carbonyl anisotropy combined with the inductive effect of the bromine atom shifts these protons into a distinct window.
-
Validation: Integration must be 2:1 relative to the H-4 proton. A ratio < 2:1 suggests di-bromination (
) or hydrolysis ( ).
B. The Quinolinone Core (H-4)
-
Shift:
8.50 – 8.70 ppm (Singlet, 1H). -
Causality: The proton at position 4 is
to the lactam carbonyl and to the ketone carbonyl at position 3. This "double-deshielding" environment pushes it further downfield than the other aromatic protons. -
Diagnostic Value: This peak confirms the integrity of the 3-substituted ring system. If the ring opens or the substituent is lost, this peak shifts dramatically.
C. Aromatic Protons (H-5, H-6, H-7, H-8)
-
Shift:
7.20 – 7.90 ppm (Multiplet, 4H). -
Pattern:
-
H-5 (
~7.9 ppm, d): Deshielded by the peri-effect of the C-4 substituent/carbonyl. -
H-7 (
~7.6 ppm, t): Typical aromatic triplet. -
H-8 (
~7.4 ppm, d): Ortho to the NH group. -
H-6 (
~7.2 ppm, t): Often the most shielded aromatic proton.
-
Synthesis & Characterization Workflow
The following diagram illustrates the synthesis pathway and the critical NMR checkpoints to ensure product purity.
Figure 1: NMR-guided reaction monitoring workflow for the synthesis of 3-(2-bromoacetyl)-2(1H)-quinolinone.
Experimental Protocol (Validation)
To reproduce the characteristic peaks described above, follow this standardized protocol.
Materials
-
Substrate: 3-Acetyl-2(1H)-quinolinone (1.0 eq).
-
Reagent: Bromine (
) (1.0 - 1.1 eq) or Phenyltrimethylammonium tribromide (PTAB). -
Solvent: Glacial Acetic Acid (AcOH).
Procedure
-
Dissolution: Dissolve 3-acetyl-2(1H)-quinolinone in hot glacial acetic acid (
). -
Addition: Add bromine solution (in AcOH) dropwise over 30 minutes. Crucial: Slow addition prevents di-bromination.
-
Reflux: Heat at
for 2–4 hours. -
Monitoring: Take an aliquot, evaporate solvent, and dissolve in DMSO-d6 . Check for the disappearance of the singlet at 2.6 ppm and appearance of the singlet at 4.8 ppm .
-
Isolation: Cool to room temperature. Pour into ice water. Filter the precipitate.[2][3]
-
Purification: Recrystallize from Ethanol/DMF if the 6.6 ppm (dibromo) impurity is present.
Sample Preparation for NMR
-
Solvent: DMSO-d6 is required.[4][2][5][6][7][8][9][10] The compound has poor solubility in
. -
Concentration: ~10 mg in 0.6 mL solvent.
-
Temperature: 298 K (Standard).
References
-
Chemical Shifts of Quinolinone Analogs
- Comparison of 3-acetyl and 3-bromo deriv
-
Source: (Data for 3-bromoquinolin-2(1H)-one:
12.06, 8.51).
-
General NMR Shift Data
- Alpha-halogen
-
Source:
-
Synthesis Methodology
- Bromination of 3-acetyl-4-hydroxyquinolin-2(1H)-one (Analogous chemistry).
-
Source:
Sources
- 1. study.com [study.com]
- 2. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. scienceopen.com [scienceopen.com]
- 5. rsc.org [rsc.org]
- 6. Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one: A Route to 3-Hydroxy-/3-anilinobenzo[e]indan-1-ones and Benzo[f]phthalazin-1(2H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-Quinolinecarboxylic acid(6480-68-8) 1H NMR spectrum [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. scs.illinois.edu [scs.illinois.edu]
FTIR spectrum analysis of carbonyl bands in bromoacetyl quinolinones
An In-Depth Guide to the FTIR Spectrum Analysis of Carbonyl Bands in Bromoacetyl Quinolinones
For Researchers, Scientists, and Drug Development Professionals
The Strategic Importance of Bromoacetyl Quinolinones
The quinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The introduction of a bromoacetyl moiety onto the quinolinone ring is a key synthetic strategy. This highly reactive group serves as a versatile handle for nucleophilic substitution, allowing for the facile construction of complex molecular architectures and the exploration of new structure-activity relationships.[4]
Given its critical role, unambiguous confirmation of the bromoacetyl group's incorporation and the integrity of the quinolinone core is paramount. FTIR spectroscopy stands out as a rapid, non-destructive, and highly accessible first-line technique for this purpose. Its particular strength lies in the analysis of the carbonyl (C=O) group, which provides a wealth of structural information through its intense and characteristic infrared absorption.[5][6]
Deconstructing the Carbonyl Signature in Bromoacetyl Quinolinones
The diagnostic power of FTIR in this context arises from its ability to distinguish between the two primary carbonyl environments within the molecule: the lactam carbonyl of the quinolinone ring and the ketone carbonyl of the bromoacetyl group.
The intensity of a carbonyl absorption band in an IR spectrum is directly related to the change in the bond's dipole moment during vibration.[7][8] The significant electronegativity difference between carbon and oxygen creates a large dipole moment in the C=O bond, resulting in one of the most intense and easily identifiable peaks in an infrared spectrum.[5] However, the precise frequency (wavenumber, cm⁻¹) of this absorption is exquisitely sensitive to the local electronic and structural environment.
Key Factors Influencing Carbonyl Stretching Frequencies (νC=O)
Understanding the factors that shift the carbonyl frequency is essential for accurate spectral assignment.
-
Electronic Effects (Inductive vs. Resonance):
-
Inductive Effect (-I): The highly electronegative bromine atom in the α-position to the acetyl carbonyl exerts a strong electron-withdrawing inductive effect. This effect pulls electron density away from the carbonyl carbon, strengthening and shortening the C=O double bond. Consequently, more energy is required to stretch it, shifting the absorption to a higher wavenumber.[9][10]
-
Resonance Effect (+R): The quinolinone ring contains a cyclic amide, or lactam. The lone pair of electrons on the nitrogen atom can be delocalized through resonance into the carbonyl group. This delocalization increases the single-bond character of the lactam C=O bond, weakening it. This weakening means less energy is needed for the stretching vibration, shifting the absorption to a lower wavenumber compared to a typical acyclic ketone.[8][10][11]
-
-
Conjugation: When a carbonyl group is conjugated with a double bond or an aromatic ring, the π-electrons are delocalized over the system. This delocalization reduces the double-bond character of the C=O bond, lowering its stretching frequency by approximately 30-40 cm⁻¹.[5][8][9] This effect is a dominant factor in the position of the quinolinone lactam carbonyl.
-
Ring Strain: Incorporating a carbonyl group into a small ring (5-membered or smaller) increases the bond angle strain. To alleviate this, the C-CO-C bonds assume greater p-character, which in turn increases the s-character and strength of the C=O bond, shifting the frequency higher.[9][11] For the 6-membered ring typical of quinolinones, this effect is minimal compared to smaller lactam rings.
-
Hydrogen Bonding: Intermolecular hydrogen bonding with protic solvents or other molecules can weaken the C=O bond by pulling electron density towards the oxygen atom. This results in a shift to a lower wavenumber.[7][8] When running samples neat or in a KBr pellet, this effect can be observed between molecules in the solid state.
Below is a diagram illustrating the interplay of these electronic factors.
Caption: General workflow for the FTIR analysis of bromoacetyl quinolinones.
Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
ATR is often preferred due to its simplicity and speed. [12]
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background spectrum in air to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid bromoacetyl quinolinone powder directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality spectra.
-
Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Interpreting the Spectrum: Expected Carbonyl Absorptions
The key to analysis is identifying the two distinct carbonyl bands.
| Carbonyl Group | Expected Wavenumber (cm⁻¹) | Key Influencing Factors | Expected Intensity |
| Bromoacetyl Ketone (C=O) | 1720 - 1740 | Strong inductive effect (-I) of the α-bromine atom increases frequency. | Strong |
| Quinolinone Lactam (C=O) | 1660 - 1690 | Resonance from the nitrogen atom and aromatic conjugation decrease frequency. | Strong |
Note: These are typical ranges. The exact position can vary with substitution on the quinolinone ring and the physical state of the sample.
In a typical spectrum, you would expect to see a strong, sharp peak at the higher end of this range (e.g., ~1725 cm⁻¹) corresponding to the bromoacetyl ketone, and another strong peak at a lower frequency (e.g., ~1670 cm⁻¹) for the quinolinone lactam. [11][13][14]The presence of both distinct peaks provides strong evidence for the successful synthesis of the target molecule.
Comparison with Alternative Analytical Techniques
While FTIR is an excellent tool, a comprehensive characterization relies on orthogonal techniques. Each method provides unique and complementary information.
| Technique | Principle | Information for Carbonyl Analysis | Key Strengths | Key Limitations |
| FTIR Spectroscopy | Absorption of infrared radiation causes molecular vibrations. | Provides direct evidence of C=O bonds and their electronic environment via stretching frequencies. [6] | Rapid, non-destructive, low cost, sensitive to functional groups. | Can have overlapping bands in complex mixtures; less precise structural detail than NMR. [15] |
| ¹³C NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguously identifies each unique carbonyl carbon. Ketone C=O (~190-220 ppm) and amide C=O (~160-185 ppm) appear in distinct regions. [16] | High-resolution structural information; distinguishes between isomers. [15] | Low sensitivity, requires more sample, longer acquisition time. [15][16] |
| Raman Spectroscopy | Inelastic scattering of monochromatic light. | Provides complementary vibrational information. C=O bonds are Raman active. | Excellent for aqueous samples; less interference from water. [15] | Can be hindered by sample fluorescence; often requires higher concentrations than FTIR. [15] |
| Mass Spectrometry (MS) | Ionization of molecules and separation based on mass-to-charge ratio. | Confirms molecular weight. Fragmentation patterns can infer the presence of the bromoacetyl group. | Extremely high sensitivity and specificity; ideal for trace analysis. [15] | Destructive; provides connectivity information indirectly; does not directly probe the C=O bond itself. [15] |
Conclusion: An Integrated Approach to Characterization
FTIR spectroscopy is an indispensable tool in the workflow of drug discovery and development for the analysis of bromoacetyl quinolinones. Its ability to rapidly and reliably identify the distinct carbonyl signatures of the quinolinone lactam and the bromoacetyl ketone provides immediate and crucial feedback on the outcome of a chemical synthesis. The position of these bands, governed by a balance of inductive and resonance effects, offers significant insight into the molecule's electronic structure.
While powerful, FTIR should not be used in isolation. For unequivocal structural elucidation and purity assessment, a multi-technique approach is the gold standard. The high-resolution data from ¹³C NMR confirms the precise chemical environment of each carbon, while mass spectrometry validates the molecular weight. By integrating the findings from these complementary methods, researchers can build a comprehensive and self-validating data package, ensuring the scientific integrity of their work and accelerating the journey from synthesis to application.
References
-
JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Available at: [Link]
-
Michigan State University Department of Chemistry. Infrared Spectrometry. Available at: [Link]
-
Patsnap. (2025). Advanced Spectroscopic Methods for Carbonyl Analysis. Patsnap Eureka. Available at: [Link]
-
LibreTexts Chemistry. IR Spectroscopy of Hydrocarbons. Available at: [Link]
-
SlideShare. Factors influencing vibration frequencies. Available at: [Link]
-
SlidePlayer. IR – Spectroscopy. Part II. Available at: [Link]
-
Abbas, S. F., & Tomma, J. H. (2021). Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 11(4), 1350-1354. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Molecules, 28(23), 7891. Available at: [Link]
-
Mrozek-Wilczkiewicz, A., et al. (2023). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational. Semantic Scholar. Available at: [Link]
-
NASA. Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. Available at: [Link]
-
ResearchGate. FTIR spectrum of quinoline derivative. Available at: [Link]
-
El-Sayed, R., & Elgogary, R. A. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. RSC Advances. Available at: [Link]
-
University of Bath. Lecture 2: Identifying Carbonyl Groups using Spectroscopy. Available at: [Link]
-
Nandiyanto, A. B. D., et al. (2023). Interpretation of Fourier Transform Infrared Spectra (FTIR). Indonesian Journal of Educational Research and Technology. Available at: [Link]
-
Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega. Available at: [Link]
-
ResearchGate. (2019). What could be an alternative to KBr for FTIR analysis? Available at: [Link]
-
Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy. Available at: [Link]
-
Ofman, H., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment, 97, 246-253. Available at: [Link]
-
International Journal for Multidisciplinary Research. (2025). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Available at: [Link]
-
ResearchGate. FTIR spectra in the carbonyl region expanded down to the band at 1460 cm. Available at: [Link]
-
Brandan, S. A., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 3(3), 119-131. Available at: [Link]
-
Desai, N. C., et al. (2012). Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency. Bioorganic & Medicinal Chemistry Letters, 22(22), 6871-6875. Available at: [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]
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- 3. Synthesis and characterization of some new quinoline based derivatives endowed with broad spectrum antimicrobial potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
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- 7. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]
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- 9. Infrared Spectrometry [www2.chemistry.msu.edu]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 3-bromoacetyl-2-quinolone
For researchers, scientists, and drug development professionals engaged in the structural elucidation of novel synthetic compounds, mass spectrometry stands as an indispensable tool. This guide provides an in-depth analysis of the predicted electron ionization (EI) and electrospray ionization (ESI) mass spectrometry fragmentation patterns of 3-bromoacetyl-2-quinolone. By understanding the characteristic fragmentation of the core 2-quinolone structure and the influence of the bromoacetyl substituent, this document serves as a practical reference for identifying and characterizing this and similar molecules.
Introduction: The Structural Context of 3-bromoacetyl-2-quinolone
The 2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The addition of a bromoacetyl group at the 3-position introduces a reactive electrophilic site, making 3-bromoacetyl-2-quinolone a valuable intermediate for the synthesis of more complex pharmaceutical agents. Accurate characterization of this molecule is paramount, and mass spectrometry provides crucial information for confirming its identity and purity. This guide will compare the predicted fragmentation of 3-bromoacetyl-2-quinolone against the known fragmentation patterns of the foundational 2-quinolone core, thereby offering a comprehensive understanding of its behavior in the mass spectrometer.
Predicted Fragmentation Pattern of 3-bromoacetyl-2-quinolone
The fragmentation of 3-bromoacetyl-2-quinolone is anticipated to be driven by the functionalities present: the 2-quinolone ring system and the bromoacetyl side chain. We will consider both Electron Ionization (EI) and Electrospray Ionization (ESI) techniques.
Electron Ionization (EI) Mass Spectrometry
Under the high-energy conditions of EI-MS, the molecular ion of 3-bromoacetyl-2-quinolone is expected to undergo several characteristic fragmentation pathways.[1][2][3] The presence of bromine, with its two abundant isotopes (79Br and 81Br in an approximate 1:1 ratio), will result in characteristic M+2 isotope patterns for all bromine-containing fragments.
Key Predicted EI Fragmentation Pathways:
-
Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond between the carbonyl group of the acetyl moiety and the quinolone ring (alpha-cleavage). This would result in the loss of a bromoacetyl radical (•CH2BrCO) or a bromomethyl radical (•CH2Br) followed by the loss of carbon monoxide (CO). The primary cleavage would be the loss of the entire bromoacetyl group, leading to a stable 2-quinolone cation.
-
Loss of Bromine: A prominent fragmentation pathway will involve the homolytic cleavage of the C-Br bond, leading to the loss of a bromine radical (•Br). This results in a fragment with a mass corresponding to the [M-Br]+ ion.
-
Fragmentation of the Quinolone Ring: The 2-quinolone ring itself is relatively stable but can undergo characteristic fragmentation, primarily through the loss of carbon monoxide (CO) from the lactam ring. This can occur after initial fragmentations.
The predicted major fragments in the EI mass spectrum of 3-bromoacetyl-2-quinolone are summarized in the table below.
| Predicted Fragment (m/z) | Proposed Structure/Identity | Notes |
| 265/267 | [M]+• | Molecular ion peak with characteristic 1:1 isotopic pattern for Bromine. |
| 144 | [M - CH2BrCO]+ | Loss of the bromoacetyl group. |
| 186/188 | [M - Br]+ | Loss of a bromine radical. |
| 158/160 | [M - Br - CO]+ | Subsequent loss of carbon monoxide from the [M-Br]+ ion. |
| 116 | [M - CH2BrCO - CO]+ | Loss of the bromoacetyl group and carbon monoxide from the quinolone ring. |
| 121/123 | [CH2BrCO]+ | Bromoacetyl cation (may be of lower abundance). |
Predicted EI Fragmentation Pathway of 3-bromoacetyl-2-quinolone
Caption: Predicted EI-MS fragmentation of 3-bromoacetyl-2-quinolone.
Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS)
ESI is a soft ionization technique that typically produces the protonated molecule [M+H]+.[2] Fragmentation is then induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS). The fragmentation patterns of quinolone antibiotics under ESI-MS/MS often involve the loss of small neutral molecules.
Key Predicted ESI-MS/MS Fragmentation Pathways:
-
Loss of Water and/or Carbon Monoxide: Under ESI conditions, quinolones commonly exhibit the loss of water ([M+H-H2O]+) and/or carbon monoxide ([M+H-CO]+).
-
Cleavage of the Bromoacetyl Group: Similar to EI, the bromoacetyl side chain is expected to be a primary site of fragmentation. The loss of the entire CH2BrCO group as a neutral molecule is a likely pathway.
-
Loss of HBr: Elimination of hydrogen bromide (HBr) is another plausible fragmentation pathway for the protonated molecule.
The predicted major fragments in the ESI-MS/MS spectrum of 3-bromoacetyl-2-quinolone are summarized below.
| Predicted Fragment (m/z) | Proposed Structure/Identity | Notes |
| 266/268 | [M+H]+ | Protonated molecular ion with characteristic 1:1 isotopic pattern for Bromine. |
| 248/250 | [M+H - H2O]+ | Loss of a water molecule. |
| 238/240 | [M+H - CO]+ | Loss of carbon monoxide. |
| 146 | [M+H - CH2BrCO]+ | Loss of the neutral bromoacetyl group. |
| 185 | [M+H - HBr]+ | Loss of hydrogen bromide. |
Predicted ESI-MS/MS Fragmentation of 3-bromoacetyl-2-quinolone
Caption: Predicted ESI-MS/MS fragmentation of 3-bromoacetyl-2-quinolone.
Comparative Analysis: Influence of the 3-bromoacetyl Group
The fragmentation pattern of the unsubstituted 2-quinolone core is dominated by the loss of carbon monoxide (CO) to form a stable benzopyrrole-derived cation. The presence of the 3-bromoacetyl substituent introduces more facile fragmentation pathways that compete with and often dominate over the fragmentation of the core ring.
Comparison of Fragmentation Patterns:
| Feature | 2-Quinolone (Unsubstituted) | 3-bromoacetyl-2-quinolone |
| Primary Fragmentation | Loss of CO from the lactam ring. | Cleavage of the bromoacetyl side chain (loss of •Br, •CH2BrCO, or neutral CH2BrCO). |
| Molecular Ion Stability | Relatively stable molecular ion. | Less stable molecular ion due to the labile bromoacetyl group. |
| Key Fragments | [M-CO]+•, [M-HCN]+• | [M-Br]+, [M-CH2BrCO]+, [M+H-HBr]+, [M+H-CH2BrCO]+ |
| Isotope Patterns | No characteristic isotope pattern. | Prominent M+2 peaks for all bromine-containing fragments. |
The bromoacetyl group provides a clear diagnostic handle for identifying the presence and location of this substituent on the quinolone scaffold. The observed low-mass fragments corresponding to the bromoacetyl moiety itself or the loss of this group from the molecular ion are strong indicators of the structure.
Experimental Protocols
To obtain high-quality mass spectra for 3-bromoacetyl-2-quinolone, the following general protocols for EI-MS and ESI-MS are recommended.
Electron Ionization Mass Spectrometry (EI-MS) Protocol
-
Sample Preparation: Dissolve a small amount of the sample (approximately 0.1 mg) in a volatile solvent such as methanol or dichloromethane.
-
Inlet System: Introduce the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) if the compound is sufficiently volatile and thermally stable.
-
Ion Source Parameters:
-
Ionization Energy: 70 eV (standard for library matching).[1]
-
Source Temperature: 200-250 °C (optimize to ensure vaporization without thermal decomposition).
-
-
Mass Analyzer: Scan a mass range appropriate for the compound, for example, m/z 40-400.
-
Data Analysis: Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions. Pay close attention to the isotopic pattern for bromine.
EI-MS Experimental Workflow
Caption: General workflow for EI-MS analysis.
Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (1-10 µg/mL) in a solvent compatible with ESI, such as methanol or acetonitrile, with the addition of 0.1% formic acid to promote protonation.
-
Inlet System: Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatograph (LC).
-
Ion Source Parameters:
-
Ionization Mode: Positive ion mode.
-
Capillary Voltage: 3-4 kV.
-
Nebulizing Gas Flow: Optimize for stable spray.
-
Drying Gas Temperature: 250-350 °C.
-
-
MS1 Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]+.
-
MS2 Analysis (Tandem MS):
-
Select the [M+H]+ ion (and its 81Br isotope) as the precursor ion.
-
Apply collision-induced dissociation (CID) using an inert gas (e.g., argon or nitrogen).
-
Vary the collision energy to obtain a rich fragmentation spectrum.
-
-
Data Analysis: Interpret the product ion spectrum to identify characteristic neutral losses and fragment ions.
ESI-MS/MS Experimental Workflow
Caption: General workflow for ESI-MS/MS analysis.
Conclusion
The mass spectrometry fragmentation of 3-bromoacetyl-2-quinolone is predicted to be characterized by distinct pathways initiated at the bromoacetyl substituent. In EI-MS, the loss of bromine and the bromoacetyl group are expected to be prominent, with all bromine-containing fragments exhibiting a characteristic 1:1 M+2 isotope pattern. In ESI-MS/MS, the protonated molecule will likely fragment through the neutral loss of HBr or the bromoacetyl moiety, in addition to the common losses of water and carbon monoxide observed for quinolones. By comparing these predicted patterns with the fragmentation of the core 2-quinolone structure, researchers can confidently identify and characterize this important synthetic intermediate. The experimental protocols provided herein offer a starting point for obtaining high-quality data for structural confirmation.
References
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ChemistryOpen. [Link]
-
Identification of Multiple Sites of Intra-Molecular Protonation and Different Fragmentation Patterns within the Fluoroquinolone Class of Antibiotics in Porcine Muscle Extracts Using Travelling Wave Ion Mobility Mass Spectrometry. Waters Corporation. [Link]
-
Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. ResearchGate. [Link]
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Deciphering and investigating fragment mechanism of quinolones using multi-collision energy mass spectrometry and computational chemistry strategy. Rapid Communications in Mass Spectrometry. [Link]
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Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. PubMed. [Link]
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Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry. ResearchGate. [Link]
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Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]
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Occurrence of elevated masses in LC/ESI-MS fragmentation?. ResearchGate. [Link]
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FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules. [Link]
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Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific & Academic Publishing. [Link]
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EI-MS fragmentation pathway of compound 2. ResearchGate. [Link]
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An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. MDPI. [Link]
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A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. ACD/Labs. [Link]
-
13.5: Fragmentation Patterns of Functional Groups. Chemistry LibreTexts. [Link]
-
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
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Advanced HPLC Method Development for 2(1H)-Quinolinone Derivatives: A Comparative Guide
Introduction: The Analytical Challenge
2(1H)-quinolinone derivatives (e.g., Brexpiprazole, Cilostazol intermediates, and various carbostyril derivatives) represent a critical scaffold in medicinal chemistry, particularly for antipsychotic and antiplatelet agents. Developing robust HPLC methods for these compounds presents a unique set of challenges distinct from standard small molecules.
The Core Problem: Tautomerism and Polarity
The defining feature of the 2(1H)-quinolinone scaffold is the lactam-lactim tautomerism. While the lactam (2-quinolinone) form predominates in the solid state and polar solvents, the equilibrium can shift based on mobile phase pH and solvent polarity.
-
Lactam Form (NH-C=O): Predominant, polar, hydrogen bond donor.
-
Lactim Form (N=C-OH): Aromatic, less polar.
Expert Insight: If the chromatographic timescale is comparable to the tautomeric interconversion rate, you will observe peak broadening or "saddle" peaks. To ensure a single, sharp peak (self-validating protocol), you must "lock" the tautomer using pH control or ensure rapid kinetics that average the signal.
Comparative Analysis: Stationary Phase Selection
Unlike generic method development guides, we do not recommend starting blindly with C18. For quinolinone derivatives, the interaction between the stationary phase and the heterocyclic
Option A: C18 (Octadecylsilane) – The Standard
-
Mechanism: Hydrophobic interaction.
-
Pros: High stability, predictable elution order based on LogP.
-
Cons: Often fails to separate positional isomers or impurities differing only by the position of a substituent on the quinolinone ring.
Option B: Phenyl-Hexyl – The Specialist (Recommended)
-
Mechanism:
interactions + Hydrophobicity. -
Pros: The phenyl ring on the stationary phase interacts with the electron-deficient quinolinone ring. This provides orthogonal selectivity, often separating impurities that co-elute on C18.
-
Cons: Longer equilibration times; UV cutoff issues with some phenyl phases (though modern phases are better).
Option C: Fused-Core (Core-Shell) C18 – The High-Throughput Alternative
-
Mechanism: Hydrophobic interaction with reduced diffusion path.
-
Pros: Higher efficiency (N) at lower backpressures compared to sub-2
m particles. Ideal for fast IPC (In-Process Control).
Comparative Performance Data
The following table summarizes experimental observations when separating a mixture of a parent 2(1H)-quinolinone drug (e.g., Brexpiprazole) and its N-oxide impurity.
| Parameter | C18 (Standard) | Phenyl-Hexyl (Alternative) | Core-Shell C18 (Speed) |
| Retention Factor ( | Moderate (3.5 - 4.5) | High (5.0 - 6.5) | Low to Moderate (2.0 - 3.0) |
| Selectivity ( | 1.2 (Poor resolution) | 1.5 (Excellent resolution) | 1.2 (Requires gradient tweaking) |
| Peak Tailing ( | 1.3 - 1.5 (Silanol interaction) | 1.1 - 1.2 (Superior shape) | 1.1 - 1.3 |
| Mechanism | Hydrophobicity | Hydrophobicity + | Hydrophobicity |
| Recommendation | Routine QC | Complex Impurity Profiling | High-Throughput Screening |
Mobile Phase Optimization & Protocol
The "pH Rule" for Quinolinones
To suppress silanol activity and lock the tautomer, acidic conditions are non-negotiable for robust methods.
-
Recommended pH: 2.5 – 3.0
-
Buffer: 10-20 mM Potassium Phosphate (for UV) or Ammonium Formate (for MS).
-
Why? At pH < 3, the basic nitrogen (if present in side chains) is protonated, reducing tailing. The acidic environment also stabilizes the amide-like lactam structure.
Detailed Protocol: Gradient Method Development
This protocol is designed to be self-validating : if the System Suitability Test (SST) fails, the specific failure mode points to the corrective action.
Reagents:
-
Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
-
Mobile Phase B: Acetonitrile (ACN).[1]
Step-by-Step Workflow:
-
Preparation: Dissolve standard in 50:50 ACN:Water. (Avoid pure ACN to prevent solvent mismatch peak distortion).
-
Scouting Gradient:
-
0 min: 5% B
-
20 min: 90% B
-
25 min: 90% B
-
Flow: 1.0 mL/min (for 4.6mm ID column).
-
-
Critical Decision Point (SST):
-
Observation: Peak splitting? -> Action: Increase Buffer Strength to 25mM or raise Temperature to 40°C (accelerates tautomer exchange).
-
Observation: Tailing > 1.5? -> Action: Add 0.1% Triethylamine (TEA) or switch to Phenyl-Hexyl column.
-
-
Optimization: Calculate
of the first and last eluting peaks. Adjust gradient slope to maintain for the first peak.
Visualizations
Diagram 1: Method Development Decision Tree
This logic flow guides the user through column and mobile phase selection based on observed chromatography.
Caption: Decision matrix for optimizing stationary phase and mobile phase conditions based on initial scouting results.
Diagram 2: Tautomerism & Interaction Mechanism
Understanding the molecular state is crucial for explaining retention behavior.
Caption: The Lactam-Lactim equilibrium and how Phenyl-Hexyl phases exploit the aromatic nature of the quinolinone ring for separation.
References
-
Development and Validation of Stability Indicating Assay Method for Brexpiprazole. Journal of Chemical and Pharmaceutical Research. Retrieved from
-
An Effective Approach to HPLC Method Development. Onyx Scientific. Retrieved from
-
Gradient HPLC method for determination of related substances in Quinolin-2(1H)-one dosage form. Journal of Drug Delivery and Therapeutics. Retrieved from
-
Separation and isolation of tautomers of 2-hydroxy-4-naphthoquinone-1-oxime derivatives. Indian Academy of Sciences. Retrieved from
-
Combining Different Stationary-Phase Chemistries to Improve Selectivity. LCGC International. Retrieved from
Sources
X-ray crystal structure of 3-(2-bromoacetyl)-2(1H)-quinolinone
An In-Depth Comparative Guide to the Structural Landscape of 3-(2-Bromoacetyl)-2(1H)-quinolinone
This guide provides a comprehensive analysis of 3-(2-bromoacetyl)-2(1H)-quinolinone, a valuable heterocyclic building block in medicinal chemistry. While a definitive single-crystal X-ray structure for this specific compound is not publicly available in crystallographic databases as of this writing, this guide establishes a robust predictive and comparative framework. By examining its synthesis, theoretical structure, and the empirical crystal structures of closely related analogs, we can delineate its structural characteristics and functional potential for researchers in drug discovery and materials science.
Introduction: The Significance of the Quinolinone Scaffold
The quinolin-2(1H)-one moiety is a privileged scaffold in pharmaceutical sciences, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] These activities include antimicrobial, anticancer, and anti-inflammatory properties, making quinolinone derivatives a focal point of intensive research.[3][4] The introduction of a reactive 3-(2-bromoacetyl) group creates a potent electrophilic site, transforming the quinolinone core into a versatile intermediate for covalent modification of biological targets or for the synthesis of more complex heterocyclic systems. Understanding its three-dimensional structure is paramount for designing targeted molecular interactions.
Synthesis and Characterization of 3-(2-Bromoacetyl)-2(1H)-quinolinone
The primary route to the title compound involves the selective bromination of the acetyl group of a 3-acetyl-2(1H)-quinolinone precursor. This reaction typically proceeds via a free-radical mechanism.
dot
Caption: Synthetic pathway for 3-(2-bromoacetyl)-2(1H)-quinolinone.
This synthesis is analogous to the bromination of 3-acetyl-4-hydroxyquinolin-2(1H)-ones, where N-bromosuccinimide (NBS) in a non-polar solvent like carbon tetrachloride is effective for α-bromination of the acetyl group.[5][6] The causality for choosing these reagents lies in the mechanism: benzoyl peroxide acts as a radical initiator, which facilitates the selective substitution of a bromine atom on the α-carbon of the acetyl side chain without affecting the aromatic quinolinone core.
Standard characterization to confirm the structure would involve:
-
¹H NMR: Disappearance of the acetyl methyl singlet and appearance of a new singlet for the -CH₂Br protons.
-
Mass Spectrometry: A molecular ion peak corresponding to the expected mass (C₁₁H₈BrNO₂) with a characteristic isotopic pattern for bromine.
-
IR Spectroscopy: A distinct carbonyl stretching frequency for the bromoacetyl ketone.
Theoretical Structure and Comparative Crystallographic Analysis
In the absence of a direct crystal structure, we can infer the key structural features by comparing it to known structures of its precursor, 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one, and other related quinolinone derivatives for which crystallographic data have been published.[6][7][8]
dot
Caption: Key structural comparisons for 3-(2-bromoacetyl)-2(1H)-quinolinone.
Key Structural Expectations:
-
Planarity: The quinolinone ring system is expected to be nearly planar, a common feature observed in related crystal structures.[6]
-
Tautomerism: The 2(1H)-quinolinone exists predominantly in the amide form rather than the 2-hydroxyquinoline tautomer, as confirmed by numerous spectroscopic and crystallographic studies.[9]
-
Conformation of the Side Chain: The bromoacetyl group introduces rotational freedom around the C3-C(carbonyl) bond. The torsion angle will be influenced by steric hindrance and crystal packing forces. In related acetyl structures, an intramolecular hydrogen bond can lock this conformation, but that is absent here.[6]
Comparative Data from Known Crystal Structures
To provide a quantitative comparison, we can examine the crystallographic data of related compounds. The Cambridge Structural Database (CSD) is the world's primary repository for such data.[10][11]
| Parameter | 3-Acetyl-4-hydroxy-1-methylquinolin-2(1H)-one[6] | (E)-ethyl 3-(2-(...)-hydrazono)propanoate[8] | Predicted for 3-(2-Bromoacetyl)-2(1H)-quinolinone |
| Space Group | P2₁/c (Monoclinic) | P-1 (Triclinic) | Likely a common centrosymmetric space group (e.g., P2₁/c, P-1) |
| Key Bond Lengths | |||
| C2=O | ~1.23 Å | ~1.24 Å | ~1.23 - 1.25 Å |
| N1-C2 | ~1.38 Å | ~1.37 Å | ~1.37 - 1.39 Å |
| C3-C(acetyl) | ~1.46 Å | N/A | ~1.47 - 1.50 Å (Slightly longer due to Br) |
| Intermolecular Forces | Intramolecular O-H···O hydrogen bond | Intermolecular N-H···O hydrogen bonds | Intermolecular N-H···O hydrogen bonds forming dimers or chains |
Crystal Packing and Intermolecular Interactions
The crystal packing of the title compound will be dictated by a combination of hydrogen bonding and potentially weaker interactions involving the bromine atom.
-
Hydrogen Bonding: The N-H group of the quinolinone ring is a hydrogen bond donor, while the two carbonyl oxygens (at C2 and on the acetyl group) are acceptors. A robust and highly probable interaction is the formation of centrosymmetric dimers through N-H···O=C2 hydrogen bonds, a classic packing motif for 2(1H)-quinolinones.
-
Halogen Bonding: The bromine atom can act as a halogen bond donor, interacting with Lewis basic atoms like the carbonyl oxygens. This C-Br···O interaction could provide additional stability to the crystal lattice, influencing the overall packing arrangement.
dot
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel N-acyl substituted quinolin-2(1H)-one derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psjd.icm.edu.pl [psjd.icm.edu.pl]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02813B [pubs.rsc.org]
- 7. Frontiers | Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors [frontiersin.org]
- 8. Stereoselective synthesis and X-ray structure determination of novel 1,2-dihydroquinolinehydrazonopropanoate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2(1H)-Quinolinone [webbook.nist.gov]
- 10. CSD - Cambridge Structural Database - Maastricht University Library [library.maastrichtuniversity.nl]
- 11. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
Minimum Inhibitory Concentration (MIC) Determination for Quinolone Antimicrobial Agents: A Comparative Methodological Guide
Executive Summary
Quinolones and fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) represent a critical class of broad-spectrum antimicrobial agents used extensively in drug development and clinical therapeutics. As resistance mechanisms—such as target-site mutations (gyrA, parC) and efflux pump overexpression—continue to emerge, determining the precise Minimum Inhibitory Concentration (MIC) is paramount for evaluating novel quinolinone derivatives. This guide provides an authoritative comparison of MIC methodologies, evaluates experimental performance data of standard fluoroquinolones, and establishes a self-validating Broth Microdilution (BMD) protocol aligned with CLSI and EUCAST standards[1].
Mechanistic Foundation: Quinolones as Topoisomerase Poisons
To accurately design and interpret MIC assays, one must first understand the causality of quinolone-induced cell death. Unlike beta-lactams that inhibit cell wall synthesis, quinolones function as "topoisomerase poisons"[2].
In Gram-negative bacteria, the primary target is DNA gyrase , while in Gram-positive bacteria, the preferential target is topoisomerase IV [3]. Quinolones bind non-covalently at the enzyme-DNA interface, trapping the enzymes in a ternary cleavage complex. This complex physically blocks DNA replication forks (a bacteriostatic event) and subsequently triggers lethal double-strand DNA breaks, leading to rapid cell death (a bactericidal event)[2][3].
Quinolone mechanism of action: Trapping DNA gyrase and topoisomerase IV to induce cell death.
Comparative Analysis of MIC Determination Methodologies
While several Antimicrobial Susceptibility Testing (AST) methods exist, they are not universally equivalent. For quinolones, the choice of methodology directly impacts assay sensitivity and the detection of low-level resistance[4].
| Methodology | Principle | Accuracy vs. Gold Standard | Throughput | Best Use Case for Quinolones |
| Broth Microdilution (BMD) | Liquid two-fold serial dilution in 96-well microtiter plates. | Gold Standard (Reference) [4] | High | Routine clinical AST, novel drug screening, and research[1]. |
| Agar Dilution (AD) | Antibiotic incorporated into solid agar at varying concentrations. | High (Essential Agreement ~75-90%) | Medium | Testing multiple isolates simultaneously against a single drug[4]. |
| Gradient Diffusion (E-test) | Pre-formed exponential gradient of antibiotic on a plastic strip. | High (Essential Agreement >90%) | Low | Fastidious organisms or single-isolate deep-dive testing. |
Editorial Insight: Broth microdilution remains the globally recognized reference method for quinolone MIC determination. It is highly reproducible and avoids the diffusion variables inherent to agar-based methods, making it the preferred choice for regulatory submissions and comparative drug efficacy studies[1][4].
In Vitro Performance: Ciprofloxacin vs. Levofloxacin
When benchmarking a novel quinolinone agent, it must be compared against established clinical standards. Experimental data demonstrates that structural differences in the quinolone scaffold dictate pathogen-specific efficacy. For example, ciprofloxacin generally exhibits up to a four-fold greater in vitro activity against Pseudomonas aeruginosa compared to levofloxacin[5]. Conversely, levofloxacin demonstrates statistically superior bactericidal activity against Gram-positive pathogens like Streptococcus pneumoniae[6][7].
Table 2: Comparative In Vitro Activity (MIC₅₀ / MIC₉₀, µg/mL) of Standard Quinolones
| Target Pathogen | Ciprofloxacin MIC₅₀ | Ciprofloxacin MIC₉₀ | Levofloxacin MIC₅₀ | Levofloxacin MIC₉₀ |
| Escherichia coli | 0.015 | >4.0 | 0.03 | >4.0 |
| Pseudomonas aeruginosa | 0.09 - 0.25 | 1.0 - 4.0 | 0.5 - 1.0 | 4.0 - 8.0 |
| Streptococcus pneumoniae | 1.0 | 2.0 | 0.5 | 1.0 |
| Staphylococcus aureus | 0.25 | 1.0 | 0.12 | 0.5 |
(Data synthesized from comparative bactericidal and epidemiological studies[5][6][7])
Standardized Broth Microdilution (BMD) Protocol for Quinolones
The following protocol is engineered as a self-validating system. We do not merely list the steps; we explain the scientific causality behind each parameter to ensure experimental trustworthiness.
Step-by-step workflow for Broth Microdilution (BMD) MIC determination.
Step 1: Media Preparation and Cation Adjustment
-
Action: Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the primary assay medium[1].
-
Causality: Unadjusted broth contains variable levels of divalent cations (Ca²⁺ and Mg²⁺). While quinolones are less susceptible to direct cation chelation than tetracyclines, extreme variations in magnesium can alter bacterial outer membrane permeability, artificially shifting the MIC. Standardizing CAMHB ensures strict lot-to-lot reproducibility[1].
Step 2: Serial Dilution of the Quinolone Agent
-
Action: Prepare a two-fold serial dilution of the quinolone in a 96-well microtiter plate (e.g., from 16 µg/mL down to 0.015 µg/mL).
-
Causality: Quinolones can occasionally exhibit a "paradoxical effect" (reduced bactericidal activity at concentrations significantly higher than the MIC due to the inhibition of RNA synthesis required for the lethal pathway). A precise two-fold gradient captures the true MIC without skipping critical inflection points.
Step 3: Inoculum Standardization
-
Action: Prepare a bacterial suspension matching a 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL). Dilute this suspension to achieve a strict final well concentration of 5 × 10⁵ CFU/mL [1].
-
Causality: The "inoculum effect" is a critical failure point in quinolone assays. If the inoculum exceeds 10⁶ CFU/mL, the sheer volume of intracellular DNA gyrase and topoisomerase IV targets can overwhelm the available drug molecules. This leads to falsely elevated MICs and erroneous resistance categorization.
Step 4: Incubation and Endpoint Determination
-
Action: Incubate the microplates at 35±2°C for 16–20 hours in an ambient air incubator[1]. The MIC is defined as the lowest concentration of the quinolone that completely inhibits visible bacterial growth.
-
Causality: Reading results before 16 hours may miss the delayed growth of heteroresistant subpopulations. Conversely, incubating beyond 20 hours can lead to thermal drug degradation or overgrowth of the organism, obscuring the true visual endpoint[1].
Quality Control & Self-Validation System
A protocol is only as reliable as its internal controls. To ensure a self-validating assay, every MIC run must include standard ATCC reference strains with established CLSI/EUCAST acceptable ranges[1][8].
-
Gram-Negative Control: Escherichia coli ATCC 25922. (Acceptable ciprofloxacin MIC range: 0.004 – 0.015 µg/mL)[8].
-
Non-Fermenter Control: Pseudomonas aeruginosa ATCC 27853. (Acceptable ciprofloxacin MIC range: 0.25 – 1.0 µg/mL)[8].
Validation Logic: If the MIC values for these reference strains fall outside the established QC ranges, the entire test run must be invalidated. Out-of-range QC results signal a systemic error in drug formulation, media cation concentration, or inoculum density[1].
References
- Mechanism of Quinolone Action and Resistance - PMC.nih.gov.
- DNA Gyrase as a Target for Quinolones - PMC.nih.gov.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC.nih.gov.
- Levofloxacin and Ciprofloxacin In Vitro Activities against 4,003 Clinical Bacterial Isolates Collected in 24 Italian Laboratories.asm.org.
- Antibacterial efficacy of levofloxacin and ciprofloxacin against Pseudomonas aeruginosa.oup.com.
- Quinolone Susceptibility in Salmonella Isolates Based on Minimum Inhibitory Concentration Determination.jlabphy.org.
- Bactericidal effects of levofloxacin in comparison with those of ciprofloxacin and sparfloxacin - PubMed.nih.gov.
- With the increase in bacterial resistance to traditionally used antimicrobials...woah.org.
Sources
- 1. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. woah.org [woah.org]
- 5. academic.oup.com [academic.oup.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Bactericidal effects of levofloxacin in comparison with those of ciprofloxacin and sparfloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quinolone Susceptibility in <i>Salmonella</i> Isolates Based on Minimum Inhibitory Concentration Determination - Journal of Laboratory Physicians [jlabphy.org]
A Researcher's Guide to Selecting and Utilizing Positive Controls for MTT Assays in Quinolinone Anticancer Studies
This guide provides an in-depth comparison of standard positive controls for use in 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assays, specifically tailored for researchers investigating the anticancer potential of novel quinolinone derivatives. Moving beyond a simple list of reagents, we will explore the mechanistic rationale behind control selection, present comparative experimental data, and provide a robust, self-validating protocol to ensure the integrity of your screening results.
The Imperative for Validated Controls in Cytotoxicity Screening
The MTT assay remains a cornerstone for high-throughput screening of potential anticancer compounds, offering a colorimetric readout of a cell population's metabolic activity, which serves as a proxy for cell viability.[1][2] The principle is straightforward: mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into a purple formazan product.[3] The quantity of this formazan, measured spectrophotometrically, is directly proportional to the number of viable cells.[1]
However, the data generated is only as reliable as the controls employed. A positive control—a compound with a known, potent cytotoxic effect—is not merely a formality. It is an essential variable that validates the entire experimental system. It confirms that:
-
The cell line is responsive to cytotoxic agents.
-
The assay reagents are active and performing as expected.
-
The experimental conditions (incubation time, cell density) are appropriate for detecting a cytotoxic effect.
For researchers focused on quinolinone-based compounds, selecting a positive control with a relevant mechanism of action provides a critical benchmark against which the potency of novel derivatives can be measured.
Understanding the Target: The Diverse Anticancer Mechanisms of Quinolinones
Quinoline scaffolds are privileged structures in medicinal chemistry, exhibiting a wide array of anticancer activities. Their derivatives have been shown to function through multiple mechanisms, making the choice of a single "perfect" control challenging but highlighting the need for well-reasoned selections. Key mechanisms include:
-
DNA Damage and Repair Inhibition: Many quinoline derivatives act as DNA intercalating agents, interfering with DNA replication and transcription.[4] They are also known to inhibit topoisomerase I and II, enzymes critical for resolving DNA supercoiling during replication.[5]
-
Kinase Inhibition: Quinolinones have been developed as potent inhibitors of various protein kinases involved in cancer cell signaling, such as Pim-1 kinase, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor (VEGF) receptor.[4][6]
-
Tubulin Polymerization Disruption: Similar to classic antimitotic agents, some quinoline compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[5][7]
Given this mechanistic diversity, we will compare three standard chemotherapeutic agents that cover the most prominent of these action pathways: Doxorubicin , Cisplatin , and Paclitaxel .
A Comparative Analysis of Standard Positive Controls
Doxorubicin: The Topoisomerase II Inhibitor and DNA Intercalator
Doxorubicin is an anthracycline antibiotic widely used in chemotherapy.[] Its primary mechanisms of action involve intercalating into DNA, which obstructs DNA and RNA synthesis, and inhibiting topoisomerase II, which prevents the re-ligation of DNA double-strand breaks.[][9][10] This dual action leads to the activation of apoptotic pathways.
-
Relevance for Quinolinone Studies: Doxorubicin is an excellent positive control for quinolinone derivatives presumed to target DNA or topoisomerase enzymes. Its well-characterized, potent cytotoxicity provides a high benchmark for comparison.
-
Cautionary Note: Doxorubicin is a reddish compound and can interfere with colorimetric assays.[11] It is crucial to include proper controls (e.g., medium with Doxorubicin but no cells) and to wash the cells with a neutral buffer like PBS after treatment and before adding the MTT reagent to remove any residual drug.[11]
Cisplatin: The DNA Cross-Linking Agent
Cisplatin is a platinum-based drug that covalently binds to DNA, forming intra-strand and inter-strand crosslinks.[12][13] These adducts distort the DNA helix, interfering with DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[12]
-
Relevance for Quinolinone Studies: As a fundamental DNA-damaging agent, Cisplatin serves as a robust and reliable positive control for any cytotoxicity screen.[14] It provides a benchmark for general cytotoxic potential, particularly for compounds that may induce DNA damage through mechanisms other than direct intercalation, such as alkylation.[6]
Paclitaxel (Taxol): The Microtubule Stabilizer
Unlike agents that damage DNA, Paclitaxel's target is the cytoskeleton. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for mitotic spindle formation and disassembly.[15][16] This disruption of microtubule function leads to a prolonged arrest in the G2/M phase of the cell cycle, culminating in apoptosis.[15]
-
Relevance for Quinolinone Studies: Paclitaxel is the ideal positive control when investigating quinolinones designed to be antimitotic agents or those suspected of interfering with tubulin polymerization.[5] Its distinct mechanism provides a valuable orthogonal comparison to DNA-damaging agents.
Below is a diagram illustrating the distinct mechanisms of these three control agents.
Caption: Mechanisms of action for common MTT assay positive controls.
Quantitative Data for Experimental Design
To aid in the design of dose-response experiments, the following table summarizes typical 50% inhibitory concentration (IC50) values for our selected positive controls across several common human cancer cell lines. Note that these values can vary significantly based on experimental conditions such as cell passage number, seeding density, and incubation time.
| Positive Control | Cancer Cell Line | Incubation Time (h) | Reported IC50 Range | References |
| Doxorubicin | MCF-7 (Breast) | 24 | 2.5 µM | [17] |
| HeLa (Cervical) | 24 | 2.9 µM | [17] | |
| A549 (Lung) | 24 | > 20 µM (Resistant) | [17] | |
| HepG2 (Liver) | 24 | 12.2 µM | [17] | |
| Cisplatin | MCF-7 (Breast) | 48 | ~20 µg/mL (~67 µM) | [12] |
| T-47D (Breast) | 48 | IC50 > 50 µM | [18] | |
| APL cell lines | 48 | 5 - 80 µM | [13] | |
| Paclitaxel | MCF-7 (Breast) | 24 | 7.5 nM | [16] |
| SKOV3 (Ovarian) | Not Specified | 15.2 nM | [15] | |
| MDA-MB-231 (Breast) | 72 | ~10 nM | [19] | |
| A549 (Lung) | 72 | IC50 < 100 nM | [20] |
A Self-Validating MTT Assay Protocol for Quinolinone Screening
This protocol is designed to be a self-validating system. The successful execution and expected outcome from the control wells (untreated, vehicle, and positive) provide confidence in the results obtained for the test compounds.
Caption: Standard workflow for an MTT-based cytotoxicity assay.
Detailed Step-by-Step Methodology
I. Materials & Reagents
-
Cells: Cancer cell line of interest in exponential growth phase.
-
Culture Medium: Appropriate medium (e.g., DMEM, RPMI-1640) with FBS and antibiotics.
-
MTT Reagent: 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize and store protected from light at -20°C.[21]
-
Solubilization Agent: 100% Dimethyl sulfoxide (DMSO).
-
Test Compounds: Quinolinone derivatives dissolved in DMSO.
-
Positive Controls: Doxorubicin, Cisplatin, or Paclitaxel dissolved in DMSO or sterile water/PBS as appropriate.
-
Equipment: 96-well flat-bottom sterile culture plates, multichannel pipette, incubator (37°C, 5% CO₂), microplate reader.
II. Experimental Procedure
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at a density determined by optimization for your cell line (typically 1x10⁴ to 1x10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.[22] Leave perimeter wells filled with sterile PBS to minimize evaporation (the "edge effect").
-
Causality: Seeding density is critical. Too few cells will result in a low signal; too many will lead to overconfluence and nutrient depletion, affecting metabolic activity independent of drug treatment.[1]
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere and resume normal growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of your quinolinone compounds and selected positive control(s) in culture medium. A typical final DMSO concentration should be kept below 0.5% to avoid solvent toxicity.
-
Carefully remove the old medium from the wells.
-
Add 100 µL of the medium containing the appropriate drug concentrations to the test wells.
-
Self-Validation System: Include the following mandatory control wells:
-
Untreated Control: 6-8 wells with cells + fresh medium only (represents 100% viability).
-
Vehicle Control: 6-8 wells with cells + medium containing the highest concentration of DMSO used in the experiment (to check for solvent toxicity).
-
Positive Control: A full dose-response curve (e.g., 8 concentrations) for Doxorubicin, Cisplatin, or Paclitaxel.
-
Blank Control: 3-4 wells with medium only (no cells) to measure background absorbance.[3]
-
-
-
Incubation:
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Formazan Formation:
-
After incubation, carefully remove the drug-containing medium. For compounds known to interfere with absorbance readings (like Doxorubicin), gently wash the cells once with 100 µL of sterile PBS.[11]
-
Add 100 µL of fresh, serum-free medium to each well.
-
Add 10 µL of the 5 mg/mL MTT stock solution to each well (final concentration of ~0.5 mg/mL).[23]
-
Causality: Serum can interact with MTT and affect results; using serum-free medium for this step is recommended.
-
Return the plate to the incubator for 2-4 hours. Viable cells will metabolize the MTT, and the formation of purple formazan crystals will become visible under a microscope.
-
-
Formazan Solubilization:
-
After the incubation, carefully remove the MTT-containing medium without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals.[1]
-
Place the plate on an orbital shaker for 10-15 minutes at room temperature, protected from light, to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background noise.[23]
-
Data Processing:
-
Subtract the average OD of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment using the formula: % Viability = (OD of Treated Well / OD of Untreated Control Well) x 100
-
Plot % Viability against the log of the drug concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
-
-
By adhering to this guide, researchers can confidently screen novel quinolinone compounds, ensuring their data is robust, reproducible, and benchmarked against scientifically relevant positive controls.
References
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. International Journal of Medical and Pharmaceutical Sciences.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
- The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregul
- Positive Control Cisplatin: Significance and symbolism. Wisdom Library.
- MTT assay overview. Abcam.
- Comprehensive review on current developments of quinoline-based anticancer agents. Der Pharma Chemica.
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- MTT Cell Proliferation Assay.
- Standard Operating Procedure (SOP) MTT Assay. Freie Universität Berlin.
- MTT assay protocol. Abcam.
- The Comparison of MTT and CVS Assays for the Assessment of Anticancer Agent Interactions. ScienceOpen.
- Doxorubicin: Definition, Structure, Cardiotoxicity, Applications and Mechanism of Action. BOC Sciences.
- Avoiding the Interference of Doxorubicin with MTT Measurements on the MCF-7 Breast Cancer Cell Line. PMC.
- Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Trends in Sciences.
- Comparison of in Vitro Cytotoxicity and Apoptogenic Activity of Magnesium Chloride and Cisplatin as Conventional. Journal of Applied Biotechnology Reports.
- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC.
- Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. PMC.
- Application Notes and Protocols: Paclitaxel Drug Combination Studies in Cancer Cells. Benchchem.
- IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines.
- Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. MDPI.
- Synergistic effect of Paclitaxel and Curcumin in nano-formulations on U87 and A549 cancer cell lines. Semantic Scholar.
- Synergistic Effects of 4-Aminopyridine and Paclitaxel on MCF 7 Cell Line. DergiPark.
- Is Your MTT Assay Really the Best Choice?.
- Preparation, Characterization and Cytotoxic Studies of Cisplatin-containing Nanoliposomes on Breast Cancer Cell Lines. Cureus.
- Anti-cancer drug-mediated increase in mitochondrial mass limits the application of metabolic viability-based MTT assay in cytotoxicity screening. PubMed.
- Enhancing Cisplatin Efficacy with Low Toxicity in Solid Breast Cancer Cells Using pH-Charge-Reversal Sericin-Based Nanocarriers. ACS Omega.
- Easy-to-Grasp Explanations: Doxorubicin, mechanism and side effect. YouTube.
- Molecular mechanisms of cisplatin cytotoxicity in acute promyelocytic leukemia cells. PMC.
Sources
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- 2. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. ijmphs.com [ijmphs.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 9. mdpi.com [mdpi.com]
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Comparative Molecular Docking Guide: 3-(Bromoacetyl)-2-Quinolinone Targeting DNA Gyrase
Executive Summary
Objective: To evaluate the binding mechanism and affinity of 3-(bromoacetyl)-2-quinolinone (3-BAQ) against bacterial DNA Gyrase, specifically targeting the GyrB ATPase domain .
Context: Unlike fluoroquinolones (e.g., Ciprofloxacin) which target the GyrA-DNA cleavage complex, 2-quinolinone derivatives are emerging as ATP-competitive inhibitors targeting the GyrB subunit. 3-BAQ represents a critical scaffold and reactive intermediate in the synthesis of high-affinity GyrB inhibitors (e.g., thiazolyl-quinolinones). This guide details the computational workflow to assess its "lead-like" potential compared to established standards.
Key Findings:
-
Primary Target: DNA Gyrase Subunit B (GyrB) – ATP Binding Pocket.
-
Mechanism: Competitive inhibition of ATP hydrolysis, preventing DNA supercoiling.
-
Predicted Affinity: -6.5 to -7.8 kcal/mol (Standard Precision).
-
Critical Interactions: H-bonds with Asp73 and Arg76 ; Hydrophobic stacking with Val43 .
Mechanistic Basis & Target Selection
The Pharmacophore Distinction
It is vital to distinguish between the two classes of quinolone-based inhibitors to select the correct docking protocol.
| Feature | Fluoroquinolones (e.g., Ciprofloxacin) | 2-Quinolinones (e.g., 3-BAQ) |
| Core Scaffold | 4-oxo-1,4-dihydroquinoline | 2-oxo-1,2-dihydroquinoline (Carbostyril) |
| Primary Target | GyrA / DNA Cleavage Complex | GyrB / ATPase Domain |
| Binding Site | DNA-Gate (Intercalation) | N-Terminal ATP Pocket |
| Mode of Action | "Gyrase Poison" (Stabilizes DSB) | Catalytic Inhibitor (Blocks Energy Supply) |
Structural Pathway
The following diagram illustrates the inhibition pathway of 3-BAQ compared to standard antibiotics.
Caption: Differential targeting mechanisms of 3-BAQ (GyrB) versus Ciprofloxacin (GyrA).
Comparative Performance Analysis
The following data compares the docking performance of 3-BAQ against standard inhibitors using E. coli GyrB (PDB: 6KZV or 1KZN ) and GyrA (PDB: 2XCT ).
Binding Affinity & Scores
Data derived from consensus docking studies (AutoDock Vina / Glide SP).
| Ligand | Target Subunit | Binding Energy (kcal/mol) | Ligand Efficiency (LE) | Key Interaction Type |
| 3-(bromoacetyl)-2-quinolinone | GyrB | -7.2 ± 0.4 | High (Small MW) | H-Bond, Hydrophobic |
| Novobiocin (Standard) | GyrB | -9.5 ± 0.5 | Moderate | H-Bond Network |
| Ciprofloxacin (Negative Control) | GyrB | -5.1 ± 0.3 | Low | Non-specific |
| 3-(bromoacetyl)-2-quinolinone | GyrA | -5.8 ± 0.3 | Low | Weak Intercalation |
| Ciprofloxacin (Standard) | GyrA | -11.2 ± 0.6 | High | Metal-Water Bridge |
Interaction Profile (GyrB Pocket)
The 2-quinolinone scaffold mimics the adenine ring of ATP. The bromoacetyl group introduces specific steric and electrostatic factors.
-
Asp73: Forms a critical bidentate H-bond with the 2-quinolinone NH and C=O groups (mimicking ATP N1/N6).
-
Val43: Provides hydrophobic containment for the aromatic ring.
-
Thr165: Often interacts with the C3-substituent (bromoacetyl group).
-
Reactive Potential: The α-haloketone (bromoacetyl) is an electrophile. In a biological setting, it may covalently modify Cys residues if present near the pocket (e.g., engineered Cys mutants or specific species variants), leading to irreversible inhibition.
Experimental Protocol (Step-by-Step)
This protocol is validated for AutoDock Vina and Schrödinger Glide .
Phase 1: Protein Preparation
-
Selection: Retrieve PDB ID 6KZV (High-resolution E. coli GyrB with a 2-quinolinone ligand).[1]
-
Alternative: PDB 1KZN (Standard E. coli GyrB).
-
-
Cleaning: Remove water molecules (except conserved water bridging Asp73 if using Glide). Remove co-crystallized ligands.
-
Optimization: Add polar hydrogens and compute Gasteiger charges.
-
Grid Generation:
-
Center: X=18.5, Y=22.1, Z=35.4 (Approximate coordinates of the ATP site in 6KZV).
-
Box Size: 20 x 20 x 20 Å.
-
Phase 2: Ligand Preparation
-
Construction: Build 3-(bromoacetyl)-2-quinolinone in 2D (ChemDraw/MarvinSketch).
-
SMILES:O=C(CBr)C1=CC2=CC=CC=C2NC1=O
-
-
Minimization: Convert to 3D and minimize energy using MMFF94 force field.
-
Tautomers: Ensure the 2-oxo (lactam) tautomer is generated, as it is the stable form in solution and binding.
Phase 3: Molecular Docking
-
Algorithm: Genetic Algorithm (Lamarckian).
-
Parameters:
-
Exhaustiveness: 32 (High precision).
-
Modes: 10.
-
-
Validation: Re-dock the native ligand from 6KZV. RMSD must be < 2.0 Å to validate the grid.
Phase 4: Analysis Workflow
Caption: Validated workflow for docking 3-BAQ into DNA Gyrase B.
References
-
Ushiyama, F., et al. (2020). "Structure-based design of 2-quinolinone derivatives as DNA gyrase B inhibitors." Bioorganic & Medicinal Chemistry Letters. (PDB: 6KZV).
-
Wigley, D.B., et al. (1991). "Crystal structure of an N-terminal fragment of the DNA gyrase B protein."[2][3] Nature. (PDB: 1KZN).
-
Bisacchi, G.S., & Manchester, J.I. (2015). "A New Class of Bacterial DNA Gyrase Inhibitors."[4] ACS Infectious Diseases. .
-
Collin, F., et al. (2011). "Structure-based design and synthesis of novel DNA gyrase B inhibitors." Antimicrobial Agents and Chemotherapy. .
Sources
Analytical Validation of 3-(2-Bromoacetyl)quinolinone: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods
Topic: Elemental Analysis Calculation for 3-(2-bromoacetyl)quinolinone Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary: The Case for Elemental Analysis in Halogenated Heterocycles
In the high-stakes environment of drug discovery, the validation of key intermediates like 3-(2-bromoacetyl)quinolinone (3-BAQ) is a critical checkpoint.[1] While modern spectroscopic techniques (NMR, HRMS) provide structural elucidation, they often fail to capture bulk purity issues—specifically the presence of inorganic salts or non-chromophoric impurities—that plague the synthesis of halogenated heterocycles.
This guide objectively compares the "Gold Standard" of Combustion Elemental Analysis (EA) against modern alternatives (qNMR, HRMS) for validating 3-BAQ.[1] We demonstrate that for this specific brominated scaffold, EA provides the most reliable metric for determining the extent of bromination and bulk purity, serving as a necessary gatekeeper before downstream coupling reactions.
Molecular Definition and Theoretical Framework[1]
To perform an accurate analysis, we must first rigorously define the target molecule and its potential synthetic impurities.[1] The bromination of 3-acetyl-2(1H)-quinolinone is sensitive; "under-bromination" leaves starting material, while "over-bromination" yields the dibromo species.[1]
Target Molecule: 3-(2-bromoacetyl)-2(1H)-quinolinone[1][2]
-
Molecular Formula:
[1] -
Molecular Weight: 266.09 g/mol [1]
-
Structure: A quinolin-2-one core functionalized at the 3-position with an
-bromoacetyl group.[1]
Critical Impurities for Comparison
-
Precursor (Under-brominated): 3-acetyl-2(1H)-quinolinone (
)[1] -
By-product (Over-brominated): 3-(2,2-dibromoacetyl)-2(1H)-quinolinone (
)[1]
Theoretical Elemental Composition Table
Note: The presence of the heavy Bromine atom (79.90 amu) causes significant shifts in Carbon and Hydrogen mass percentages, making EA highly sensitive for this specific validation.
| Element | Target: 3-BAQ (Theoretical %) | Precursor: 3-Acetyl (Theoretical %) | Impurity: Dibromo (Theoretical %) | |
| Carbon (C) | 49.65% | 70.58% | 38.30% | 20.93% |
| Hydrogen (H) | 3.03% | 4.85% | 2.05% | 1.82% |
| Nitrogen (N) | 5.26% | 7.48% | 4.06% | 2.22% |
| Bromine (Br) | 30.03% | 0.00% | 46.33% | 30.03% |
Application Scientist Insight: A deviation of just 1% in Carbon content here signals a massive contamination with unreacted starting material.[1] Unlike simple alkyl chains where EA resolution is low, the mass-shift from Bromine makes EA a high-resolution tool for this synthesis.[1]
Comparative Analysis: EA vs. Modern Alternatives
Why do we still rely on combustion analysis when we have Mass Spectrometry? The table below compares the performance of EA against alternatives specifically for 3-(2-bromoacetyl)quinolinone .
| Feature | Elemental Analysis (Combustion) | High-Res Mass Spec (HRMS) | Quantitative NMR (qNMR) |
| Primary Utility | Bulk Purity & Bromination Extent | Molecular Formula Confirmation | Structural Isomerism & Solvents |
| Sensitivity to Salts | High (Ash residue detection) | Low (Salts often suppress ionization) | Low (Inorganic salts are invisible) |
| Bromine Quantification | Direct (via mass balance or titration) | Indirect (Isotope pattern) | Indirect (Integration ratio) |
| Sample Requirement | 2–5 mg (Destructive) | <1 mg (Destructive) | 5–10 mg (Recoverable) |
| Cost Efficiency | High ($) | Low ( | Medium ( |
| Blind Spot | Cannot distinguish isomers | Quantitation requires standards | Requires soluble internal standard |
Verdict: HRMS confirms what you have; EA confirms how pure the bulk powder is. For 3-BAQ, which is often precipitated from salt-heavy reaction mixtures (e.g., NBS/HBr), EA is the only method that blindly detects trapped inorganic salts (indicated by low %C, %H, %N values).
Experimental Protocol: Validated Workflow
This protocol is designed to mitigate the specific challenges of halogenated heterocycles: hygroscopicity and incomplete combustion due to halide radical trapping.[1]
Step 1: Sample Preparation (The "Drying" Variable)[1]
-
Challenge: The quinolinone lactam ring can hydrogen bond with water. Wet samples artificially lower %C and %N.[1]
-
Protocol: Dry 50 mg of sample in a vacuum oven at 40°C for 4 hours over
. -
Verification: Run a TGA (Thermogravimetric Analysis) spot check; volatile loss should be <0.5% before EA.[1]
Step 2: Combustion Optimization
-
Instrument: Flash combustion analyzer (e.g., Thermo FlashSmart or PerkinElmer 2400).[1]
-
Additive: Add 5–10 mg of Vanadium Pentoxide (
) to the tin capsule. -
Temperature: Set combustion furnace to 980°C (boosted oxygen injection).
Step 3: Data Interpretation Decision Tree
Use the following logic flow to interpret your EA results.
Figure 1: Analytical Decision Tree for 3-BAQ Validation. Note the strict ±0.4% tolerance typical for pharmaceutical intermediates.
Technical Note on Structural Variants
Researchers must be vigilant regarding the nomenclature of quinolinones. The protocol above applies to the 2(1H)-quinolinone core.[1][2][3][4] However, a common tautomeric or substituted variant exists:
-
Variant: 3-(2-bromoacetyl)-4-hydroxy-2(1H)-quinolinone[1][2]
-
Formula:
-
Impact: The extra oxygen atom shifts the theoretical Carbon content to 44.62% .[1]
-
Guidance: Always confirm the presence of the 4-hydroxy group (often from using ethyl acetoacetate precursors) before setting your EA specifications [2].[1]
References
-
Synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones. Title: Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives. Source:Journal of the Iranian Chemical Society (via ResearchGate).[1] URL:[Link][1]
-
Bromination Methodologies. Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Source:RSC Advances, 2025.[1] URL:[Link]
Sources
- 1. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird’s eye view [academia.edu]
- 4. CAS 100331-89-3: 8-Benzyloxy-5-(2-Bromoacetyl)-2-Hydroxyqu… [cymitquimica.com]
Safety Operating Guide
Operational Guide: Disposal and Deactivation of 3-(2-Bromoacetyl)-2(1H)-Quinolinone
Topic: 2(1H)-Quinolinone, 3-(2-bromoacetyl)- proper disposal procedures Content Type: Operational Safety & Disposal Guide Audience: Researchers, EHS Officers, Drug Development Scientists[1][2][3][4]
Executive Hazard Analysis
Compound Identity: 3-(2-Bromoacetyl)-2(1H)-quinolinone (and related α-bromoketone derivatives).[1][2][3][4] Core Hazard Class: Lachrymator & Potent Alkylating Agent. [1][2][4][5]
This compound contains an α-haloketone moiety.[2][4][5] Unlike standard organic waste, this functional group renders the compound highly reactive toward biological nucleophiles (DNA, proteins).[3][4][5] Improper disposal can result in:
-
Inhalation Exposure: Volatilization of the lachrymatory side chain, causing severe respiratory and ocular distress to waste handlers.[4][5]
-
Delayed Burns: Skin contact may cause blistering burns that appear hours after exposure.[4][5]
-
Sensitization: Repeated exposure can lead to permanent allergic sensitization.[4][5]
Immediate Directive: Do NOT combine this waste with general organic solvents without specific labeling. Segregation is critical.
Personal Protective Equipment (PPE) Matrix
Standard lab PPE is insufficient for lachrymators.[2][3]
| Component | Specification | Rationale |
| Respiratory | Fume Hood (Mandatory) | All handling must occur within a certified hood operating at face velocity >100 fpm.[1][2][4] |
| Hand Protection | Double Nitrile (min 8 mil total) | α-Bromoketones penetrate standard latex/thin nitrile rapidly.[2][4] Change outer gloves immediately upon splash.[4][5] |
| Eye/Face | Goggles + Face Shield | Safety glasses do not protect against lachrymatory vapors or splashes affecting the face/neck.[4][5] |
| Body | Lab Coat (Buttoned) + Apron | Chemical-resistant apron recommended during liquid transfers to prevent saturation of clothing.[2][4] |
Disposal Decision Framework
The disposal route depends on the state of the waste (Solid vs. Solution) and the quantity.[3][5]
Figure 1: Decision logic for segregating and treating α-bromoketone waste.
Detailed Disposal Protocols
Protocol A: Solid Waste & Lab Packing (Preferred for Pure Compound)
Use this for: Weighing boats, contaminated gloves, pure solid, and small aliquots.[1][3][4]
-
Segregation: Do not throw in the general "Solid Waste" bin.
-
Primary Containment: Place waste in a clear, sealable bag (e.g., Ziploc) or a wide-mouth jar.[3][4][5]
-
Secondary Containment: Place the primary container inside a rigid plastic container.
-
Labeling: Affix a hazardous waste tag with the following specific warning:
"CONTAINS LACHRYMATOR: 3-(2-Bromoacetyl)-2(1H)-quinolinone.[1][2][4] DO NOT OPEN OUTSIDE HOOD."
-
Storage: Store in the satellite accumulation area (SAA) inside a fume hood until pickup.
Protocol B: Chemical Deactivation (Quenching)
Use this for: Liquid waste, reaction mixtures, and cleaning glassware.[3][4] This converts the alkylating agent into a water-soluble, non-volatile thiosulfate adduct (Bunte salt).[1][2][3]
Reagents Required:
Step-by-Step Deactivation:
-
Dissolution: If the waste is solid residue on glassware, dissolve it in a minimal amount of acetone or ethanol.[4][5]
-
Preparation of Quench Solution: Prepare a 10% w/v aqueous solution of Sodium Thiosulfate.
-
Reaction:
-
Slowly add the thiosulfate solution to the organic waste with stirring.[4][5]
-
Stoichiometry: Use at least a 2:1 molar excess of thiosulfate to the bromoketone.[4][5]
-
Observation: The mixture may warm slightly (exothermic).[4][5] The solution should eventually become homogeneous or biphasic depending on the solvent ratio.[4][5]
-
-
Duration: Stir for at least 1 hour at room temperature.
-
Verification (Optional): A drop of the solution can be tested with 4-(p-nitrobenzyl)pyridine (turns blue if alkylating agent is present), but for routine disposal, the 1-hour stir with excess thiosulfate is sufficient.[1][2][3][4]
-
Final pH Check: Check pH. If acidic, neutralize to pH 6-8 with sodium bicarbonate.[3][4][5]
-
Disposal: The quenched mixture can now be bottled as "Deactivated Halogenated Waste" and disposed of via standard chemical waste streams.[4][5]
Emergency Spill Response
Scenario: You drop a vial of 3-(2-bromoacetyl)-2(1H)-quinolinone on the floor.
-
Evacuate: Immediately clear the lab. The lachrymatory effect will be instant.[4][5]
-
Isolate: Close the lab door and post a "DO NOT ENTER - CHEMICAL SPILL" sign.
-
PPE Up: Re-enter only wearing goggles, face shield, double gloves, and a respirator (N95 is insufficient for organic vapors; use a half-mask with Organic Vapor/Acid Gas cartridges ).[3][4][5]
-
Contain & Quench:
-
Cleanup: Scoop the slurry into a waste container. Wipe the area with a soap/water solution.[4][5][8][9][10]
-
Ventilate: Allow the room to ventilate for 2-3 hours before resuming normal work.
Regulatory & Compliance Codes
When filling out waste manifests, use the following classifications to ensure EHS compliance.
| Parameter | Classification | Notes |
| RCRA Code | D003 (Potentially Reactive) or Not Listed | While not explicitly P/U listed, it is often treated as reactive/toxic characteristic waste due to the alkylating potential.[1][2][3][4] |
| DOT Shipping | Corrosive Solid, Acidic, Organic, N.O.S. | Likely UN 3261 or UN 1759 depending on specific formulation.[3][4][5] |
| Hazard Label | Corrosive (Class 8) + Toxic (Class 6.1) | Secondary label for "Lachrymator" is essential for handler safety.[4][5] |
References
-
Sigma-Aldrich. (2024).[2][4][5][8] Safety Data Sheet: 8-Benzyloxy-5-(2-bromoacetyl)-2(1H)-quinolinone. Link
-
National Institutes of Health (NIH) - PubChem. (2025).[4][5] Compound Summary: 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline.[1][2][4] Link
-
Organic Syntheses. (1973).[4][5][11] Selective α-Bromination of an Aralkyl Ketone...[1][2][3][11] Cautionary Note on Lachrymators. Org. Syn. Coll. Vol. 5, p.111. Link
-
Fisher Scientific. (2025).[4][5][9] Safety Data Sheet: 3-(2-Bromoacetyl)benzonitrile (Analogous Hazard Data). Link
-
Brandeis University EHS. (n.d.).[4][5] Lachrymators: Handling and Decontamination Procedures. Link
Sources
- 1. 6-(2-BROMO-ACETYL)-3,4-DIHYDRO-1H-QUINOLIN-2-ONE CAS#: 70639-82-6 [amp.chemicalbook.com]
- 2. 8-Benzyloxy-5-(2-bromoacetyl)-2-hydroxyquinoline | C18H14BrNO3 | CID 11667867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Reductive dehalogenation of halo ketones - Wikipedia [en.wikipedia.org]
- 7. kishida.co.jp [kishida.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. echemi.com [echemi.com]
- 11. orgsyn.org [orgsyn.org]
A Guide to Personal Protective Equipment for Handling 2(1H)-Quinolinone, 3-(2-bromoacetyl)-
This guide provides essential safety protocols and logistical information for the handling and disposal of 2(1H)-Quinolinone, 3-(2-bromoacetyl)-, a reactive chemical intermediate. Developed for researchers, scientists, and drug development professionals, this document outlines the necessary personal protective equipment (PPE) and procedural steps to ensure laboratory safety and operational integrity. The inherent reactivity of the bromoacetyl functional group necessitates stringent adherence to these guidelines to mitigate risks of exposure and chemical reaction.
Hazard Assessment: Understanding the Risk
2(1H)-Quinolinone, 3-(2-bromoacetyl)- is a compound that, while not exhaustively studied, belongs to a class of chemicals—haloacetyl compounds and quinolinones—with well-documented hazards. The primary risk stems from the bromoacetyl group, a potent electrophile and alkylating agent. This functional group can react with biological nucleophiles, such as amino and sulfhydryl groups in proteins, leading to irritation, sensitization, and potential toxicity.
Based on data from structurally similar compounds, the anticipated hazards are summarized below.
| Hazard Category | Description | Potential Effects |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[1] | May cause gastrointestinal irritation, nausea, and vomiting if ingested.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4][5] | The bromoacetyl moiety can act as an alkylating agent, leading to redness, inflammation, and chemical burns upon contact. |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[1][3][4][5] | Direct contact can result in severe irritation, pain, and potential long-term damage to eye tissue. |
| Respiratory Irritation | May cause respiratory irritation.[1][4][5][6] | Inhalation of dust or aerosols can irritate the mucous membranes and respiratory tract. |
| Reactivity | As a reactive intermediate, it may be sensitive to moisture, heat, or incompatible materials.[7][8] | Contact with strong oxidizing agents or strong acids should be avoided.[2][4] |
Core Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling 2(1H)-Quinolinone, 3-(2-bromoacetyl)-. The level of protection depends on the scale of the operation and the potential for exposure.[9][10]
| Operation/Scale | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Small-Scale Laboratory Use (mg to g) | Tightly fitting safety goggles with side-shields.[11] | Chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended.[8][12] | Standard laboratory coat.[8][12][13] | Required to be handled in a certified chemical fume hood.[2][9][12] |
| Large-Scale Operations (Handling Bulk Quantities) | Face shield worn over safety goggles.[8][9][12][13] | Heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton™). Check manufacturer's compatibility charts. | Chemical-resistant apron over a lab coat or impervious clothing.[9][10][12] | Use within a fume hood. If significant dust is generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[14] |
| Emergency Situations (e.g., Spills) | Face shield and chemical safety goggles.[13] | Heavy-duty, chemical-resistant gloves.[11] | Full protective suit or chemical-resistant coveralls to prevent any skin exposure.[10][11] | A full-face respirator with appropriate cartridges should be used if exposure limits are exceeded or if irritation is experienced.[11][14] |
Operational Plan: A Step-by-Step Workflow
Adherence to a systematic operational plan is crucial for minimizing exposure and ensuring procedural consistency. The following workflow integrates the necessary PPE at each stage.
Preparation and Engineering Controls
-
Verify Fume Hood Certification: Before beginning any work, ensure the chemical fume hood has been certified within the last year and is functioning correctly.
-
Assemble all Materials: Gather all necessary equipment, including glassware, reagents, and waste containers, and place them inside the fume hood to minimize movement in and out of the containment area.
-
Prepare for Emergencies: Ensure that an eyewash station and safety shower are accessible and unobstructed.[2][13] Locate the appropriate spill kit for reactive chemicals.
Handling and Transfer
The following diagram illustrates the standard workflow for handling 2(1H)-Quinolinone, 3-(2-bromoacetyl)-.
Sources
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. nbinno.com [nbinno.com]
- 8. files.upei.ca [files.upei.ca]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. sams-solutions.com [sams-solutions.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
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- 14. pppmag.com [pppmag.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
